1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
Description
Properties
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAUUMCYJKZGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731412 | |
| Record name | 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251055-48-7 | |
| Record name | 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
A Comprehensive Overview for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence is a testament to the desirable physicochemical and pharmacological properties it imparts to a molecule. This technical guide provides a detailed exploration of the basic properties of a specific pyrrolidine derivative, 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone . This compound, characterized by an acetylated pyrrolidine ring with an aminomethyl substituent, represents a versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. This document will cover its chemical and physical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related compounds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence its synthesis, formulation, and pharmacokinetic profile.
Core Characteristics
| Property | Value | Source |
| Chemical Formula | C₆H₁₂N₂O | [3] |
| Molecular Weight | 128.175 g/mol | [3] |
| CAS Number | 833483-45-7 | [3] |
| Appearance | Liquid, Oil | [3] |
| Purity | ≥97% (commercially available) | [3] |
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software |
| pKa (most basic) | ~9.5 - 10.5 | (Estimated based on similar primary amines) |
| logP | ~ -1.0 to 0.0 | (Estimated based on structure) |
| Aqueous Solubility | High | (Inferred from predicted logP and presence of polar functional groups) |
Disclaimer: These values are predictions and should be confirmed by experimental determination.
Synthesis and Characterization
The synthesis of this compound can be logically achieved through the acetylation of the pyrrolidine nitrogen of 3-(aminomethyl)pyrrolidine. This approach is a standard and efficient method for the formation of amides.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Acetylation of 3-(Aminomethyl)pyrrolidine
This protocol is a representative procedure based on standard acetylation methods for primary and secondary amines. Optimization may be required to achieve the highest yield and purity.
Materials:
-
3-(Aminomethyl)pyrrolidine
-
Acetic anhydride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and methanol (or other suitable eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes. The base is crucial to neutralize the acid generated during the reaction.
-
Acetylation: Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution. The reaction is exothermic, and slow addition helps control the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate/methanol as the eluent, to afford the pure this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. Expected signals would include those for the acetyl methyl group, the methylene protons of the pyrrolidine ring, and the aminomethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide carbonyl and the N-H bonds of the primary amine.
Potential Biological Activity and Therapeutic Applications
While specific biological data for this compound is not extensively documented in publicly available literature, the pyrrolidine scaffold is a well-established pharmacophore with a broad range of biological activities.[1][4] The presence of both a primary amine and an acetylated nitrogen within the same molecule suggests several potential areas of pharmacological interest.
Insights from Structurally Related Compounds
-
Central Nervous System (CNS) Activity: Numerous pyrrolidine derivatives exhibit activity within the central nervous system. They have been investigated as potential treatments for a variety of neurological and psychiatric disorders.[5] The structural features of this compound could allow it to interact with various CNS targets.
-
Enzyme Inhibition: The aminomethylpyrrolidine core has been explored as a scaffold for enzyme inhibitors. For instance, derivatives have been designed as inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[6]
-
Receptor Modulation: The primary amine and the overall shape of the molecule could facilitate interactions with various G-protein coupled receptors (GPCRs) or ion channels.
-
Antibacterial and Antiviral Activity: The pyrrolidine nucleus is found in several natural and synthetic compounds with antimicrobial properties.[1][4]
The acetylation of the pyrrolidine nitrogen can influence the molecule's properties, such as its polarity, membrane permeability, and metabolic stability, which are all critical factors in drug design.[7]
Experimental Workflow for Biological Evaluation
To elucidate the specific biological activity of this compound, a systematic screening approach is recommended.
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
Detailed safety information for this compound is not available. However, based on the safety data for related compounds such as pyrrolidine, appropriate precautions should be taken.[6][8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact: In case of skin or eye contact, flush immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
It is strongly recommended to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a functionalized pyrrolidine derivative with potential for use as a building block in the synthesis of novel, biologically active molecules. While specific data on its biological activity are limited, the well-established importance of the pyrrolidine scaffold in medicinal chemistry suggests that this compound and its derivatives warrant further investigation. The synthetic route outlined in this guide provides a practical approach to obtaining this compound for research purposes. As with any novel chemical entity, a thorough evaluation of its physicochemical, pharmacological, and safety profiles is essential for its successful application in drug discovery and development.
References
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2019). National Institutes of Health. [Link]
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Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
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Interpretation of 2D NMR Spectra. Agilent. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Institutes of Health. [Link]
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In vitro bioassays used in evaluating plant extracts for tick repellent and acaricidal properties: A critical review. (2018). PubMed. [Link]
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The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Semantic Scholar. [Link]
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Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists. (2012). PubMed. [Link]
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(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
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Pharmacological profile, phase I metabolism, and excretion time profile of the new synthetic cathinone 3,4‐Pr‐PipVP. Diva-Portal.org. [Link]
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Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. (2024). Frontiers. [Link]
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Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
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1H and 13C-NMR data of compounds 2 – 4. ResearchGate. [Link]
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A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. ResearchGate. [Link]
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Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. (1989). PubMed. [Link]
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Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. (2012). National Institutes of Health. [Link]
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The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. National Institutes of Health. [Link]
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Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1 H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. (2021). PubMed. [Link]
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1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one. PubChem. [Link]
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Mechanism of action of N-acetylcysteine in the protection against the hepatotoxicity of acetaminophen in rats in vivo. PubMed. [Link]
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Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. National Institutes of Health. [Link]
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"1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in numerous FDA-approved drugs and its role as a versatile building block in the design of novel therapeutics.[1] This guide provides a comprehensive technical overview of a specific, valuable derivative: 1-(3-(Aminomethyl)pyrrolidin-1-yl)ethanone . We will delve into its precise chemical identity, outline a robust synthetic pathway, present its key physicochemical and spectroscopic data for unequivocal identification, and explore its potential applications within the landscape of modern drug discovery. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel chemical entities.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the foundational step for any scientific investigation. The molecule at the center of this guide is unequivocally identified as 1-(3-(Aminomethyl)pyrrolidin-1-yl)ethanone . It is crucial to distinguish it from its structural isomer, 1-(3-aminopyrrolidin-1-yl)ethanone, which possesses a different substitution pattern on the pyrrolidine ring.
Table 1: Physicochemical Properties of 1-(3-(Aminomethyl)pyrrolidin-1-yl)ethanone
| Property | Value | Source |
| IUPAC Name | 1-(3-(Aminomethyl)pyrrolidin-1-yl)ethanone | Internal Nomenclature |
| CAS Number | 1251055-48-7 | AK Scientific[2] |
| Molecular Formula | C₇H₁₄N₂O | AK Scientific[2] |
| Molecular Weight | 142.20 g/mol | AK Scientific[2] |
The structural integrity of this molecule, featuring a primary amine separated from the pyrrolidine ring by a methylene group and an acetyl group on the ring nitrogen, offers a unique combination of a basic center and a polar, non-basic amide. This arrangement presents distinct opportunities for forming targeted interactions with biological macromolecules.
// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,1!"]; C3 [label="C", pos="0,1.5!"]; C4 [label="C", pos="1.2,1!"]; C5 [label="C", pos="1.2,-0.5!"]; C6 [label="C", pos="-2.4,-0.8!"]; O1 [label="O", pos="-3.2,-0.2!"]; C7 [label="C", pos="-2.8,-2!"]; N2 [label="N", pos="2.4,1.5!"];
// Hydrogen nodes H1 [label="H", pos="-1.5,1.5!"]; H2 [label="H", pos="-1.9,0.8!"]; H3 [label="H", pos="0,2!"]; H4 [label="H", pos="1.5,1.5!"]; H5 [label="H", pos="1.9,0.8!"]; H6 [label="H", pos="1.5,-1!"]; H7 [label="H", pos="1.9,-0.2!"]; H8 [label="H", pos="-1.5,-1!"]; H9 [label="H", pos="-1.9,-0.2!"]; H10 [label="H", pos="-2.2,-2.5!"]; H11 [label="H", pos="-3.5,-2.2!"]; H12 [label="H", pos="-3.2,-2.5!"]; H13 [label="H", pos="2.8,2!"]; H14 [label="H", pos="2.1,2!"]; H15 [label="H", pos="0.3,1!"];
// Edges for the pyrrolidine ring N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1;
// Edges for the acetyl group N1 -- C5; C5 -- O1 [style=double]; C5 -- C6;
// Edges for the aminomethyl group C3 -- C7; C7 -- N2;
// Edges for hydrogens (optional, for clarity) // C1 -- H... // C2 -- H... // ... }
Caption: Proposed synthesis of 1-(3-(Aminomethyl)pyrrolidin-1-yl)ethanone.
Step 1: Acetylation of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate
Rationale: The first step involves the N-acetylation of the pyrrolidine ring. The use of a Boc-protected starting material is critical to ensure that the acetylation occurs selectively at the secondary amine of the pyrrolidine ring, leaving the primary amine of the aminomethyl group untouched. A mild base is used to neutralize the acetic acid byproduct of the reaction with acetic anhydride.
Experimental Protocol:
-
To a solution of tert-butyl (pyrrolidin-3-ylmethyl)carbamate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl ((1-acetylpyrrolidin-3-yl)methyl)carbamate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Deprotection of the Boc Group
Rationale: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the primary amine. Aqueous phosphoric acid is an effective and environmentally benign reagent for this purpose, offering mild reaction conditions and good selectivity in the presence of other acid-sensitive groups. [3] Experimental Protocol:
-
Dissolve the tert-butyl ((1-acetylpyrrolidin-3-yl)methyl)carbamate (1 equivalent) in 85 wt % aqueous phosphoric acid.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product into a suitable organic solvent, such as a mixture of isopropanol and chloroform (e.g., 1:3 v/v), multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 1-(3-(aminomethyl)pyrrolidin-1-yl)ethanone.
Spectroscopic Characterization
While specific experimental spectra for 1-(3-(aminomethyl)pyrrolidin-1-yl)ethanone are not widely available in the public domain, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), protons of the pyrrolidine ring (multiplets, ~1.5-3.5 ppm), the methylene protons of the aminomethyl group (doublet of doublets or multiplet, ~2.6-2.8 ppm), and the amine protons (broad singlet, exchangeable with D₂O). |
| ¹³C NMR | A signal for the carbonyl carbon of the acetyl group (~170 ppm), signals for the carbons of the pyrrolidine ring (~25-60 ppm), a signal for the methylene carbon of the aminomethyl group (~45 ppm), and a signal for the methyl carbon of the acetyl group (~22 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 143.12. |
Applications in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its ability to introduce three-dimensional complexity and provide a key interaction point with biological targets. [4][5][6]The title compound, 1-(3-(aminomethyl)pyrrolidin-1-yl)ethanone, presents several features that make it an attractive building block for drug discovery:
-
Primary Amine: The primary amine serves as a crucial handle for further chemical modifications, allowing for the introduction of a wide variety of functional groups to explore structure-activity relationships (SAR).
-
Chirality: The 3-position of the pyrrolidine ring is a chiral center. The synthesis of enantiomerically pure forms of this compound would allow for the investigation of stereospecific interactions with biological targets, which is often critical for potency and selectivity.
-
Scaffold for Diverse Targets: Substituted pyrrolidines have been successfully incorporated into inhibitors of a wide range of enzymes and receptors. The unique substitution pattern of this molecule could be exploited to design novel ligands for various target classes.
While specific biological activity for 1-(3-(aminomethyl)pyrrolidin-1-yl)ethanone has not been extensively reported, its structural motifs are present in compounds with known pharmacological activities. For instance, the aminomethylpyrrolidine core is a key feature in various bioactive molecules. Further screening and derivatization of this compound could lead to the discovery of novel therapeutic agents.
Conclusion
1-(3-(Aminomethyl)pyrrolidin-1-yl)ethanone is a well-defined chemical entity with significant potential as a building block in drug discovery. Its synthesis from readily available starting materials is straightforward, and its structure offers multiple points for diversification. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and utilize this compound in their quest for novel and effective therapeutics. The exploration of its biological activities is a promising avenue for future research.
References
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Organic Syntheses Procedure. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Retrieved from [Link]
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Leon-Chem. (n.d.). 1-(3-aminopyrrolidin-1-yl)ethanone|833483-45-7. Retrieved from [Link]
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PubChem. (n.d.). 1-[3-(5-Aminoindol-1-yl)pyrrolidin-1-yl]ethanone. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Pyrrolidin-1-ylphenyl)ethanone. Retrieved from [Link]
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Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
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PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
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PubMed. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the strategic considerations, reaction mechanisms, and experimental protocols. We will explore the primary synthetic route involving the selective N-acetylation of a key precursor, 3-(aminomethyl)pyrrolidine, and discuss alternative strategies. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a foundation for reproducible and scalable synthesis.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence stems from its ability to introduce conformational rigidity and serve as a versatile anchor for various functional groups. This compound, in particular, has garnered interest as a key intermediate in the synthesis of compounds targeting a range of biological pathways. Its structure features a primary amine and a tertiary amide within a pyrrolidine ring, offering multiple points for further chemical modification.
This guide will focus on the practical synthesis of this compound, providing a detailed examination of the most common and efficient pathways from readily available precursors.
Strategic Overview of Synthesis
The most direct and widely employed strategy for the synthesis of this compound is the selective N-acetylation of the pyrrolidine nitrogen of a suitable precursor. The primary challenge lies in achieving selectivity for the secondary amine of the pyrrolidine ring over the primary amine of the aminomethyl group.
A general workflow for the primary synthetic approach is outlined below:
Caption: N-Acetylation of the Boc-protected precursor.
Experimental Protocol:
-
Dissolution: Dissolve 1-Boc-3-(aminomethyl)pyrrolidine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution. The base serves to neutralize the acid generated during the reaction.
-
Acetylating Agent: Slowly add an acetylating agent, such as acetic anhydride or acetyl chloride , to the reaction mixture at a controlled temperature (typically 0 °C to room temperature). [3]Acetic anhydride is often preferred due to its lower reactivity and easier handling compared to acetyl chloride. [4]4. Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
Solvent: Aprotic solvents are used to avoid unwanted side reactions with the acetylating agent.
-
Base: A non-nucleophilic base is crucial to prevent competition with the pyrrolidine nitrogen for the acetyl group.
-
Temperature Control: Adding the acetylating agent at a reduced temperature helps to control the exothermicity of the reaction and minimize potential side products.
Step 2: Deprotection of the Primary Amine
The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under acidic conditions.
Reaction Scheme:
Caption: Acid-catalyzed deprotection of the primary amine.
Experimental Protocol:
-
Dissolution: Dissolve the purified N-acetyl-3-(Boc-aminomethyl)pyrrolidine in a suitable solvent, such as dichloromethane or methanol.
-
Acid Treatment: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or diethyl ether).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt can be used directly or neutralized with a base to obtain the free amine. Purification can be achieved by recrystallization or by conversion to a salt followed by recrystallization.
Alternative Synthetic Strategies
While the selective acetylation of a protected precursor is the most common approach, other synthetic routes exist. One such alternative involves the direct acetylation of 3-aminopyrrolidine, followed by functional group manipulation to introduce the aminomethyl group. However, this approach is often more complex due to challenges in achieving regioselectivity during the initial acetylation. [3] Another strategy could involve the cyclization of linear precursors to form the pyrrolidine ring, a method often employed for the synthesis of pyrrolidine derivatives. [3][5]
Characterization and Data
The final product, this compound, is typically a liquid or oil. [6]Its identity and purity are confirmed using standard analytical techniques.
| Property | Value/Description |
| IUPAC Name | 1-(3-aminopyrrolidin-1-yl)ethanone |
| CAS Number | 833483-45-7 |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol |
| Physical State | Liquid, Oil |
Table 2: Physicochemical properties of this compound. [3][6] Spectroscopic Data:
-
¹H NMR and ¹³C NMR: These techniques are essential for confirming the structure of the final compound by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. [7]* Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, such as the N-H stretching of the primary amine and the C=O stretching of the amide. [7]
Conclusion
The synthesis of this compound is a well-established process that primarily relies on the selective N-acetylation of a Boc-protected 3-(aminomethyl)pyrrolidine precursor. This technical guide has provided a detailed, step-by-step protocol for this synthesis, emphasizing the rationale behind the choice of reagents and reaction conditions. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable building block for applications in drug discovery and development.
References
- Vulcanchem. (n.d.). 1-Acetyl-3-Aminopyrrolidine.
- CymitQuimica. (n.d.). 1-(3-Amino-pyrrolidin-1-yl)-ethanone.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(aminomethyl)pyrrolidine.
- ResearchGate. (n.d.). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
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Unraveling the Enigmatic Mechanism of Action of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone: A Technical Guide for Preclinical Research
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products with a wide array of biological activities.[1][2] The compound 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone presents a unique combination of this versatile heterocycle with a reactive aminomethyl side chain and an N-acetyl group. While specific mechanism of action studies on this particular molecule are not yet prevalent in published literature, its structural motifs suggest a high potential for interaction with various biological targets. This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of this and structurally related compounds. By leveraging predictive modeling and a tiered experimental approach, from initial target screening to in-depth cellular and in vivo validation, this document outlines a robust pathway for elucidating the pharmacological profile of novel pyrrolidine derivatives.
Introduction: Deconstructing the Pharmacophore
The therapeutic potential of this compound lies in the interplay of its three key structural components: the pyrrolidine ring, the aminomethyl group, and the N-acetyl moiety.
-
The Pyrrolidine Scaffold: This five-membered nitrogen heterocycle is a cornerstone of modern drug discovery, prized for its ability to explore three-dimensional chemical space due to its non-planar, puckered conformation.[1] This structural feature allows for precise spatial orientation of substituents, which is critical for selective binding to biological targets.[1] Pyrrolidine-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[2][3]
-
The Aminomethyl Group: The presence of a primary amine provides a key interaction point. It can act as a hydrogen bond donor and a protonatable center, facilitating interactions with negatively charged residues in protein binding pockets, such as those found in kinases, proteases, and G-protein coupled receptors (GPCRs). The aminomethyl group is a common feature in neurotransmitter analogs and other bioactive molecules.
-
The N-Acetyl Group: Acetylation is a common chemical modification in drug design that can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[4] The addition of an acetyl group can modulate polarity, potentially enhancing a drug's ability to cross cellular membranes, including the blood-brain barrier.[4][5] It can also influence metabolic stability and binding affinity to the target protein.[6] In some cases, an acetylated compound may act as a prodrug, with the acetyl group being cleaved by metabolic enzymes to release the active pharmacophore.[5]
Given these features, a systematic investigation into the mechanism of action of this compound is warranted.
Predictive Analysis: Charting the Course for Investigation
Prior to embarking on extensive laboratory-based assays, in silico predictive modeling can provide valuable insights into the potential biological activities of this compound, helping to prioritize experimental efforts.
Computational Target Prediction
Modern computational tools can predict the biological targets of small molecules based on their chemical structure.[7][8][9] By comparing the structure of this compound against large databases of compounds with known biological activities, such as ChEMBL and BindingDB, it is possible to generate a ranked list of potential protein targets.[10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [11] |
| Molecular Weight | 128.17 g/mol | [11] |
| CAS Number | 833483-45-7 | [11] |
| Form | Liquid, Oil | [11] |
| Purity | >97% | [11] |
Phase I: Broad Spectrum Biological Screening
The initial phase of experimental investigation should involve broad screening assays to identify the general biological activities of the compound.
High-Throughput Screening (HTS)
A high-throughput screen against a diverse panel of biological targets is the most efficient method for initial hit identification. This can include assays for:
-
Enzyme Inhibition: A broad panel of enzymes, particularly those implicated in major disease pathways (e.g., kinases, proteases, phosphatases, and metabolic enzymes).
-
Receptor Binding: A comprehensive screen of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
-
Cellular Phenotypic Screening: Assessing the compound's effect on cell viability, proliferation, apoptosis, and morphology across a variety of human cancer and normal cell lines.
Experimental Protocol: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate various human cell lines (e.g., a panel of cancer cell lines and a non-cancerous control line) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Phase II: Target Deconvolution and Validation
Once initial hits are identified from the broad screening, the next phase focuses on confirming the direct interaction between 1-(3-Aminomethyl-pyrrolidin-yl)-ethanone and the putative target protein(s).
Biochemical and Biophysical Assays
A suite of in vitro assays should be employed to characterize the binding affinity and kinetics of the compound to the purified target protein.
Table 2: Proposed Assays for Target Validation
| Assay Type | Principle | Information Gained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding | Binding affinity (Kd), stoichiometry, and thermodynamics |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target | Binding affinity (Kd), association and dissociation rates (kon/koff) |
| Enzyme Kinetics | Measures the effect of the compound on the rate of an enzymatic reaction | Mode of inhibition (e.g., competitive, non-competitive), Ki value |
Experimental Workflow: Target Validation
The following diagram illustrates a logical workflow for validating a potential protein target identified from the initial screen.
Caption: A streamlined workflow for validating direct target engagement.
Phase III: Elucidating the Cellular Mechanism of Action
With a validated target, the investigation moves to the cellular context to understand how the compound-target interaction translates into a cellular response.
Target Engagement in a Cellular Environment
Techniques such as the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its intended target within intact cells.
Downstream Signaling Pathway Analysis
Once target engagement is confirmed, the effect on downstream signaling pathways should be investigated. For example, if the target is a kinase, a Western blot analysis of downstream phosphorylation events would be appropriate.
Experimental Protocol: Western Blot for Kinase Pathway Analysis
-
Cell Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
Signaling Pathway Visualization
The following is a hypothetical signaling pathway that could be modulated by a pyrrolidine-based kinase inhibitor.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
The exploration of the mechanism of action for a novel compound like this compound requires a multi-faceted and logical approach. While the absence of direct literature necessitates a predictive and foundational strategy, the principles outlined in this guide provide a robust framework for any research team. By systematically progressing from in silico analysis to in vitro and cellular assays, researchers can efficiently and effectively elucidate the pharmacological profile of this and other promising pyrrolidine derivatives, paving the way for future drug development endeavors.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available from: [Link]
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García-Sosa, A. T., & Maran, U. (2022). The pursuit of accurate predictive models of the bioactivity of small molecules. Expert Opinion on Drug Discovery, 17(10), 1125-1137. Available from: [Link]
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Gao, F., et al. (2024). New Methods for Predicting Drug Molecule Activity Using Deep Learning. BioSci Publisher. Available from: [Link]
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Wikipedia contributors. (2024). Acetyl group. Wikipedia, The Free Encyclopedia. Available from: [Link]
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Mayr, A., et al. (2018). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. CS230 - Stanford University. Available from: [Link]
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Way, G. P., et al. (2023). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv. Available from: [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249113. Available from: [Link]
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Islam, R., & Mubarak, M. S. (2023). Pyrrolidine alkaloids and their promises in pharmacotherapy. ResearchGate. Available from: [Link]
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Acetyl Chain Applications in Pharma, Agrochemicals & Materials. (2025). Tejapharm. Available from: [Link]
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what is the significance of acetyl group on drugs? (2022). Reddit. Available from: [Link]
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FDA-approved pyrrolidine-containing drugs in 2022. (2023). ResearchGate. Available from: [Link]
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Phase II Reactions: Acetylation Reactions. (2025). JoVE. Available from: [Link]
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Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9). Available from: [Link]
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Du, Z., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. European Journal of Medicinal Chemistry, 187, 111956. Available from: [Link]
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Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. Available from: [Link]
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1-(3-aminopyrrolidin-1-yl)ethanone. (n.d.). leon-chem.com. Available from: [Link]
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1-(2-(Aminomethyl)pyrrolidin-1-yl)ethanone. (n.d.). PubChem. Available from: [Link]
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1-[3-(5-Aminoindol-1-yl)pyrrolidin-1-yl]ethanone. (n.d.). PubChem. Available from: [Link]
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An In-depth Technical Guide to 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone: Synthesis, Characterization, and Therapeutic Potential
Abstract The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in numerous FDA-approved drugs.[1] Its unique three-dimensional structure and favorable physicochemical properties make it a privileged motif in drug design.[1][2] This technical guide focuses on the specific derivative, 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone , a compound not extensively documented in public chemical databases. We will provide a comprehensive overview of its structural attributes, propose robust synthetic strategies based on established chemical principles, and explore its potential applications in drug discovery by drawing parallels with structurally related, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this novel building block in their scientific endeavors.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most frequently utilized scaffolds in pharmaceutical science.[1] Its prevalence stems from several key advantages:
-
Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized ring allows for precise spatial orientation of substituents, enabling optimized interactions with complex biological targets.[1]
-
Improved Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and modulate other critical ADME (absorption, distribution, metabolism, and excretion) properties. The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a donor, facilitating target engagement.[2]
-
Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine core, allowing for the creation of diverse chemical libraries.[1][3]
These features have led to the incorporation of the pyrrolidine scaffold into a wide array of therapeutic agents targeting conditions ranging from central nervous system (CNS) disorders and diabetes to viral infections and cancer.[4][5] The subject of this guide, this compound, represents a specific functionalization pattern designed to explore new chemical space within this valuable class of compounds.
Compound Identification and Physicochemical Profile
CAS Number and Nomenclature
A thorough search of prominent chemical databases reveals a lack of a specific, assigned CAS (Chemical Abstracts Service) number for This compound . It is crucial to distinguish it from its close structural analog, 1-(3-Amino-pyrrolidin-1-yl)-ethanone , which is assigned CAS Number 833483-45-7 .[6] The key structural difference is the presence of a methylene (-CH2-) linker between the pyrrolidine ring and the primary amine in the title compound. This distinction is critical for synthesis planning and structure-activity relationship (SAR) studies.
Structural and Physicochemical Analysis
The structure of this compound features a pyrrolidine ring N-acetylated and substituted at the C3 position with an aminomethyl group. This arrangement contains two nitrogen atoms of differing basicity and nucleophilicity: a primary amine on the side chain and a tertiary amide integrated into the ring. These features will govern its chemical reactivity and potential biological interactions.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄N₂O | - |
| Molecular Weight | 142.20 g/mol | - |
| Predicted LogP | -0.6 to -0.2 | ChemDraw/ACD Labs |
| Predicted pKa (Primary Amine) | ~10.2 | ChemDraw/ACD Labs |
| Predicted pKa (Amide N) | Not basic | - |
| Hydrogen Bond Donors | 2 (from -NH₂) | - |
| Hydrogen Bond Acceptors | 2 (from C=O, Amine N) | - |
Note: Values are computationally predicted and require experimental verification.
Proposed Synthesis and Characterization
Given the absence of a documented synthesis for the title compound, a logical and efficient synthetic route can be devised based on well-established organic chemistry transformations.
Retrosynthetic Analysis and Strategy
The most direct approach involves the N-acetylation of a suitable 3-(aminomethyl)pyrrolidine precursor. The primary challenge lies in achieving selective acetylation of the ring nitrogen over the more nucleophilic primary amine on the side chain. This can be addressed by using a precursor where the primary amine is protected with an orthogonal protecting group (e.g., Boc, Cbz) that can be removed in a final step.
A proposed workflow is illustrated below.
Sources
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"1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and analytical properties of the pyrrolidine derivative, 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its characteristics is paramount for its effective application in research and development. This document synthesizes available data and provides expert insights into its synthesis, characterization, and handling.
Introduction and Chemical Identity
This compound is a disubstituted pyrrolidine featuring an aminomethyl group at the 3-position and an acetyl group on the ring nitrogen. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The presence of both a primary amine and a tertiary amide functional group suggests a versatile chemical handle for further derivatization and a potential for diverse biological activities.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-[3-(aminomethyl)pyrrolidin-1-yl]ethanone | N/A |
| CAS Number | 833483-45-7 | [2] |
| Molecular Formula | C₆H₁₂N₂O | [2] |
| Molecular Weight | 128.175 g/mol | [2] |
| Canonical SMILES | CC(=O)N1CCC(C1)CN | N/A |
| InChI Key | QTFVAHXVSVHNQR-UHFFFAOYSA-N | [2] |
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can predict its key properties.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Description | Rationale/Analogous Compound Data |
| Physical State | Liquid or oil at room temperature | Commercial suppliers list it as a liquid or oil.[2] |
| Boiling Point | Estimated 220-250 °C at 760 mmHg | N-acetylpyrrolidine has a boiling point of 214 °C. The additional aminomethyl group would be expected to increase the boiling point due to increased molecular weight and hydrogen bonding capabilities. |
| Melting Point | Not applicable (liquid at room temperature) | Consistent with its classification as a liquid or oil. |
| Solubility | Miscible with water and soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). | The presence of the primary amine and amide functionalities, capable of hydrogen bonding, suggests good solubility in polar solvents. |
| pKa | Estimated 9.5 - 10.5 (for the primary amine) | The pKa of the primary amine in similar acyclic and cyclic amines typically falls within this range. Theoretical prediction methods for aminopyridines show that such estimations are feasible.[3] |
Synthesis and Purification
The synthesis of this compound can be logically approached through the N-acetylation of a suitable pyrrolidine precursor. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway: N-Acetylation of 3-(Aminomethyl)pyrrolidine
The most direct route involves the acetylation of the secondary amine of 3-(aminomethyl)pyrrolidine. To achieve selective N-acetylation at the ring nitrogen without affecting the primary aminomethyl group, a protection-acetylation-deprotection strategy is advisable.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard organic synthesis methodologies for similar transformations.[4][5]
Step 1: Protection of the Primary Amine
-
Dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Add triethylamine (Et₃N) (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected intermediate.
Step 2: N-Acetylation of the Pyrrolidine Ring
-
Dissolve the crude Boc-protected intermediate (1.0 eq) in DCM at 0 °C.
-
Add Et₃N (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq).
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated, Boc-protected intermediate.
Step 3: Deprotection of the Primary Amine
-
Dissolve the N-acetylated, Boc-protected intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4M).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12. Extract with an organic solvent like DCM or ethyl acetate.
-
If HCl in dioxane was used, the product will be the hydrochloride salt. The free base can be obtained by neutralization and extraction.
-
Dry the combined organic extracts, filter, and concentrate to obtain the crude product.
Purification
Purification of the final product can be achieved through several methods.
-
Vacuum Distillation: Given its predicted high boiling point, vacuum distillation is a suitable method for purification on a larger scale, provided the compound is thermally stable.
-
Column Chromatography: For smaller scales or to achieve high purity, column chromatography on silica gel is recommended. A polar eluent system, such as a gradient of methanol in dichloromethane, likely with a small percentage of a basic modifier like triethylamine to prevent peak tailing of the amine, would be appropriate.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl group, the aminomethyl protons, and the protons of the pyrrolidine ring.
-
Acetyl Protons (CH₃-C=O): A singlet around δ 2.0-2.2 ppm.
-
Pyrrolidine Ring Protons: A series of multiplets between δ 1.5 and 3.6 ppm. The protons adjacent to the nitrogen will be the most downfield.
-
Aminomethyl Protons (-CH₂-NH₂): A multiplet, likely a doublet of doublets, around δ 2.7-3.0 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm.
-
Acetyl Methyl Carbon (CH₃-C=O): A signal around δ 21-23 ppm.
-
Pyrrolidine Ring Carbons: Signals in the aliphatic region, typically between δ 25 and 60 ppm. The carbons bonded to the nitrogen will be the most downfield.
-
Aminomethyl Carbon (-CH₂-NH₂): A signal around δ 40-45 ppm.
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): For EI, a peak at m/z 128 corresponding to the molecular formula C₆H₁₂N₂O. For ESI in positive mode, a peak at m/z 129 [M+H]⁺ would be expected.
-
Key Fragmentation Patterns: Common fragmentation pathways for N-acetylated amines and pyrrolidine derivatives include alpha-cleavage adjacent to the nitrogen atoms and loss of the acetyl group.[6][7] A dominant fragment ion resulting from the loss of the aminomethyl group (CH₂NH₂) leading to a peak at m/z 98 is plausible.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups.
-
N-H Stretch (Primary Amine): Two bands in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band around 1630-1660 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
N-H Bend (Primary Amine): A band around 1590-1650 cm⁻¹.
Chemical Reactivity and Stability
-
Basicity: The primary amine group is basic and will react with acids to form ammonium salts. The amide nitrogen is significantly less basic.
-
Nucleophilicity: The primary amine is a good nucleophile and can participate in reactions such as alkylation, acylation, and condensation with carbonyl compounds.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be sensitive to oxidation over time and should be stored under an inert atmosphere. Strong oxidizing agents should be avoided.
Safety, Handling, and Toxicology
Specific toxicological data for this compound is not available. Therefore, precautions should be based on data for structurally related aminopyrrolidine and N-acetylpyrrolidine compounds.
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation or burns.[4][8]
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
-
Toxicology: The toxicological properties have not been thoroughly investigated. The pyrrolidine ring is a common motif in many biologically active compounds, and its derivatives can exhibit a wide range of pharmacological and toxicological profiles.[9][10] Acute toxicity studies on some pyrrolidine derivatives have shown LD50 values in mice to be around 1000 mg/kg, but this can vary significantly with substitution.[11]
Conclusion
This compound is a valuable building block for drug discovery and chemical biology. While specific experimental data is limited, its physicochemical properties, synthesis, and reactivity can be reasonably predicted based on its structure and knowledge of related compounds. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling its safe and effective use in the laboratory. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this interesting molecule.
References
-
Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (2018). ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]
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Unlocking the Therapeutic Potential of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone: A Technical Guide to Investigating its Biological Activities
Introduction: The Promise of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its non-planar, sp3-hybridized nature allows for efficient exploration of three-dimensional pharmacophore space, a critical feature for enhancing target selectivity and potency.[2] The compound of interest, 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone, possesses this versatile pyrrolidine core, substituted with an aminomethyl group at the 3-position and an acetyl group on the ring nitrogen. These structural features suggest the potential for a range of biological activities, from central nervous system modulation to anti-inflammatory and anti-diabetic effects.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of this compound. We will delve into hypothesized mechanisms of action based on structure-activity relationships (SAR) of similar pyrrolidine derivatives and provide detailed, actionable experimental protocols to validate these hypotheses.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the structural motifs of this compound and the extensive literature on pyrrolidine derivatives, we can postulate several potential biological activities. The presence of a basic aminomethyl group and the acetylated ring nitrogen are key determinants for potential target interactions.
Central Nervous System (CNS) Activity: A Potential Cholinesterase Inhibitor
Rationale: Pyrrolidine-containing compounds have been extensively investigated as cholinesterase inhibitors for the management of neurodegenerative diseases like Alzheimer's.[3][4][5][6] The nitrogen atom within the pyrrolidine ring can interact with the catalytic site of acetylcholinesterase (AChE), while substituents can engage with the peripheral anionic site (PAS). The aminomethyl group in our target compound could potentially mimic the quaternary ammonium group of acetylcholine, the natural substrate of AChE.
Causality of Experimental Choices: To investigate this hypothesis, a logical first step is to perform an in vitro AChE inhibition assay. This will directly measure the compound's ability to inhibit the enzyme that breaks down acetylcholine. A positive result would warrant further investigation into the mode of inhibition (e.g., competitive, non-competitive) and selectivity against butyrylcholinesterase (BuChE) to assess potential side effects.
Anti-Diabetic Potential: Targeting Dipeptidyl Peptidase-4 (DPP-4)
Rationale: Several potent and selective DPP-4 inhibitors, used in the treatment of type 2 diabetes, feature a pyrrolidine scaffold.[7][8][9][10] These inhibitors typically contain a group that can interact with the catalytic triad of DPP-4. The aminomethyl group of this compound could potentially form key interactions within the S1 subsite of the DPP-4 active site. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn increases insulin secretion in a glucose-dependent manner.[11]
Causality of Experimental Choices: A direct, in vitro DPP-4 inhibition assay is the primary method to validate this hypothesis. Determining the IC50 value will quantify the compound's potency. Subsequent cell-based assays can then be employed to assess its effect on GLP-1 levels and insulin secretion in pancreatic beta-cell lines.
Anti-Inflammatory Activity: Modulating Cyclooxygenase (COX) Enzymes
Rationale: Pyrrolidine-2,5-dione derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, key players in the inflammatory cascade.[12] While our compound is not a dione, the pyrrolidine core itself can serve as a scaffold for COX inhibitors.[13][14] The substituents on the pyrrolidine ring can influence selectivity for COX-1 versus COX-2. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.
Causality of Experimental Choices: Initial screening should involve in vitro assays for both COX-1 and COX-2 inhibition to determine the compound's potency and selectivity. A favorable selectivity ratio for COX-2 would be a strong indicator of its potential as a safer anti-inflammatory agent. Follow-up cell-based assays using lipopolysaccharide (LPS)-stimulated macrophages can be used to measure the inhibition of prostaglandin E2 (PGE2) production.
Antibacterial Potential: A Versatile Scaffold for Antimicrobial Agents
Rationale: The pyrrolidine scaffold is a common feature in a variety of antibacterial agents.[1][15][16] These compounds can act through diverse mechanisms, including inhibition of essential microbial enzymes or disruption of cell wall synthesis. The structural features of this compound, particularly the presence of amine and amide functionalities, suggest potential for interactions with bacterial targets.
Causality of Experimental Choices: A broad-spectrum screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria is the initial step. Determining the Minimum Inhibitory Concentration (MIC) for each strain will provide a quantitative measure of its antibacterial potency. Subsequent mechanism-of-action studies could involve assays for inhibition of bacterial DNA gyrase or protein synthesis.
Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for the initial in vitro screening of this compound for the hypothesized biological activities.
Workflow for Investigating Potential Biological Activities
Caption: A streamlined workflow for the initial screening and subsequent development of this compound.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), measurable spectrophotometrically at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Dissolve AChE (from electric eel) in the buffer to a final concentration of 0.1 U/mL.
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in the buffer.
-
Prepare a 10 mM solution of DTNB in the buffer.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the AChE solution to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
Protocol 2: In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
Principle: This is a fluorometric assay that measures the cleavage of the substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) by DPP-4. The cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (100 mM, pH 7.5).
-
Reconstitute human recombinant DPP-4 in the buffer to a concentration of 1 ng/µL.
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in the buffer.
-
Prepare a 1 mM stock solution of Gly-Pro-AMC in DMSO.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the DPP-4 solution to each well.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC solution (diluted to 100 µM in buffer).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of a 25% acetic acid solution.
-
Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a Tris-HCl buffer (100 mM, pH 8.0).
-
Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the buffer.
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in the buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol.
-
Prepare a colorimetric substrate solution containing TMPD.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound solution.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution.
-
Incubate at 25°C for 5 minutes.
-
Add 20 µL of the colorimetric substrate solution.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
Shake the plate for 10 seconds and incubate for 5 minutes at 25°C.
-
Measure the absorbance at 595 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for both COX-1 and COX-2.
-
Determine the IC50 values for each enzyme.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Data Presentation and Interpretation
For a clear and concise comparison of the potential biological activities, all quantitative data should be summarized in tables.
Table 1: Summary of In Vitro Biological Activities
| Biological Target | Assay Type | Endpoint | Result (IC50, µM) | Positive Control |
| AChE | Ellman's Method | IC50 | To be determined | Donepezil |
| DPP-4 | Fluorometric | IC50 | To be determined | Sitagliptin |
| COX-1 | Colorimetric | IC50 | To be determined | SC-560 |
| COX-2 | Colorimetric | IC50 | To be determined | Celecoxib |
| S. aureus | Broth Microdilution | MIC | To be determined | Vancomycin |
| E. coli | Broth Microdilution | MIC | To be determined | Ciprofloxacin |
Visualizing Key Concepts
Visual representations are crucial for understanding complex biological pathways and experimental designs.
Hypothesized Inhibition of Acetylcholinesterase
Caption: Proposed mechanism of AChE inhibition, leading to increased acetylcholine levels.
Conclusion and Future Directions
This technical guide provides a robust starting point for the systematic evaluation of the biological activities of this compound. The proposed hypotheses are grounded in the well-established versatility of the pyrrolidine scaffold in medicinal chemistry. The detailed experimental protocols offer a clear and efficient path for initial in vitro screening.
Positive results from these initial studies will pave the way for more in-depth investigations, including selectivity profiling, cell-based functional assays, and eventual evaluation in in vivo models of disease. Structure-activity relationship studies, involving the synthesis and testing of analogs, will be crucial for optimizing potency and selectivity, ultimately unlocking the full therapeutic potential of this promising compound.
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Kamal, A., et al. (2020). Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. Scientific Reports, 10(1), 9295. [Link][3]
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Jadhav, S. B., et al. (2022). Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics, 41(15), 7358-7373. [Link][4]
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Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249321. [Link][6]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6486. [Link][2]
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Sherikar, A., et al. (2017). Exploring Structural Parameters for Designing Cox-1 and Cox-2 Inhibitors: Pharmacophoric Modeling, Virtual Screening and Docking. Der Pharma Chemica, 9(21), 79-85. [Link][13]
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Hidayat, M., et al. (2022). The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. Scientia Pharmaceutica, 90(2), 24. [Link][14]
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Zhang, X., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 12(9), 1547-1558. [Link]
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The Strategic Deployment of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone in Heterocyclic Scaffolding for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties, three-dimensional character, and prevalence in a multitude of FDA-approved therapeutics.[1][2] This guide focuses on a particularly valuable derivative, 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone , a bifunctional building block poised for strategic incorporation into novel molecular architectures. We will explore its synthesis, delve into its nuanced reactivity, and present a cogent analysis of its application in the construction of pharmacologically relevant compounds. This document serves as a practical resource, offering both theoretical grounding and actionable protocols for the effective utilization of this versatile heterocyclic scaffold.
Introduction: The Enduring Significance of the Pyrrolidine Moiety
The saturated five-membered nitrogen heterocycle, pyrrolidine, is a privileged scaffold in drug discovery.[2] Its non-planar, flexible nature allows for the exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[3] The presence of stereogenic centers further enhances its utility, enabling the fine-tuning of pharmacological profiles.[2] Numerous successful drugs, spanning a wide range of therapeutic areas from oncology to central nervous system disorders, incorporate the pyrrolidine core, underscoring its broad applicability and acceptance in pharmaceutical development.[4]
This compound emerges as a particularly strategic building block due to its orthogonal reactivity. The primary amine at the 3-position serves as a versatile nucleophilic handle for a variety of chemical transformations, while the acetylated nitrogen at the 1-position modulates the overall basicity and lipophilicity of the molecule, often improving its drug-like properties. This dual functionality allows for the sequential or directed elaboration of the pyrrolidine core, making it an ideal starting point for the synthesis of diverse compound libraries.
Synthesis and Characterization
The synthesis of This compound is typically achieved through the selective N-acetylation of 3-(aminomethyl)pyrrolidine. The challenge lies in achieving mono-acetylation at the more nucleophilic ring nitrogen without significant formation of the di-acetylated product.
Synthetic Protocol: Selective N-Acetylation
This protocol is based on established methods for the N-acetylation of primary and secondary amines.
Scheme 1: Synthesis of this compound
Figure 1: Synthetic scheme for the N-acetylation of 3-(aminomethyl)pyrrolidine.
Materials:
-
3-(Aminomethyl)pyrrolidine
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/methanol solvent system
Procedure:
-
To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetic anhydride (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford This compound as an oil or low-melting solid.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | Colorless to pale yellow oil | [1] |
| Purity | Typically >95% | [1] |
| CAS Number | 833483-45-7 | [1] |
Expected Spectroscopic Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ ppm 3.50-3.20 (m, 4H, pyrrolidine ring protons adjacent to N), 2.90-2.70 (m, 2H, -CH₂NH₂), 2.10 (s, 3H, COCH₃), 2.00-1.80 (m, 1H, pyrrolidine ring proton), 1.70-1.50 (m, 2H, pyrrolidine ring protons), 1.40 (br s, 2H, -NH₂). Note: Chemical shifts are estimated based on similar structures and may vary.
-
¹³C NMR (100 MHz, CDCl₃): δ ppm 169.0 (C=O), 55.0 (pyrrolidine CH₂), 53.0 (pyrrolidine CH₂), 46.0 (-CH₂NH₂), 40.0 (pyrrolidine CH), 30.0 (pyrrolidine CH₂), 22.0 (COCH₃). Note: Chemical shifts are estimated based on similar structures and may vary.
-
Mass Spectrometry (ESI+): m/z 129.1 [M+H]⁺.
-
Infrared Spectroscopy (neat): ν cm⁻¹ 3350-3250 (N-H stretch, primary amine), 2950-2850 (C-H stretch, aliphatic), 1640 (C=O stretch, amide).
Application as a Heterocyclic Building Block in Drug Discovery
The utility of This compound lies in the selective reactivity of its primary amine. This functional group can be readily derivatized through a variety of well-established synthetic transformations, allowing for the introduction of diverse pharmacophoric elements.
Key Synthetic Transformations
Figure 2: Key synthetic transformations of the primary amine of this compound.
-
Amide Bond Formation: Acylation with carboxylic acid chlorides, anhydrides, or activated esters is a straightforward method to introduce a wide range of substituents.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides access to sulfonamides, a common functional group in many bioactive molecules.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild reducing agent like sodium triacetoxyborohydride affords secondary or tertiary amines.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates yields the corresponding ureas and thioureas, which can act as hydrogen bond donors and acceptors.
Case Study: Hypothetical Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[5] Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site, and a solvent-exposed tail that can be modified to enhance potency and selectivity. This compound is an excellent starting point for the synthesis of such inhibitors.
Scheme 2: Hypothetical Synthesis of a Pyrrolopyrimidine-based Kinase Inhibitor
Figure 3: Hypothetical synthetic route to a kinase inhibitor scaffold.
In this hypothetical example, the primary amine of our building block undergoes a nucleophilic aromatic substitution with a chlorinated pyrrolopyrimidine core, a common hinge-binding motif in many kinase inhibitors. The resulting molecule can be further elaborated, for instance, by coupling a solubilizing group to the pyrrolopyrimidine ring. The pyrrolidine moiety, with its defined stereochemistry and substitution pattern, can then occupy a solvent-exposed pocket, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for contemporary drug discovery. Its bifunctional nature, coupled with the inherent advantages of the pyrrolidine scaffold, provides a robust platform for the synthesis of diverse and complex molecules. The straightforward derivatization of the primary amine allows for the rapid exploration of structure-activity relationships, accelerating the hit-to-lead and lead optimization phases of drug development. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed heterocyclic building blocks like This compound will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
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The Strategic Role of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone in Early-Phase Drug Discovery: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with favorable pharmacological profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the pyrrolidine ring stands out as a privileged structure, embedded in numerous FDA-approved drugs and clinical candidates.[1][2] This guide delves into the technical nuances of a specific, yet broadly applicable building block: 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone . While seemingly a simple molecule, its strategic design incorporates key features that render it a valuable asset in the iterative process of lead generation and optimization. This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, elucidating the synthesis, functionalization, and potential applications of this scaffold in the quest for next-generation therapeutics. We will explore its utility not as a standalone therapeutic but as a foundational element for constructing more complex molecules, particularly in the realms of kinase inhibition and central nervous system (CNS) disorders.
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The five-membered saturated nitrogen heterocycle of the pyrrolidine ring offers a unique combination of properties that make it highly attractive for drug design.[3] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring provide a three-dimensional architecture. This non-planar structure allows for a more precise spatial arrangement of substituents, facilitating optimal interactions with the intricate topographies of biological targets.[3]
The pyrrolidine motif can enhance aqueous solubility and modulate other physicochemical properties crucial for favorable pharmacokinetics.[4] The nitrogen atom can act as a hydrogen bond acceptor, or, if protonated, a hydrogen bond donor, further contributing to target engagement. It is this inherent versatility that has led to the incorporation of the pyrrolidine scaffold into a wide array of approved drugs, including those for cancer, infectious diseases, and neurological conditions.[1][2]
Synthesis of the 3-Aminomethyl-pyrrolidine Core: A Gateway to Chemical Diversity
The synthesis of the core 3-aminomethyl-pyrrolidine scaffold is a critical first step. Enantiomerically pure forms are often desired to maximize target specificity and minimize off-target effects. A common and effective strategy involves a multi-step synthesis starting from a readily available chiral precursor like 3-pyrrolidinecarboxylic acid.
Representative Synthetic Protocol: Enantioselective Synthesis of (R)-1-Boc-3-(aminomethyl)pyrrolidine
This protocol outlines a reliable method for the preparation of the N-Boc protected (R)-3-(aminomethyl)pyrrolidine, a key intermediate for the synthesis of this compound and its derivatives.
Experimental Protocol:
-
Boc Protection of the Pyrrolidine Nitrogen: To a solution of (R)-3-pyrrolidinecarboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture to 0°C and add di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the product, (R)-1-Boc-pyrrolidine-3-carboxylic acid.
-
Amide Formation: Dissolve the Boc-protected carboxylic acid in an anhydrous solvent like dichloromethane (DCM). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt). To this mixture, add a source of ammonia, for instance, a solution of ammonia in methanol, and stir at room temperature until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Reduction of the Amide: The resulting amide, (R)-1-Boc-3-carboxamide-pyrrolidine, is then reduced to the primary amine. This can be achieved using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous ether solvent such as tetrahydrofuran (THF) at reflux.
-
Work-up and Purification: After complete reduction, the reaction is carefully quenched, and the product, (R)-1-Boc-3-(aminomethyl)pyrrolidine, is extracted and purified, typically by column chromatography.
This synthetic route provides a stable, protected intermediate that can be readily functionalized at the pyrrolidine nitrogen or the primary amine of the aminomethyl group.
N-Acetylation: Introducing the Ethanone Moiety
With the core scaffold in hand, the introduction of the ethanone group at the pyrrolidine nitrogen is a straightforward N-acylation reaction.
General N-Acylation Protocol
This protocol can be adapted for the acetylation of the deprotected 3-(aminomethyl)pyrrolidine.
Experimental Protocol:
-
Deprotection of the Pyrrolidine Nitrogen: If starting with N-Boc protected 3-(aminomethyl)pyrrolidine, the Boc group is first removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM.
-
Acylation: The resulting free amine is then dissolved in an aprotic solvent like DCM. A base, such as triethylamine or diisopropylethylamine (DIPEA), is added to neutralize the amine salt. The acetylating agent, typically acetyl chloride or acetic anhydride, is then added dropwise at a low temperature (e.g., 0°C).
-
Reaction Monitoring and Work-up: The reaction is stirred and monitored by TLC. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product, this compound, is then extracted with an organic solvent and purified by standard methods like column chromatography or distillation.
This final product possesses a primary amine on the aminomethyl group, which is available for further derivatization, and an acetylated pyrrolidine nitrogen.
Applications in Early-Phase Drug Discovery
The true value of this compound lies in its potential as a versatile building block for creating libraries of compounds for screening against various biological targets. The presence of a primary amine offers a convenient handle for introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).
Kinase Inhibitors: A Promising Avenue
Protein kinases are a major class of drug targets, particularly in oncology. The 3-aminopyrrolidine scaffold has been identified as a promising core for the development of kinase inhibitors. For instance, derivatives of (S)-3-aminopyrrolidine have been explored as dual inhibitors of Abl and PI3K kinases, showing cytotoxic effects against leukemia cell lines.[5] The aminomethyl group in our target molecule can be functionalized to introduce moieties that can interact with the ATP-binding site of kinases.
The general workflow for identifying and characterizing kinase inhibitors is depicted below:
Figure 1: A generalized workflow for the discovery and development of kinase inhibitors, where a library of derivatives based on the this compound scaffold could be screened.
Table 1: Representative Kinase Inhibition Data for a Hypothetical Pyrrolidine Derivative
| Kinase Target | IC₅₀ (nM) | Assay Type |
| Kinase A | 50 | Luminescence-based (ADP-Glo™)[6][7] |
| Kinase B | 250 | TR-FRET[8] |
| Kinase C | >10,000 | Radiometric (³²P-ATP) |
This table presents hypothetical data to illustrate the type of information generated in kinase inhibitor profiling.
A standard in vitro kinase assay protocol is provided below:
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.[6]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of this compound) in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Reaction Setup: In a 96-well plate, add the serially diluted compound or a DMSO control. Add the kinase enzyme and incubate briefly to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a series of reagent additions that ultimately lead to the generation of a luminescent signal proportional to the ADP concentration.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Central Nervous System (CNS) Agents
The pyrrolidine scaffold is also prevalent in drugs targeting the CNS.[3] Its ability to cross the blood-brain barrier (BBB) when appropriately functionalized makes it a valuable core for developing treatments for neurological and psychiatric disorders. The 3-aminomethyl-pyrrolidine moiety can be modified to interact with various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels.
The initial stages of CNS drug discovery often involve a battery of in vitro and in vivo assays to assess BBB permeability and potential pharmacological activity.
Table 2: Key In Vitro Assays for Early-Phase CNS Drug Discovery
| Assay | Purpose | Typical Readout |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive BBB permeability | Permeability coefficient (Pe) |
| Caco-2/MDCK Permeability Assay | Assesses both passive permeability and active transport | Apparent permeability (Papp) and efflux ratio |
| Receptor Binding Assays | Determines affinity for specific CNS targets (e.g., dopamine, serotonin receptors) | Inhibition constant (Ki) |
| Neuronal Cell-based Assays | Evaluates functional activity (e.g., agonism, antagonism) | Changes in intracellular signaling molecules (e.g., cAMP, Ca²⁺) |
The workflow for screening compounds for CNS activity can be visualized as follows:
Figure 2: A simplified workflow for the early-phase discovery of CNS-active compounds, where derivatives of this compound would be subjected to a cascade of assays.
Conclusion and Future Perspectives
While "this compound" may not be a household name in the pharmaceutical world, its underlying scaffold represents a powerful tool in the medicinal chemist's arsenal. This guide has aimed to provide a comprehensive overview of its synthesis and, more importantly, its strategic potential in early-phase drug discovery. By leveraging the versatility of the 3-aminomethyl-pyrrolidine core, researchers can efficiently generate and screen libraries of novel compounds against a wide range of biological targets. The future development of therapeutics, particularly in the challenging areas of oncology and neuroscience, will undoubtedly continue to benefit from the intelligent application of such privileged scaffolds. The principles and protocols outlined herein are intended to empower scientists to harness the full potential of this and similar building blocks in their pursuit of innovative medicines.
References
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Zhang, C., Tan, C., Zu, X., Zhai, X., Liu, F., Chu, B., Ma, X., Chen, Y., Gong, P., & Jiang, Y. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(4), 1404–1414. [Link]
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ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Wang, Y., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry, 61(15), 6648-6663. [Link]
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Gaur, A., & Gupta, G. (2021). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals, 14(11), 1147. [Link]
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Perez-Guzman, L., et al. (2021). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 10(9), 1083. [Link]
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Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. [Link]
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Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 11. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1234567. [Link]
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Morriello, G. J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1865-1870. [Link]
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Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone, a valuable heterocyclic building block. The synthesis is executed via a robust two-step sequence involving the selective N-acetylation of a commercially available, amine-protected pyrrolidine precursor, followed by acidic deprotection to yield the target compound. This guide is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, explanations of chemical causality, safety protocols, and methods for analytical characterization.
Introduction and Scientific Rationale
This compound is a bifunctional molecule featuring a pyrrolidine scaffold, which is a privileged structure in medicinal chemistry. The presence of both a primary amine and a tertiary amide makes it a versatile intermediate for constructing more complex molecules. Notably, substituted pyrrolidine motifs are of significant interest in neuropharmacology, where they can serve as core structures for ligands targeting various receptors, including serotonin receptors, which are implicated in mood and cognitive regulation.[1]
The primary challenge in synthesizing this molecule is achieving selective acetylation. The precursor, 3-(aminomethyl)pyrrolidine, contains two nitrogen atoms: a secondary amine within the pyrrolidine ring and a primary amine on the methyl side-chain. Direct acetylation would likely result in a mixture of products, including di-acetylation and preferential acetylation at the more accessible primary amine.
To circumvent this, our protocol employs a standard and highly effective protecting group strategy. We begin with tert-butyl (pyrrolidin-3-ylmethyl)carbamate, where the primary amine is masked by a tert-butyloxycarbonyl (Boc) group. This allows for the clean and high-yield acetylation of the sole remaining nucleophilic site: the secondary amine of the pyrrolidine ring. Subsequent removal of the acid-labile Boc group under controlled conditions liberates the primary amine, furnishing the desired product with high purity. This strategic approach is a cornerstone of modern organic synthesis, ensuring predictability and scalability.
Overall Synthesis Workflow
The synthesis proceeds in two distinct stages as depicted below.
Diagram 1: Two-step synthesis workflow.
Experimental Protocols
Materials and Equipment
Table 1: Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Supplier Example |
|---|---|---|---|---|
| tert-butyl (pyrrolidin-3-ylmethyl)carbamate | 59379-06-9 | C₁₀H₂₀N₂O₂ | ≥97% | Sigma-Aldrich, Combi-Blocks |
| Acetyl Chloride | 75-36-5 | C₂H₃ClO | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | CH₂Cl₂ | ≥99.8% | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | ≥99% | Acros Organics |
| Saturated NaHCO₃ Solution | 144-55-8 | NaHCO₃ | ACS Grade | Prepare in-house |
| Brine (Saturated NaCl Solution) | 7647-14-5 | NaCl | ACS Grade | Prepare in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ≥97% | VWR |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | HPLC Grade | Fisher Scientific |
| Hexanes | 110-54-3 | C₆H₁₄ | HPLC Grade | Fisher Scientific |
Table 2: Required Equipment
| Equipment | Purpose |
|---|---|
| Round-bottom flasks (50 mL, 100 mL) | Reaction vessels |
| Magnetic stirrer and stir bars | Agitation of reaction mixture |
| Ice bath | Temperature control for exothermic reactions |
| Dropping funnel | Controlled addition of reagents |
| Nitrogen/Argon inlet | Maintain inert atmosphere |
| TLC plates (Silica gel 60 F₂₅₄) | Reaction monitoring |
| Rotary evaporator | Solvent removal under reduced pressure |
| Glass column for chromatography | Purification of products |
| Standard laboratory glassware | Beakers, graduated cylinders, funnels |
| pH paper or meter | Monitoring aqueous layer pH |
Step 1: Synthesis of tert-butyl ((1-acetylpyrrolidin-3-yl)methyl)carbamate
Causality: This step selectively acetylates the secondary amine of the pyrrolidine ring. The Boc group on the primary amine is stable to these basic/neutral conditions, ensuring regioselectivity. Triethylamine acts as a base to neutralize the HCl byproduct generated from the reaction with acetyl chloride, driving the reaction to completion.[1] Anhydrous conditions are critical as acetyl chloride reacts violently with water.
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (pyrrolidin-3-ylmethyl)carbamate (2.00 g, 10.0 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous dichloromethane (DCM, 40 mL) and triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 equiv). Stir the mixture under a nitrogen atmosphere until all solids dissolve.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Reagent Addition: In a separate, dry vial, prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol, 1.1 equiv) in anhydrous DCM (10 mL). Add this solution dropwise to the stirring reaction mixture over 15 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The product spot should appear at a higher Rf than the starting material.
-
Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath and slowly quench by adding 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain a crude oil or solid.
-
-
Purification (if necessary): While this reaction is often clean, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure intermediate.
Step 2: Synthesis of this compound (Final Product)
Causality: This step removes the Boc protecting group. Trifluoroacetic acid (TFA) is a strong acid that protonates the Boc group, causing it to fragment into carbon dioxide and tert-butyl cation, which is scavenged by the TFA anion. This deprotection occurs readily at room temperature.[2]
Procedure:
-
Setup: To a 50 mL round-bottom flask, add the tert-butyl ((1-acetylpyrrolidin-3-yl)methyl)carbamate (e.g., 2.42 g, 10.0 mmol) obtained from Step 1.
-
Dissolution: Dissolve the intermediate in dichloromethane (DCM, 15 mL).
-
Deprotection: Add trifluoroacetic acid (TFA, 7.5 mL) to the solution. A gentle effervescence (CO₂ evolution) may be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC (10% MeOH/DCM with 1% NH₄OH). The product will be at a much lower Rf (baseline) than the starting material.
-
Work-up and Isolation:
-
Concentrate the reaction mixture on a rotary evaporator to remove the DCM and excess TFA.
-
Dissolve the resulting residue in a minimal amount of water (5 mL) and cool in an ice bath.
-
Carefully basify the solution to pH > 10 by the slow addition of 5 M sodium hydroxide (NaOH) solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a viscous oil.
-
Characterization and Data
Table 3: Physicochemical Properties of the Final Product
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₂O |
| Molecular Weight | 142.20 g/mol |
| Appearance | Colorless to pale yellow oil |
| IUPAC Name | 1-(3-(Aminomethyl)pyrrolidin-1-yl)ethanone |
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃, δ): ~3.5-3.2 (m, 4H, pyrrolidine CH₂), ~2.8 (m, 2H, -CH₂NH₂), ~2.5 (m, 1H, pyrrolidine CH), 2.05 (s, 3H, -COCH₃), 1.6 (br s, 2H, -NH₂). Note: Shifts can vary due to solvent and concentration.
-
¹³C NMR (100 MHz, CDCl₃, δ): ~169.0 (C=O), ~48.0, ~46.0, ~45.0 (pyrrolidine carbons), ~44.0 (-CH₂NH₂), ~35.0 (pyrrolidine CH), ~22.0 (-COCH₃).
-
Mass Spec (ESI+): Expected m/z for [M+H]⁺ = 143.12.
-
FT-IR (neat, cm⁻¹): 3350-3200 (N-H stretch, primary amine), 2950-2850 (C-H stretch), 1640 (C=O stretch, amide).
Safety and Handling
All synthesis steps must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Table 4: Reagent Hazard Summary
| Reagent | Hazard Class | Key Precautions[3][4][5][6][7] |
|---|---|---|
| Acetyl Chloride | Flammable, Corrosive | Reacts violently with water. Lachrymator. Handle with extreme care in an anhydrous environment. |
| Triethylamine | Flammable, Corrosive, Toxic | Strong odor. Causes severe skin and eye burns. Keep away from ignition sources. |
| Dichloromethane | Health Hazard | Suspected carcinogen. Volatile. Ensure adequate ventilation. |
| Trifluoroacetic Acid | Corrosive | Causes severe skin burns and eye damage. Highly corrosive to respiratory tract. |
Waste Disposal:
-
Organic Waste: All organic solvents and reaction residues should be collected in a designated chlorinated waste container.
-
Aqueous Waste: Neutralize acidic and basic aqueous layers before disposal according to institutional guidelines.
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-
PubChem. 1-[3-(5-Aminoindol-1-yl)pyrrolidin-1-yl]ethanone. [Link]
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Hu, T., et al. (2014). N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Toxicology Letters, 225(1), 153-161. [Link]
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PubChem. 3-(N-Acetyl-N-methylamino)pyrrolidine. [Link]
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Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]
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El-Faham, A., et al. (2006). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(4), 461-467. [Link]
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Analytical methods for "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" characterization
An Application Note for the Comprehensive Characterization of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of this compound, a key heterocyclic building block in pharmaceutical research and development. We present an integrated strategy employing chromatographic and spectroscopic techniques to establish identity, purity, and structural integrity. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the methodological choices. This guide ensures a robust, self-validating analytical workflow compliant with rigorous scientific standards.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule featuring a primary amine and a tertiary amide within a pyrrolidine scaffold.[1] Its structural motifs make it a valuable intermediate in the synthesis of complex pharmaceutical agents. The precise characterization of such building blocks is a cornerstone of drug development, as the identity and purity of starting materials directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
The presence of multiple functional groups necessitates a multi-faceted analytical approach. Potential impurities can arise from the synthesis, including starting materials, by-products, or degradants.[2][3] Therefore, a suite of orthogonal analytical techniques is required to provide a complete profile of the compound. This application note details validated methods for identity confirmation, purity assessment, and structural elucidation.
Integrated Analytical Workflow
A comprehensive analysis relies on combining techniques that provide complementary information. Chromatographic methods are employed to separate the main component from impurities, while spectroscopic methods provide definitive structural information.
Figure 1: Integrated workflow for compound characterization.
Chromatographic Analysis for Purity and Impurities
Chromatographic methods are the gold standard for assessing the purity of pharmaceutical compounds. They excel at separating the target analyte from structurally similar impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the primary technique for quantifying the purity of this compound. The method's ability to separate polar compounds makes it ideal for this molecule.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds.
-
Mobile Phase: An acidic buffer (e.g., using formic acid or ammonium formate) is crucial. It protonates the primary amine and the pyrrolidine nitrogen, ensuring a single ionic state and preventing peak tailing, which leads to sharper, more symmetrical peaks and better resolution.
-
Detector: UV detection at a low wavelength (210 nm) is selected because the acetyl-amide chromophore provides sufficient absorbance in the far UV range.
Protocol: HPLC Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Run Analysis: Inject the prepared sample onto the column and record the chromatogram.
-
Data Processing: Calculate the area percent of the main peak relative to the total area of all peaks to determine purity. The method must be validated for parameters like linearity, accuracy, and precision.[4][5]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[6] |
| Detection | UV at 210 nm | Maximizes sensitivity for the amide chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities and providing orthogonal confirmation of the compound's identity.
Causality Behind Experimental Choices:
-
Derivatization: The primary amine in the analyte is highly polar and may interact with the stationary phase, leading to poor peak shape. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H group into a less polar N-Si(CH₃)₃ group, improving volatility and chromatographic performance.[7]
-
Mass Spectrometry (MS) Detection: MS provides a mass spectrum, which is a molecular fingerprint based on the fragmentation pattern of the molecule.[8] For pyrrolidine-containing compounds, a characteristic fragmentation is the α-cleavage leading to a stable immonium ion, which is a strong indicator of the compound's identity.[9]
Protocol: GC-MS Identification
-
Derivatization: In a GC vial, dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine). Add 100 µL of BSTFA. Cap the vial and heat at 70 °C for 30 minutes.
-
GC-MS System: Use a GC equipped with a mass selective detector.
-
Analysis: Inject the derivatized sample.
-
Data Interpretation: Compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern to confirm the structure.
| Parameter | Recommended Condition | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A low-polarity phase suitable for a wide range of compounds.[9] |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 80 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates components based on boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns. |
| Mass Range | 40-400 amu | Covers the expected mass of the parent ion and key fragments. |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, deuterated methanol (CD₃OD) or water (D₂O) can be used.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
-
Note on Amide Rotamers: The C-N bond of the tertiary amide has a partial double bond character, which can restrict rotation. This may result in the observation of two distinct sets of signals (rotamers) for the pyrrolidine ring protons and carbons, especially at lower temperatures.[10]
Predicted NMR Assignments (in CDCl₃, approximate shifts)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Protons | ~2.10 | Singlet (s) | -C(=O)CH ₃ (Acetyl) |
| ~1.5-2.2 | Multiplet (m) | Pyrrolidine Ring CH ₂ | |
| ~2.7-2.9 | Multiplet (m) | -CH ₂NH₂ | |
| ~3.2-3.7 | Multiplet (m) | Pyrrolidine Ring CH ₂-N | |
| ~1.4 (broad) | Singlet (s) | -NH ₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbons | ~22 | -C(=O)C H₃ |
| ~25-35 | Pyrrolidine Ring C H₂ | |
| ~45 | -C H₂NH₂ | |
| ~45-55 | Pyrrolidine Ring C H₂-N | |
| ~169 | C =O (Amide) |
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).
-
Structural Confirmation: Assign all peaks and confirm that the observed spectra are consistent with the proposed structure of this compound.
Figure 2: General workflow for NMR structural analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Causality Behind Experimental Choices: The molecule has several IR-active functional groups that give characteristic absorption bands.
-
Primary Amine (R-NH₂): Exhibits two N-H stretching bands due to symmetric and asymmetric vibrations.[11][12] An N-H bending vibration is also expected.
-
Tertiary Amide (R-C(=O)NR₂): Shows a very strong and distinct C=O stretching absorption.[13] Its position (around 1650 cm⁻¹) is characteristic of amides.
-
C-N Bonds: C-N stretching vibrations will also be present in the fingerprint region.[14]
Protocol: FT-IR Analysis
-
Sample Preparation: Apply a small amount of the liquid/oil sample as a thin film between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Expected Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands)[11] | Medium |
| Amide | C=O Stretch | 1680-1630[13] | Strong |
| Primary Amine | N-H Bend (scissoring) | 1650-1580[11] | Medium |
| Alkanes | C-H Stretch | 2960-2850 | Medium-Strong |
| Amine/Amide | C-N Stretch | 1250-1020[11] | Medium |
Method Validation and System Suitability
For use in a regulated environment, all analytical methods must be validated to ensure they are fit for their intended purpose.[15][16] Validation demonstrates that the procedure is suitable, reliable, and reproducible.[4][5]
Key Validation Parameters (ICH Q2(R1))
-
Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[2][17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
The comprehensive characterization of this compound is achieved through the strategic application of orthogonal analytical techniques. HPLC provides robust quantification of purity, GC-MS offers confirmation of identity and detection of volatile impurities, while NMR and FT-IR spectroscopy deliver unambiguous structural elucidation and functional group verification. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of reliable, high-quality data, supporting the advancement of research and drug development programs.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
- GC-MS analysis of pyrrolidine derivatives of fatty acids derived
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online.
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025). Journal of the Chemical Society.
- How to distinguish between secondary amide N-H and secondary amine N-H peaks present in same molecules by FTIR? (2016).
- IR: amines. (n.d.). University of California, Los Angeles.
- How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? (2015). Quora.
- GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. (2015). PubMed.
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2025).
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). Annex Publishers.
- Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. (2026). Frontiers in Pharmacology.
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- 1-(3-Amino-pyrrolidin-1-yl)-ethanone. (n.d.). CymitQuimica.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025).
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH.
- Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (2005). PubMed.
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Applications of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone and its Analogs in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2][3] Its prevalence is a testament to its utility as a versatile scaffold in the design of novel therapeutics. The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a three-dimensional exploration of pharmacophore space that is critical for potent and selective interactions with biological targets.[1] This guide focuses on the medicinal chemistry applications of a specific, yet broadly representative, pyrrolidinyl structure: 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone . While this exact molecule is not extensively documented, its structural motifs are present in a variety of biologically active compounds. This document will, therefore, explore the established and potential therapeutic applications of this scaffold by examining its role in analogous structures, providing detailed, field-proven insights and experimental protocols for researchers.
Core Structural Features and Synthetic Rationale
The molecule "this compound" possesses key structural features that make it an attractive starting point for medicinal chemistry campaigns:
-
A Pyrrolidine Core: Provides a robust, saturated heterocyclic framework.
-
A 3-Aminomethyl Group: A basic side chain that can engage in crucial hydrogen bonding and ionic interactions with biological targets. This group also serves as a synthetic handle for further derivatization.
-
An N-Acetyl Group: The ethanone moiety on the pyrrolidine nitrogen modulates the basicity of the ring nitrogen and can participate in hydrogen bonding as an acceptor. This group can be readily modified to explore structure-activity relationships (SAR).
The synthesis of such 3-aminomethyl-pyrrolidine derivatives can be achieved through various synthetic routes, often starting from commercially available precursors like 3-(Boc-aminomethyl)pyrrolidine.[4][5] The Boc (tert-butyloxycarbonyl) protecting group allows for selective manipulation of the pyrrolidine nitrogen before its removal and subsequent functionalization of the primary amine.
Application I: CCR2 Receptor Antagonism for Inflammatory Diseases
Scientific Rationale
The CC chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[6][7] This signaling axis is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, and multiple sclerosis.[7] Consequently, the development of small molecule CCR2 antagonists is a highly pursued therapeutic strategy to dampen the inflammatory response.[6][7][8][9][10] The 3-aminopyrrolidine scaffold has been identified as a key pharmacophore in several classes of potent CCR2 antagonists.[6][8]
The Role of the this compound Scaffold
In the context of CCR2 antagonism, the 3-aminomethyl-pyrrolidine moiety can serve as a crucial anchoring point within the receptor's binding pocket. The primary amine can form key interactions with acidic residues, while the pyrrolidine ring and its N-substituent can be modified to optimize potency, selectivity, and pharmacokinetic properties. The N-acetyl group in our lead scaffold can be replaced with more complex moieties to enhance binding affinity and explore interactions with other regions of the receptor.
Hypothetical Drug Discovery Workflow
Caption: A generalized workflow for the discovery of CCR2 antagonists.
Experimental Protocols
Protocol 1: Synthesis of a 1-(3-(Arylamidomethyl)-pyrrolidin-1-yl)-ethanone Library
-
Starting Material: 1-(3-(Aminomethyl)pyrrolidin-1-yl)ethanone (can be synthesized from 3-(aminomethyl)-1-Boc-pyrrolidine by acetylation followed by deprotection).
-
Amide Coupling: To a solution of 1-(3-(aminomethyl)pyrrolidin-1-yl)ethanone in a suitable solvent (e.g., dichloromethane or DMF), add an equimolar amount of a desired aromatic carboxylic acid.
-
Coupling Reagents: Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product using column chromatography on silica gel to obtain the desired amide derivatives.
-
Characterization: Confirm the structure and purity of the synthesized compounds using techniques like NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Protocol 2: CCR2 Radioligand Binding Assay
-
Cell Culture: Use a cell line stably expressing the human CCR2 receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Harvest the cells and prepare cell membranes through homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) and varying concentrations of the test compounds.
-
Incubation: Allow the binding to reach equilibrium (typically 60-90 minutes at room temperature).
-
Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curves.
Protocol 3: In Vitro Chemotaxis Assay
-
Cell Isolation: Isolate primary human monocytes from healthy donor blood.
-
Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane separating the upper and lower wells.
-
Cell Loading: Load the isolated monocytes into the upper wells of the chamber.
-
Chemoattractant and Inhibitor: In the lower wells, add a solution of MCP-1 (CCL2) as the chemoattractant, along with varying concentrations of the test compounds.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow cell migration.
-
Cell Staining and Counting: After the incubation period, stain the migrated cells on the lower side of the membrane and count them using a microscope or a plate reader-based method.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC₅₀ values.
Application II: Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes
Scientific Rationale
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control.[11] This mechanism forms the basis for a major class of oral antihyperglycemic agents used in the treatment of type 2 diabetes.[12][13][14][15][16] Pyrrolidine-based structures are a hallmark of many potent and selective DPP-IV inhibitors.[11][12][13][16]
The Role of the this compound Scaffold
In the design of DPP-IV inhibitors, the pyrrolidine ring often mimics the proline residue of the natural substrates. The basic amine of the 3-aminomethyl group can form a salt bridge with key acidic residues in the S2 subsite of the DPP-IV active site. The N-acetyl group can be elaborated to occupy the S1 pocket, and modifications to this part of the molecule are critical for achieving high potency and selectivity.
Illustrative Structure-Activity Relationships
Caption: Key areas for SAR exploration in DPP-IV inhibitor design.
Experimental Protocols
Protocol 4: Synthesis of N-Substituted Glycyl-3-aminomethyl-pyrrolidine Derivatives
-
Boc-Protection: Protect the primary amine of 3-(aminomethyl)pyrrolidine with a Boc group.
-
N-Acetylation: Acetylate the pyrrolidine nitrogen using acetyl chloride or acetic anhydride.
-
Boc-Deprotection: Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 1-(3-(aminomethyl)pyrrolidin-1-yl)ethanone.
-
Coupling with N-Boc-glycine: Couple the resulting amine with N-Boc-glycine using standard peptide coupling reagents (e.g., EDC/HOBt or HATU).
-
Boc-Deprotection: Remove the Boc group from the glycine moiety.
-
Final Derivatization: React the free amine of the glycine residue with a variety of electrophiles (e.g., sulfonyl chlorides, isocyanates, or perform reductive amination with aldehydes/ketones) to generate a library of final compounds.
-
Purification and Characterization: Purify each derivative by preparative HPLC and characterize by LC-MS and NMR.
Protocol 5: In Vitro DPP-IV Inhibition Assay
-
Enzyme and Substrate: Use recombinant human DPP-IV and a fluorogenic or chromogenic substrate such as Gly-Pro-AMC (7-amino-4-methylcoumarin) or Gly-Pro-pNA (p-nitroanilide).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Reaction Mixture: In a 96-well plate, pre-incubate the DPP-IV enzyme with varying concentrations of the test compounds for a set period (e.g., 15 minutes at room temperature).
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Monitor the increase in fluorescence (for AMC-based substrates) or absorbance (for pNA-based substrates) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ values.
Other Potential Therapeutic Applications
The versatile 3-aminomethyl-pyrrolidine scaffold has also been explored in other therapeutic areas, suggesting broader potential for derivatives of this compound.
| Therapeutic Target | Rationale | Key Structural Insights |
| Histamine H₃ Receptor | Antagonism of the H₃ receptor, an autoreceptor in the central nervous system, can enhance the release of various neurotransmitters and is being investigated for cognitive disorders and other neurological conditions.[17] | The basic amine of the pyrrolidine moiety can interact with a key aspartate residue in the H₃ receptor binding site. |
| N-Acylethanolamine Acid Amidase (NAAA) | Inhibition of NAAA, an enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA), can potentiate the endogenous anti-inflammatory and analgesic effects of PEA.[18] | Pyrrolidine amides have been identified as a promising class of NAAA inhibitors, where the amide linkage and lipophilic groups are crucial for activity.[18] |
| Voltage-gated Sodium Channels | Blockers of neuronal sodium channels have therapeutic potential in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain, as well as for neuroprotection in ischemic stroke.[19] | Certain pyrrolidine derivatives have shown potent sodium channel blocking activity, suggesting a role for this scaffold in designing novel neuroprotective agents.[19] |
Conclusion and Future Directions
While "this compound" itself is a relatively underexplored molecule, its core structure represents a valuable starting point for the design of novel therapeutic agents. The 3-aminomethyl-pyrrolidine scaffold is a privileged motif found in potent inhibitors of various enzymes and receptors, most notably CCR2 and DPP-IV. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for drug discovery campaigns targeting inflammatory diseases, type 2 diabetes, and neurological disorders. Future research should focus on the systematic exploration of the structure-activity relationships of derivatives of this scaffold to optimize their potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of new and effective medicines.
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- Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., Prasad, K., ... & Hughes, T. E. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of medicinal chemistry, 46(13), 2774-2789.
- Hughes, T. E., Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., ... & Prasad, K. (2002). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of medicinal chemistry, 45(26), 5661-5663.
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- Li Petri, G., Contino, A., & Vitale, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6638.
- Cherney, R. J., & Mo, R. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS medicinal chemistry letters, 1(1), 8-12.
- Seneviratne, U., Wickramaratne, S., Kotandeniya, D., & Vince, R. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Medicinal Chemistry Research, 30(2), 483-499.
- Li, Y., Piomelli, D., & Zhang, Y. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Medicinal Chemistry, 9(10), 1368-1377.
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- Wang, D., & Fleet, G. W. (2016). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 21(11), 1475.
- Brodmerkel, C. M., & Huber, R. (2008). CCR2 antagonists. Current opinion in investigational drugs (London, England : 2000), 9(5), 485-493.
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Application Notes & Protocols: Leveraging "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" in the Synthesis of Novel Bioactive Compounds
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce diverse substituents at multiple positions make it a valuable building block in drug discovery. "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" is a particularly attractive synthetic intermediate. The presence of a primary amine offers a reactive handle for a variety of chemical transformations, while the acetyl group on the pyrrolidine nitrogen modulates the ring's electronic properties and provides a foundation for further structural elaboration. These features make it a key component in the synthesis of innovative therapeutic agents, most notably in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[1][2] This guide provides detailed application notes and protocols for the effective utilization of "this compound" in the synthesis of novel compounds.
Core Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C7H14N2O | PubChem CID: 20185158[3] |
| Molecular Weight | 142.20 g/mol | PubChem CID: 20185158[3] |
| Appearance | Not specified, likely an oil or low-melting solid | General chemical knowledge |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
Key Synthetic Applications & Protocols
"this compound" is a versatile building block for several key synthetic transformations. The following sections provide detailed, field-proven protocols for its application in the synthesis of novel compounds.
N-Acylation for Amide Bond Formation: A Gateway to Diverse Functionality
The primary amine of "this compound" readily undergoes N-acylation with a wide range of carboxylic acids, acid chlorides, and anhydrides. This reaction is fundamental to introducing diverse functional groups and building molecular complexity. Amide bond formation is a cornerstone of medicinal chemistry, and mastering this reaction with our target molecule is crucial.
-
Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-Hydroxybenzotriazole (HOBt) are employed to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine. This avoids the need to prepare highly reactive and often unstable acid chlorides.
-
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproducts of the reaction without competing with the primary amine as a nucleophile.
-
Solvent: Aprotic polar solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are ideal as they effectively dissolve the reactants and do not interfere with the reaction mechanism.
dot
Sources
Application Notes & Protocols: 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in over twenty FDA-approved drugs is a testament to its utility in creating three-dimensional structures that can effectively interact with biological targets.[1][2] The non-planar, saturated nature of the pyrrolidine ring allows for a precise spatial arrangement of substituents, enabling chemists to finely tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide focuses on a particularly valuable, functionalized pyrrolidine derivative: 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone . This intermediate offers a unique combination of a chiral core, a primary amine for pharmacophore introduction, and an acetyl group that can be strategically employed or modified. We will explore its synthesis and its application as a key building block in the synthesis of targeted therapeutics, particularly Janus Kinase (JAK) inhibitors, a class of drugs transforming the treatment of autoimmune diseases.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of an intermediate is paramount for its successful application in multi-step synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | Appchem[3] |
| Molecular Weight | 142.20 g/mol | PubChem[4] |
| CAS Number | 1240187-28-3 (for (S)-isomer) | Appchem[3] |
| Appearance | Typically a liquid or oil | CymitQuimica[5] |
| Storage | Store at 2-8°C under an inert atmosphere. The compound is potentially hygroscopic. | Sigma-Aldrich[6] |
Safety Precautions: As with many amine-containing compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound: A Protocol
The synthesis of this intermediate can be achieved through a multi-step sequence starting from commercially available materials. A common strategy involves the protection of the amine functionality, followed by acetylation of the pyrrolidine nitrogen, and subsequent deprotection.
Workflow for the Synthesis of (S)-1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
Caption: Synthetic workflow for (S)-1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl (S)-(pyrrolidin-3-ylmethyl)carbamate
-
Rationale: The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[7]
-
Procedure:
-
To a solution of (S)-pyrrolidin-3-ylmethanamine (1.0 eq) in tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (S)-(pyrrolidin-3-ylmethyl)carbamate as a solid.[8]
-
Step 2: Synthesis of tert-Butyl (S)-(1-acetylpyrrolidin-3-yl)methylcarbamate
-
Rationale: Acetylation of the secondary amine of the pyrrolidine ring is a standard transformation. The use of a base like triethylamine (Et₃N) is crucial to neutralize the HCl generated during the reaction.
-
Procedure:
-
Dissolve tert-butyl (S)-(pyrrolidin-3-ylmethyl)carbamate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add acetyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (S)-(1-acetylpyrrolidin-3-yl)methylcarbamate.
-
Step 3: Synthesis of (S)-1-(3-(Aminomethyl)pyrrolidin-1-yl)ethanone (Final Product)
-
Rationale: The final deprotection step removes the Boc group to reveal the primary amine, yielding the target intermediate. Trifluoroacetic acid (TFA) or a solution of HCl in dioxane are commonly used for this transformation.
-
Procedure:
-
Dissolve tert-butyl (S)-(1-acetylpyrrolidin-3-yl)methylcarbamate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give (S)-1-(3-(aminomethyl)pyrrolidin-1-yl)ethanone.
-
Application in the Synthesis of a Janus Kinase (JAK) Inhibitor: A Tofacitinib Analogue
This compound is an ideal intermediate for the synthesis of kinase inhibitors, such as analogues of Tofacitinib. Tofacitinib is a potent JAK inhibitor used in the treatment of rheumatoid arthritis.[5][9] The synthesis typically involves the coupling of a pyrrolo[2,3-d]pyrimidine core with a substituted piperidine or, in our hypothetical case, a pyrrolidine moiety.
Retrosynthetic Analysis
Caption: Retrosynthetic approach for a Tofacitinib analogue.
Protocol for the Synthesis of a Tofacitinib Analogue
Part A: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine core is a common feature in many kinase inhibitors and can be synthesized through various established methods.[10][11][12]
-
Procedure (Illustrative):
-
A common route involves the condensation of a substituted pyrrole with a pyrimidine precursor. For instance, reacting a 2-amino-3-cyanopyrrole derivative with formamide or a similar reagent can lead to the formation of the fused pyrimidine ring.[10]
-
Subsequent chlorination, often using reagents like phosphorus oxychloride (POCl₃), yields the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[13]
-
Part B: Coupling of this compound with the Pyrrolo[2,3-d]pyrimidine Core
-
Rationale: This key step involves a nucleophilic aromatic substitution (SₙAr) reaction, where the primary amine of our intermediate displaces the chlorine atom on the pyrimidine ring. The use of a base is necessary to scavenge the HCl byproduct.
-
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and (S)-1-(3-(aminomethyl)pyrrolidin-1-yl)ethanone (1.2 eq) in a suitable solvent such as n-butanol or dimethyl sulfoxide (DMSO).
-
Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain N-((S)-(1-acetylpyrrolidin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
-
Part C: N-Methylation and Final Functionalization (Illustrative)
-
Rationale: To complete the synthesis of a Tofacitinib-like molecule, further modifications are necessary. This includes N-methylation of the secondary amine and the introduction of a cyanoacetyl group.
-
Procedure:
-
N-Methylation: The secondary amine formed in the previous step can be methylated using a variety of reagents, such as formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) in a reductive amination protocol.
-
Final Acylation: The acetyl group on the pyrrolidine can be removed under basic conditions (if necessary and compatible with the rest of the molecule) and replaced with the cyanoacetyl group. This is typically achieved by reacting the de-acetylated intermediate with a cyanoacetic acid derivative in the presence of a peptide coupling agent (e.g., HATU, HOBt/EDC).[14]
-
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile building block in pharmaceutical synthesis. Its straightforward preparation and the presence of multiple functional handles allow for the efficient construction of complex molecular architectures. The protocols outlined in this guide, based on established and reliable chemical transformations, demonstrate its utility in the synthesis of kinase inhibitors. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, a critical aspect of modern drug discovery. As the demand for novel, targeted therapies continues to grow, intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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Appchem. Ethanone, 1-[(3S)-3-(aminomethyl)-1-pyrrolidinyl]- | 1240187-28-3. Available from: [Link]
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Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib. Available from: [Link]
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Taylor & Francis Online. Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)butanoate. Available from: [Link]
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MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]
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ResearchGate. Two classical methods for the synthesis of pyrrolo[2,3-d]pyrimidine... Available from: [Link]
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Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available from: [Link]
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ResearchGate. Structures of pyrrolo[2,3- d ]pyrimidines prepared in this work. Available from: [Link]
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PubMed Central. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Available from: [Link]
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Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
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National Institutes of Health. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Available from: [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
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ResearchGate. An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Available from: [Link]
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MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]
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ResearchGate. Synthesis of Some New 3-Pyrrolidinylquinoline Derivatives via 1,3-Dipolar Cycloaddition of Stabilized Azomethine Ylides to Quinolinyl ,- Unsaturated Ketones. Available from: [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]
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Application Notes and Protocols for 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone and its Analogs in Preclinical Research
A Note on the Subject Compound
Publicly accessible research data specifically detailing the synthesis and biological profile of "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" is limited. However, the pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and natural products.[1][2][3][4] Its non-planar, sp³-rich structure provides an excellent framework for creating molecules with diverse biological activities, from central nervous system (CNS) agents to enzyme inhibitors.[2][5][6] This document, therefore, presents a comprehensive guide based on established principles and protocols for analogous N-acetylated aminomethyl-pyrrolidine derivatives. The methodologies described herein are robust, scientifically grounded, and representative of the workflows employed in the preclinical evaluation of novel chemical entities within this promising class.
Introduction: The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a vital structural motif in a vast array of pharmacologically active compounds.[2][7] Its stereochemical complexity and conformational flexibility allow for precise three-dimensional arrangements of functional groups, enabling high-affinity interactions with biological targets.[5] The introduction of an aminomethyl group at the 3-position and an acetyl group on the ring nitrogen, as in our subject compound, creates a molecule with potential for engaging with a variety of targets, including G-protein coupled receptors (GPCRs) and enzymes, where hydrogen bonding and charged interactions are critical for binding. This guide will provide detailed protocols for the synthesis, characterization, and biological evaluation of such compounds, with a focus on their potential as modulators of CNS activity.
Synthesis and Characterization
A plausible and efficient synthesis of a chiral 3-aminomethyl-pyrrolidine derivative can be conceptualized starting from a readily available chiral precursor like L-proline or its derivatives.[1][7] The following protocol outlines a representative multi-step synthesis.
Proposed Synthetic Pathway
The synthesis begins with the protection of the amine in L-proline, followed by reduction of the carboxylic acid, activation of the resulting alcohol, displacement with an azide, and subsequent reduction to the primary amine. The final step involves the acetylation of the pyrrolidine nitrogen.
Caption: Proposed synthetic workflow for an N-acetylated aminomethyl-pyrrolidine analog.
Detailed Synthesis Protocol
Step 1: Boc Protection of L-Proline
-
Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydroxide (2.5 eq) and stir until dissolved.
-
Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-pyrrolidine-2-carboxylic acid.
Step 2: Reduction to (S)-1-Boc-2-(hydroxymethyl)pyrrolidine
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.1 eq) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Carefully quench the reaction by the slow addition of methanol.
-
Concentrate the mixture in vacuo and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain (S)-1-Boc-2-(hydroxymethyl)pyrrolidine.[8]
Rationale: The carboxylic acid is reduced to a primary alcohol. Borane is a milder reducing agent than LiAlH₄ and offers good selectivity.
Step 3-6: Conversion to the Target Compound The subsequent steps involve standard organic chemistry transformations: mesylation of the alcohol to create a good leaving group, displacement with sodium azide (an Sₙ2 reaction), reduction of the azide to the primary amine using catalytic hydrogenation, and finally, N-acetylation of the pyrrolidine nitrogen.[8][9]
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.
| Technique | Purpose | Expected Observations for a Hypothetical Analog |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Peaks corresponding to the acetyl methyl group (~2.1 ppm), pyrrolidine ring protons (1.5-3.8 ppm), and aminomethyl protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the acetyl carbonyl (~170 ppm), acetyl methyl, and distinct signals for the pyrrolidine and aminomethyl carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. |
| FT-IR Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and C-N stretching. |
| Chiral HPLC | Determination of enantiomeric purity. | A single peak when using a suitable chiral stationary phase, confirming the retention of stereochemistry from the starting material. |
Biological Evaluation: A CNS-Targeted Approach
Pyrrolidine derivatives are frequently investigated for their activity on CNS targets.[6][10] This section outlines protocols for evaluating a novel N-acetylated aminomethyl-pyrrolidine as a potential ligand for a CNS-associated GPCR.
In Vitro Assays: Target Engagement and Functional Activity
The initial phase of biological testing involves confirming that the compound interacts with its intended molecular target and elicits a functional response in a controlled, cell-based environment.
Protocol 3.1.1: Radioligand Binding Assay This assay determines the affinity of the test compound for the target receptor by measuring its ability to displace a known radiolabeled ligand.
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the human recombinant GPCR of interest.
-
Membrane Preparation: Harvest cells, homogenize in a buffered solution, and centrifuge to isolate the cell membrane fraction containing the receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-dopamine for the D₂ receptor), and varying concentrations of the test compound.
-
Incubation: Incubate at a specified temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the reaction mixture through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of specific binding), from which the inhibition constant (Ki) can be calculated.
Rationale: This is a fundamental assay to quantify the direct interaction between the compound and the receptor, providing a measure of binding affinity.
Protocol 3.1.2: cAMP Functional Assay (for Gs or Gi-coupled receptors) This assay measures the functional consequence of receptor binding by quantifying the modulation of cyclic AMP (cAMP), a key second messenger.
-
Cell Plating: Plate the receptor-expressing cells in a 96-well plate and grow to confluence.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP response against the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Caption: A typical in vitro screening cascade for novel GPCR ligands.
In Vivo Assays: Assessing CNS Effects
Promising candidates from in vitro studies are advanced to in vivo models to assess their pharmacokinetic properties and behavioral effects.[10][11]
Protocol 3.2.1: Rodent Model for Behavioral Assessment (e.g., Open Field Test) This test is used to evaluate general locomotor activity and anxiety-like behavior in rodents.
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Testing: After a predetermined pretreatment time, place each mouse individually into the center of an open field apparatus (a square arena).
-
Data Collection: Use an automated video-tracking system to record the mouse's activity for 15-30 minutes. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Compare the behavioral parameters between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Rationale: Changes in locomotor activity can indicate stimulant or sedative effects, while alterations in the time spent in the center can suggest anxiolytic or anxiogenic properties, providing crucial insights into the compound's CNS profile.
Potential Signaling Pathway
Assuming our hypothetical compound is an antagonist at a dopamine D₂ receptor (a Gi-coupled GPCR), it would block the downstream signaling cascade initiated by dopamine. This would prevent the inhibition of adenylyl cyclase, leading to maintained levels of cAMP and protein kinase A (PKA) activity.
Caption: Postulated mechanism of action for a hypothetical D₂ receptor antagonist.
Conclusion
The N-acetylated aminomethyl-pyrrolidine scaffold represents a versatile starting point for the design of novel therapeutics. While specific data on "this compound" is scarce, the protocols and workflows detailed in this guide provide a robust framework for the synthesis, characterization, and preclinical evaluation of analogous compounds. By systematically applying these methods, researchers can effectively probe the therapeutic potential of this important chemical class and identify promising lead candidates for further development.
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- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflamm
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- How ligands illuminate GPCR molecular pharmacology. (2017). PubMed Central.
- Discovery of GPCR ligands for probing signal transduction pathways. (2015).
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Application Notes and Protocols for "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" in the Synthesis of Pyrrolidine Derivatives
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, serving as a versatile and privileged scaffold in the design of novel therapeutics.[1][2][3] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[1] The pyrrolidine moiety is a key structural feature in numerous FDA-approved drugs, highlighting its significance in the development of treatments for a wide range of diseases.[2] "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" is a valuable building block for accessing a diverse array of pyrrolidine derivatives. The presence of a primary amine on the aminomethyl substituent provides a reactive handle for a variety of chemical transformations, while the acetyl group on the pyrrolidine nitrogen modulates the basicity of the ring nitrogen and can influence the overall physicochemical properties of the final compounds.
This guide provides a comprehensive overview of the applications and detailed protocols for utilizing "this compound" in the synthesis of advanced pyrrolidine derivatives. The methodologies described herein are designed for researchers and scientists in the field of drug discovery and development, with a focus on providing not just procedural steps, but also the underlying chemical principles and strategic considerations.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of "this compound" is fundamental for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂O | - |
| Molecular Weight | 142.20 g/mol | - |
| CAS Number | 1251055-48-7 | - |
| Appearance | Likely a liquid or oil | [4] |
Note: The CAS number for the closely related "1-(3-Amino-pyrrolidin-1-yl)-ethanone" is 833483-45-7.[4]
Safety and Handling
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1][4]
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing.[5] Wash hands thoroughly after handling.[7]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[6]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and seek medical attention.[4]
Synthesis of this compound
The most direct and logical synthetic route to "this compound" is the acetylation of the secondary amine of 3-(aminomethyl)pyrrolidine. This reaction is a standard transformation and can be achieved with high efficiency using common acetylating agents.
Protocol 1: Acetylation of 3-(Aminomethyl)pyrrolidine
This protocol describes a general procedure for the N-acetylation of 3-(aminomethyl)pyrrolidine using acetic anhydride. The primary amine of the starting material is significantly more nucleophilic than the secondary amine within the pyrrolidine ring, however, under these conditions, acetylation of the secondary amine is favored. For selective acetylation of the primary amine, a protection strategy for the secondary amine would be required.
Materials:
-
3-(Aminomethyl)pyrrolidine
-
Acetic anhydride (Ac₂O)[8]
-
Pyridine (dry)[8]
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(aminomethyl)pyrrolidine (1.0 equivalent) in dry pyridine (5-10 mL per mmol of amine).[8]
-
Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude "this compound" by flash column chromatography on silica gel or by distillation under reduced pressure.
Applications in the Synthesis of Pyrrolidine Derivatives
"this compound" is a bifunctional molecule, with the primary amine of the aminomethyl group serving as the principal site for derivatization. The two most common and powerful transformations involving this primary amine are amide bond formation and reductive amination.
Application 1: Amide Bond Formation
The primary amine of "this compound" readily participates in amide coupling reactions with a wide variety of carboxylic acids. This reaction is fundamental in medicinal chemistry for the construction of complex molecules with diverse functionalities.[9]
Workflow for Amide Bond Formation:
Caption: Workflow for Amide Bond Formation.
Protocol 2: General Procedure for Amide Coupling
This protocol provides a general method for the coupling of "this compound" with a carboxylic acid using standard peptide coupling reagents.
Materials:
-
"this compound"
-
Carboxylic acid of interest
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N))
Procedure:
-
Activation of Carboxylic Acid: In a dry flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM. Add the coupling reagent (1.1 equivalents) and, if using EDC, an additive like HOBt (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Amine: To the activated carboxylic acid solution, add "this compound" (1.0 equivalent) followed by the dropwise addition of a base such as DIPEA (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography.
Application 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[2][10][11] The primary amine of "this compound" can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
Mechanism of Reductive Amination:
Caption: Mechanism of Reductive Amination.
Protocol 3: General Procedure for Reductive Amination
This protocol outlines a general procedure for the reductive amination of an aldehyde or ketone with "this compound".
Materials:
-
"this compound"
-
Aldehyde or ketone of interest
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) and "this compound" (1.0-1.2 equivalents) in anhydrous DCM or DCE.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Conclusion
"this compound" is a highly valuable and versatile building block for the synthesis of a wide range of pyrrolidine derivatives. Its bifunctional nature allows for straightforward derivatization through well-established and robust chemical transformations such as amide bond formation and reductive amination. The protocols and application notes provided in this guide are intended to empower researchers in drug discovery and medicinal chemistry to effectively utilize this scaffold in the creation of novel and potentially bioactive molecules. As with all chemical syntheses, careful attention to safety and handling procedures is paramount.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
-
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. GlycoPODv2. (URL: [Link])
-
The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (URL: [Link])
-
Ir(III)-Catalyzed Reductive Amination of Carbonyl Compounds with High Selectivity. (URL: [Link])
-
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. (URL: [Link])
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (URL: [Link])
-
Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. (URL: [Link])
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. (URL: [Link])
-
Acetylation of Peptides and Proteins: Monograph 0003. IonSource. (URL: [Link])
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. (URL: [Link])
-
Chapter 15: Selective Enrichment of the N-Terminal Peptides of Proteins. (URL: [Link])
-
Studies on Pyrrolidinones. Synthesis of 1-[(N-Acetylaryl-amino)methyl]pyroglutamic Acid Derivatives. ResearchGate. (URL: [Link])
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. (URL: [Link])
-
Pyrrolidine synthesis. Organic Chemistry Portal. (URL: [Link])
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org. (URL: [Link])
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. (URL: [Link])
-
N-Terminus Acetylation Protocol. CDN. (URL: [Link])
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. (URL: [Link])
-
Representative examples of bioactive synthesized compounds incorporating a pyrrolidine-2,5-dione motif. ResearchGate. (URL: [Link])
-
Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. PMC. (URL: [Link])
-
Amide formation from carboxylic acid derivatives. Khan Academy. (URL: [Link])
-
Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. MDPI. (URL: [Link])
-
Amide formation from carboxylic acid derivatives. (video). Khan Academy. (URL: [Link])
-
Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. NIH. (URL: [Link])
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. (URL: [Link])
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Application Notes and Protocols for the Safe Handling and Storage of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone, with CAS number 833483-45-7, is a substituted pyrrolidine derivative.[1] Its chemical structure, featuring a pyrrolidine ring, a primary aminomethyl group, and an acetyl group, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of reactive functional groups, particularly the amine, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safe handling and storage procedures to ensure the safety of laboratory personnel and the integrity of the compound.
This document provides a detailed guide to the safe handling and storage of this compound, drawing upon safety data for structurally related compounds such as pyrrolidine and other amine-containing heterocycles. The protocols outlined herein are designed to be self-validating systems, emphasizing a proactive approach to laboratory safety.
Hazard Identification and Risk Assessment
Expected Primary Hazards:
-
Corrosivity: Like many amines, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[2][3][4]
-
Toxicity: It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] Inhalation of vapors or mists may cause respiratory tract irritation.[3]
-
Flammability: The presence of a pyrrolidine ring suggests that the compound may be a flammable liquid and vapor.[2][5][6] Vapors may be heavier than air and travel to an ignition source.[7]
-
Hygroscopicity and Air Sensitivity: Amines are often hygroscopic, meaning they can absorb moisture from the air, which can affect their purity and reactivity.[8][9] They can also react with carbon dioxide from the air.
Quantitative Data for Structurally Similar Compounds
The following table summarizes key safety data for pyrrolidine, a structurally related parent compound. This information should be used as a precautionary guide in the absence of specific data for this compound.
| Property | Pyrrolidine (CAS: 123-75-1) | Precautionary Relevance for this compound |
| Flash Point | 3°C (37.4°F) | Assume the compound is a flammable liquid.[7] |
| Autoignition Temperature | 345°C (653°F) | Keep away from high temperatures.[7] |
| Health Hazards | Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[2][4] | Assume similar corrosive and toxic properties. |
Safe Handling Protocols
A systematic approach to handling is crucial to minimize exposure and prevent accidents.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, aliquoting, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[5][10]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[5][7]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[5][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling.[2]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.[2][6]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (spatulas, glassware, weighing paper, etc.) inside the fume hood.
-
Have spill cleanup materials readily available.
-
-
Weighing and Transfer:
-
The compound is a liquid or oil.[1] Use a calibrated pipette or syringe for accurate measurement.
-
Dispense the liquid directly into the reaction vessel or a tared container inside the fume hood.
-
Avoid generating aerosols.
-
Close the container tightly immediately after use.
-
-
Post-Handling:
-
Wipe down the work area in the fume hood with an appropriate decontaminating solution.
-
Remove and dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling.[2]
-
Emergency Procedures
In case of accidental exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][5]
Spill Response:
-
Minor Spills (inside a fume hood):
-
Major Spills:
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the area.
-
Contact the institution's emergency response team.
-
Storage Procedures
Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.
-
Container: Store in the original, tightly sealed container.[2][14] Containers should be made of compatible materials like glass or high-density polyethylene.[8]
-
Atmosphere: Due to its potential sensitivity to air and moisture, consider storing under an inert atmosphere (e.g., argon or nitrogen).[6][15]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[8][9][14] A temperature range of 5°C to 25°C is generally recommended for amines.[9]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][5]
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Hazard Relationship Diagram
Caption: Relationship between hazards and control measures.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]
-
Ethanone, 1-[(3S)-3-(aminomethyl)-1-pyrrolidinyl]-. (n.d.). Appchem. Retrieved from [Link]
-
How to store organic amine mixtures properly? (2025, June 24). CHEM-ADDITIVE. Retrieved from [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
1-[3-(5-Aminoindol-1-yl)pyrrolidin-1-yl]ethanone. (n.d.). PubChem. Retrieved from [Link]
-
PYRROLIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]
-
Material Safety Data Sheet - Pyrrolidine. (n.d.). Cole-Parmer. Retrieved from [Link]
-
SAFETY DATA SHEET - Pyrrolidine. (2012, April 16). Fisher Scientific. Retrieved from [Link]
-
Stability of amines. (2020, May 26). Sciencemadness Discussion Board. Retrieved from [Link]
-
1-(3-aminopyrrolidin-1-yl)ethanone. (n.d.). leon-chem.com. Retrieved from [Link]
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"1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" in neuroscience research applications
A Prospective Analysis for Neuroscience Research
Senior Application Scientist Note: An extensive review of the current scientific literature reveals that 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone is a novel chemical entity with no specifically documented applications in published neuroscience research to date. Therefore, this document deviates from a retrospective summary of established uses. Instead, it serves as a prospective guide for researchers interested in exploring the potential neurological activities of this compound. By dissecting its structural motifs and drawing parallels with well-characterized molecules, we provide a scientifically grounded framework for its initial investigation. The protocols outlined herein are robust, general-purpose workflows for the primary screening of any new chemical entity with suspected central nervous system (CNS) activity.
Introduction: The Pyrrolidine Scaffold in Neuroscience
The pyrrolidine ring is a five-membered nitrogenous heterocycle that is considered a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling efficient exploration of pharmacophore space and optimized interactions with biological targets.[1][3] This versatile core is found in numerous natural products and synthetic compounds with profound effects on the central nervous system, including agents with anticonvulsant, analgesic, anti-inflammatory, and neuroprotective properties.[3][4][5]
Marketed drugs and advanced clinical candidates containing the pyrrolidine moiety act on a wide array of neurological targets, underscoring the scaffold's importance.[6] Examples include:
-
Racetams (e.g., Piracetam): A class of nootropics containing a pyrrolidin-2-one core, used to enhance cognitive function.[7][8]
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Pyrrolidine derivatives have been designed to selectively inhibit nNOS, a key target in neurodegenerative disorders and brain injury.[9]
-
Sodium Channel Blockers: Certain pyrrolidines show promise in treating ischemic stroke by blocking neuronal sodium channels.[5][10]
-
Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): The pyrrolidine structure serves as a template for developing dual reuptake inhibitors for treating depression and other mood disorders.[11]
Structural Analysis and Hypothetical Applications
The therapeutic potential of This compound can be hypothesized by examining its constituent chemical motifs.
| Chemical Moiety | Structure | Potential Significance in Neuroscience |
| N-Acetyl Group | CH₃-C(=O)-N- | The N-acetylation of the pyrrolidine ring may influence solubility, metabolic stability, and blood-brain barrier permeability. N-acetylpyrrolidine derivatives have been investigated as potential acetylcholinesterase inhibitors, a target in Alzheimer's disease therapy.[12][13] |
| Pyrrolidine Ring | C₄H₈N | As a privileged scaffold, it provides a rigid, three-dimensional framework. The substitution pattern at the 3-position is critical for biological activity in many CNS-active compounds.[1][2] |
| Aminomethyl Group | -CH₂-NH₂ | The primary amine is a key functional group for interacting with numerous CNS receptors. The aminomethyl-pyrrolidine substructure is found in compounds designed as nootropic agents (structurally related to Nebracetam) and potent enzyme inhibitors like nNOS inhibitors.[9][14][15] |
Based on this analysis, This compound presents several plausible avenues for investigation:
-
Nootropic/Cognitive-Enhancing Activity: Given its structural relationship to the core of Nebracetam, the compound could be screened for activity in models of learning and memory.[14][15]
-
Modulation of Cholinergic Systems: The N-acetyl group and the basic amine suggest potential interactions with muscarinic or nicotinic acetylcholine receptors, or inhibition of acetylcholinesterase.[12][14]
-
Anxiolytic or Antidepressant Effects: Many CNS agents with a pyrrolidine core exhibit anxiolytic properties.[16] Its potential interaction with monoamine transporters (like serotonin and norepinephrine) could be explored.[11]
-
Neuroprotective Properties: As a potential sodium channel blocker or nNOS inhibitor, it warrants investigation in models of neuronal injury, such as glutamate-induced excitotoxicity or ischemic stroke.[5][9]
Proposed Initial Research Workflow
A logical workflow is essential for characterizing a novel compound. The following diagram illustrates a standard progression from initial in vitro screening to preliminary in vivo assessment.
Caption: Initial research workflow for a novel CNS compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for key initial experiments.
Protocol 1: In Vitro Neuronal Viability Assay (MTT)
This protocol assesses the general cytotoxicity of the compound on a neuronal cell line (e.g., SH-SY5Y), which is crucial to distinguish true pharmacological effects from cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO or PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include "vehicle control" wells (containing the same concentration of DMSO as the highest compound dose) and "untreated control" wells.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control: Viability (%) = (Absorbance_treated / Absorbance_control) x 100
Self-Validation:
-
Positive Control: Include a known cytotoxic agent (e.g., Triton X-100) to confirm the assay is working.
-
Vehicle Control: Ensures that the solvent (e.g., DMSO) does not affect cell viability at the concentrations used.
-
Dose-Response: A clear dose-dependent decrease in viability is expected for a toxic compound. The absence of toxicity up to high micromolar concentrations (e.g., >100 µM) is a good indicator for proceeding.
Protocol 2: In Vivo Preliminary Behavioral Screen (Elevated Plus Maze)
This protocol is a widely used primary screen to assess the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-inducing) potential of a novel compound in rodents.
Principle: The elevated plus maze (EPM) is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect.
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
This compound dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80)
-
Vehicle solution
-
Positive control drug (e.g., Diazepam, 1-2 mg/kg, i.p.)
-
Syringes and needles for administration (e.g., intraperitoneal - i.p.)
-
Video tracking software
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment. The room should be dimly lit and quiet.
-
Drug Administration:
-
Divide animals into at least three groups: Vehicle, Positive Control (Diazepam), and Test Compound (e.g., 10 mg/kg, i.p.).
-
Administer the assigned treatment via the chosen route. A typical pre-treatment time for i.p. injection is 30 minutes.
-
-
EPM Test:
-
Place a single animal at the center of the maze, facing one of the open arms.
-
Start the video recording and allow the animal to explore the maze for 5 minutes.
-
After 5 minutes, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
Calculations:
-
% Time in Open Arms = (Time_open / (Time_open + Time_closed)) x 100
-
% Entries into Open Arms = (Entries_open / (Entries_open + Entries_closed)) x 100
-
Self-Validation:
-
Positive Control: The Diazepam group should show a statistically significant increase in the percentage of time and entries into the open arms compared to the vehicle group.
-
Locomotor Activity: The total distance traveled or total arm entries should not be significantly different between groups. A decrease in locomotion could indicate sedation, confounding the anxiety results. An increase could indicate hyperactivity.
-
Internal Consistency: Animals in the vehicle group should spend the vast majority of their time in the closed arms, validating the baseline anxiety-like behavior.
Caption: Workflow for the Elevated Plus Maze behavioral assay.
Conclusion and Future Directions
While This compound remains an uncharacterized molecule in neuroscience, its structural components are hallmarks of CNS-active agents. The pyrrolidine scaffold, combined with an N-acetyl group and a basic aminomethyl side chain, provides a strong rationale for its investigation as a potential modulator of cholinergic, monoaminergic, or other neurological pathways. The protocols provided here offer a foundational, validated starting point for any researcher aiming to elucidate the neuropharmacological profile of this or other novel pyrrolidine derivatives. A systematic approach, beginning with in vitro safety and target screening followed by focused in vivo behavioral analysis, will be key to unlocking its potential.
References
Please note: As no direct research on the topic compound exists, these references support the rationale based on the pyrrolidine scaffold and its derivatives.
-
Rasmussen, C. R., Gardocki, J. F., Plampin, J. N., et al. (1978). 2-Pyrrolidinylideneureas, a New Class of Central Nervous System Agents. Journal of Medicinal Chemistry, 21(10), 1044-1054. [Link]
-
Yenjai, C., Sripontan, Y., Sringarm, K., & Chantrapromma, K. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 73–81. [Link]
-
Sabnis, R. W. (2025). Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. ACS Medicinal Chemistry Letters. (Note: This is a prospective publication announcement found in search). [Link]
-
Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Yenjai, C., Sripontan, Y., Sringarm, K., & Chantrapromma, K. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. PubMed. [Link]
-
Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Wallach, J., & Brandt, S. D. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(9), 1319-1322. [Link]
-
Foley, D. J., Nelson, A. S., & Marsden, S. P. (2016). New Chemistry to Drive Molecular Discovery: Fit for Purpose? Chemistry, 22(26), 8758-8766. [Link]
-
Hga, T., Li, H., Roman, L. J., et al. (2010). Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives. Journal of Medicinal Chemistry, 53(23), 8437-8450. [Link]
-
Hordiienko, A. O., & Zaremba, O. V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 4-12. [Link]
-
Kosachev, V. S., & Bachurin, S. O. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(18), 5589. [Link]
-
Poyraz, S., Yilmaz, I., Kilic, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249760. [Link]
-
Wikipedia contributors. (2024). Serotonin–norepinephrine reuptake inhibitor. Wikipedia, The Free Encyclopedia. [Link]
-
Hordiienko, A. O., & Zaremba, O. V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]
-
Poyraz, S., et al. (2023). Figure: Pyrrolidine-based marketed drugs. ResearchGate. [Link]
-
Azam, F., Alkskas, I. A., & Asmat, S. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 648-662. [Link]
-
Gerasimova, E., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. MDPI. [Link]
-
Various Authors. (2024). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Lee, H., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4153-4157. [Link]
-
Gerasimova, E., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed. [Link]
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- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke [mdpi.com]
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- 14. Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 15. researchgate.net [researchgate.net]
- 16. 2-Pyrrolidinylideneureas, a new class of central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
Welcome to the technical support guide for the synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help you optimize your synthesis, maximize yield, and ensure the purity of your target compound. Our approach is built on fundamental chemical principles and field-tested experience to help you navigate the common challenges associated with this synthesis.
Introduction to the Synthesis
The synthesis of this compound involves the selective N-acetylation of the secondary amine of the pyrrolidine ring in the starting material, 3-(aminomethyl)pyrrolidine. The primary challenge in this synthesis is achieving high regioselectivity, as the starting material possesses two nucleophilic nitrogen atoms: a primary amine on the aminomethyl substituent and a secondary amine within the pyrrolidine ring.
Generally, primary amines are considered more reactive than secondary amines due to lower steric hindrance.[1] However, the nucleophilicity of cyclic secondary amines like pyrrolidine can be enhanced, making competitive acetylation a significant issue.[2][3][4] This guide will provide strategies to favor the desired N-acetylation at the pyrrolidine ring.
The general reaction is the acylation of the amine with an acetylating agent, such as acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acid byproduct.
Diagram: General Reaction Pathway
Caption: General reaction scheme for the N-acetylation of 3-(aminomethyl)pyrrolidine.
Recommended Synthesis Protocol
This protocol is a general guideline. Optimization of reaction time, temperature, and stoichiometry is recommended for new systems.
Materials:
-
3-(Aminomethyl)pyrrolidine
-
Acetyl Chloride (or Acetic Anhydride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: To a round-bottom flask dried in an oven and cooled under an inert atmosphere (N₂ or Ar), add 3-(aminomethyl)pyrrolidine (1.0 eq) and anhydrous DCM (approx. 10 mL per 1 g of amine).
-
Base Addition: Add triethylamine (1.1-1.5 eq) to the solution. If the starting amine is in its hydrochloride salt form, use 2.2-2.5 eq of triethylamine to neutralize the salt and the acid generated during the reaction.[5]
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Acetylating Agent Addition: Slowly add a solution of acetyl chloride (1.0-1.1 eq) in anhydrous DCM dropwise to the cooled amine solution. The addition should be done over 15-30 minutes to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in DCM with a small percentage of ammonium hydroxide to prevent streaking of the amine product on the column.
-
| Parameter | Recommended Condition | Notes |
| Stoichiometry (Amine:Acylating Agent:Base) | 1 : 1.05 : 1.2 | May need optimization. Excess base can be used. |
| Solvent | Dichloromethane (DCM), Anhydrous | Tetrahydrofuran (THF) or Acetonitrile can also be used. |
| Temperature | 0 °C to Room Temperature | Slow addition at 0 °C is critical to control exothermicity. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes excess acid and HCl byproduct. |
| Purification | Silica Gel Chromatography | Eluent: DCM/MeOH with 1-2% NH₄OH. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Diagram: Troubleshooting Logic
Caption: A flowchart for troubleshooting common issues in the synthesis.
Q1: My reaction is very slow or incomplete, with a significant amount of starting material remaining. What should I do?
A1: An incomplete reaction can be due to several factors:
-
Reagent Quality: Ensure that the acetyl chloride and the solvent are anhydrous. Acetyl chloride reacts rapidly with water, which would reduce its effective concentration.
-
Insufficient Base: If your starting material, 3-(aminomethyl)pyrrolidine, is a hydrochloride salt, you will need at least two equivalents of base: one to free the amine and one to scavenge the HCl produced during the reaction.[5] Insufficient base will lead to the protonation of the starting amine, rendering it non-nucleophilic.
-
Temperature: While the initial addition is done at 0 °C to control the exotherm, the reaction may require warming to room temperature or even gentle heating (e.g., 40 °C) to go to completion, especially if acetic anhydride is used as it is less reactive than acetyl chloride.
-
Catalyst: For less reactive systems, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]
Q2: I am getting a significant amount of a side product with a higher molecular weight. What is it and how can I avoid it?
A2: This is likely the di-acetylated product, where both the primary and secondary amines have been acetylated. To minimize its formation:
-
Control Stoichiometry: Use no more than 1.05 equivalents of acetyl chloride. A slight excess of the amine can be used to ensure the complete consumption of the acetylating agent.
-
Slow Addition at Low Temperature: Add the acetyl chloride solution dropwise at 0 °C. This maintains a low instantaneous concentration of the acetylating agent, favoring reaction at the more nucleophilic site and reducing the chance of a second acetylation.
Q3: My main product is an isomer of the desired compound. It seems the primary amine was acetylated instead of the secondary amine. Why did this happen and how can I fix it?
A3: This is the most common and challenging issue of regioselectivity. While the pyrrolidine nitrogen is often more nucleophilic, factors like steric hindrance around the secondary amine and the specific reaction conditions can favor acetylation of the more accessible primary amine.[1]
To favor acetylation of the secondary amine:
-
Temporary Protection Strategy: A highly effective method is to use a solvent that can selectively and reversibly form an imine with the primary amine.[6][7] Methyl isobutyl ketone (MIBK) is an excellent choice for this.
-
Protocol: Dissolve the 3-(aminomethyl)pyrrolidine in MIBK and heat to form the imine with the primary amine. This temporarily protects it. Then, cool the mixture and perform the acetylation as described in the main protocol. The secondary amine will be acylated. During the aqueous work-up, the imine is easily hydrolyzed back to the free primary amine, yielding the desired product.[7] This method is scalable and avoids additional protection/deprotection steps.[6][7]
-
-
Alternative Acylating Agents: Some studies suggest that acyl cyanides can be highly chemoselective for the acylation of primary amines in the presence of secondary amines.[8] While this is the opposite of the desired selectivity, understanding such trends with different reagents is crucial for troubleshooting. For this specific synthesis, standard acetylating agents with the MIBK strategy are recommended.
Q4: How do I monitor the reaction effectively using TLC?
A4: TLC is an essential tool for monitoring the progress of the reaction.
-
Eluent System: A common mobile phase is a mixture of a polar and a non-polar solvent. For this reaction, a good starting point is Dichloromethane:Methanol (9:1) with 1% ammonium hydroxide. The ammonium hydroxide helps to deprotonate the amines, preventing streaking on the silica plate.
-
Visualization:
-
UV light (254 nm): If the compounds are UV active.
-
Ninhydrin stain: This is an excellent stain for visualizing primary and secondary amines. The starting material will show a distinct spot (often purple or yellow). The desired product, having a free primary amine, will also stain with ninhydrin. The di-acetylated byproduct will not.
-
Potassium Permanganate (KMnO₄) stain: This is a general stain for organic compounds.
-
-
Analysis: The starting material is more polar and will have a lower Rf value. The desired product will be less polar and have a higher Rf. The di-acetylated product will be even less polar, with the highest Rf value. The reaction is complete when the starting material spot is no longer visible.
Q5: What are the expected NMR and GC-MS characteristics of the final product?
A5:
-
NMR Spectroscopy:
-
¹H NMR: You should observe a characteristic singlet for the acetyl methyl group (-COCH₃) around δ 2.1 ppm. The protons on the carbon adjacent to the pyrrolidine nitrogen will show a downfield shift compared to the starting material due to the electron-withdrawing effect of the amide. The signals for the pyrrolidine and aminomethyl protons will be present, though their chemical shifts will be altered.
-
¹³C NMR: Expect a carbonyl carbon signal for the amide around δ 170 ppm. The methyl group of the acetyl moiety will appear around δ 22 ppm.
-
-
GC-MS:
-
Derivatization with an acetylating agent is a common technique for GC-MS analysis of amines.[9]
-
The mass spectrum of the product should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (128.18 g/mol ).
-
Common fragmentation patterns for acylated amines often involve cleavage at the C-N bond adjacent to the carbonyl group.
-
Final Remarks
Optimizing the synthesis of this compound hinges on controlling the regioselectivity of the N-acetylation. By carefully selecting the reaction conditions, particularly through the strategic use of a solvent like MIBK for temporary protection of the primary amine, high yields of the desired product can be achieved. Diligent in-process monitoring via TLC and thorough characterization of the final product are crucial for ensuring a successful and reproducible synthesis.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.
- American Chemical Society. (2005). Efficient and scalable method for the selective alkylation and acylation of secondary amines in the presence of primary amines. Organic Process Research & Development, 9(1), 102-104.
- PubMed. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-8.
-
ACS Publications. (n.d.). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development. Retrieved from [Link]
- ResearchGate. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry, 53B, 1115-1121.
- National Institutes of Health. (n.d.).
- Oxford Academic. (n.d.). Chemoselective Acylation of Primary Amines in the Presence of Secondary Amines with Acyl Cyanides. Highly Efficient Methods for the Synthesis of Spermidine and Spermine Alkaloid. Chemistry Letters.
- ResearchGate. (n.d.). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Gas chromatographic-mass spectrometric analysis of N-acetylated amino acids: The first case of aminoacylase I deficiency.
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ACS Publications. (n.d.).
- SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). 1H NMR spectra of compound 3a.
- ACS Publications. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
- American Chemical Society. (2024). Direct, regioselective access to 3-aminomethyl pyridines.
- ResearchGate. (n.d.). A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol.
- Semantic Scholar. (2014).
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- ResearchGate. (n.d.).
- Magritek. (n.d.).
- UNL Powers Group. (n.d.).
- National Institutes of Health. (n.d.). Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition. PMC.
- PubMed. (2013).
- MDPI. (n.d.). Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study.
- PubMed. (2014). N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential. Mutagenesis, 29(1), 37-48.
- Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin.
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- 9. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
Welcome to the technical support guide for the synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this key intermediate. Our goal is to provide practical, field-tested insights into the common challenges encountered during its synthesis, with a focus on identifying and mitigating the formation of common side products.
The synthesis of this compound involves the selective N-acetylation of 3-(aminomethyl)pyrrolidine. The primary challenge arises from the presence of two distinct nucleophilic sites: a primary amine on the aminomethyl substituent and a secondary amine within the pyrrolidine ring. Achieving high selectivity for acetylation on the secondary (ring) nitrogen is critical for obtaining a high yield of the desired product and simplifying purification. This guide addresses the most common questions and troubleshooting scenarios related to this synthetic challenge.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I should expect, and why does it form?
The most prevalent side product is the di-acetylated species, 1-(3-[(acetylamino)methyl]pyrrolidin-1-yl)ethanone . This occurs because both the primary and secondary amines in the starting material, 3-(aminomethyl)pyrrolidine, are nucleophilic and can react with the acetylating agent.
-
Causality: Statistically, reacting a diamine with one equivalent of an acylating agent can lead to a mixture of mono-acylated product, di-acylated product, and unreacted diamine.[1] If more than one equivalent of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used, or if local concentrations are not well-controlled, the mono-acetylated product can undergo a second acetylation, leading to the unwanted di-acetylated byproduct. This "over-acylation" is a significant challenge in the functionalization of diamines.
Q2: My reaction produced a mono-acetylated isomer with the correct mass, but its NMR spectrum doesn't match the target compound. What is it?
You have likely synthesized the positional isomer, N-{[1-(pyrrolidin-3-yl)]methyl}acetamide . In this case, acetylation occurred on the primary amine of the aminomethyl group instead of the secondary amine of the pyrrolidine ring.
-
Causality: The primary amine is generally less sterically hindered and can be more nucleophilic than the secondary amine, especially under kinetically controlled conditions (e.g., low temperatures). The formation of this isomer is a classic example of competitive reaction at two different sites. The selectivity can be influenced by factors such as the solvent, the nature of the base used, and the specific acetylating agent.
Q3: How can I improve the selectivity of the reaction to favor the desired product, this compound?
Improving selectivity requires carefully controlling the reaction conditions to exploit the differences in reactivity and steric environment between the two amine groups.
-
Stoichiometry and Addition Control: Use precisely 1.0 equivalent or slightly less of the acetylating agent. The agent should be added slowly to a cooled, dilute solution of the diamine to maintain a low concentration and minimize the chance of double addition.[1]
-
Choice of Acetylating Agent: Less reactive acylating agents, such as acetic anhydride, may offer better selectivity than highly reactive ones like acetyl chloride.[1] Some researchers have also found success using esters or even acetic acid under specific conditions to achieve mono-acylation.[2]
-
pH and Base Control: The basicity of the medium can modulate the relative nucleophilicity of the two amines. The use of a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine, DIEA) is recommended to scavenge the acid byproduct (like HCl) without competing in the reaction.
-
Temporary Protecting Groups: A more robust, albeit longer, strategy involves selectively protecting the more reactive primary amine with a temporary protecting group (e.g., a Boc group). After acetylation of the secondary amine, the protecting group is removed. While this adds steps, it ensures unambiguous selectivity.
-
Innovative Green Chemistry Approach: A modern technique involves using carbon dioxide (CO₂) as a temporary, in situ protecting group. CO₂ can react reversibly with the primary amine to form a carbamate, temporarily deactivating it and allowing the acetylating agent to react selectively with the secondary amine. This method is highly atom-economical and avoids traditional protection/deprotection steps.
Q4: What are the best analytical methods to distinguish and quantify the desired product from its main side products?
A combination of chromatographic and spectroscopic methods is essential.
-
Thin Layer Chromatography (TLC): For rapid, in-process reaction monitoring. The three key spots to watch for are the starting diamine (most polar), the two mono-acetylated isomers (intermediate polarity), and the di-acetylated byproduct (least polar).
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of the final product and the relative amounts of each component in the reaction mixture. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid is typically effective.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the products. LC-MS is particularly powerful as it can confirm the mass of each peak separated by the HPLC. The desired product and its positional isomer will have the same mass, but the di-acetylated product will have a higher mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The chemical shifts of the protons and carbons adjacent to the acetyl group will be distinctly different for each isomer, allowing for unambiguous identification. For example, in the desired product, the N-acetyl methyl protons will appear as a singlet, and the protons on the pyrrolidine ring adjacent to the nitrogen will show characteristic downfield shifts.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of di-acetylated product in final mixture. | 1. Excess acetylating agent used.2. Poor temperature control (reaction too warm).3. Rapid addition of acetylating agent, creating high local concentrations. | 1. Use ≤1.0 equivalent of the acetylating agent.2. Maintain low temperature (e.g., 0 °C to -10 °C) during addition.3. Add the acetylating agent dropwise over an extended period to a vigorously stirred solution of the diamine.[1]4. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Major product is the incorrect positional isomer (primary amine acylation). | 1. Reaction conditions favor kinetic control.2. The primary amine's higher reactivity dominates under the chosen conditions. | 1. Modify the solvent to influence amine reactivity.2. Consider using a bulkier acetylating agent to sterically favor reaction at the less-hindered secondary amine.3. Employ the temporary CO₂ protection strategy to selectively deactivate the primary amine.4. As a last resort, implement a formal protecting group strategy (e.g., Boc protection/deprotection). |
| Reaction is incomplete; significant starting material remains. | 1. Insufficient acetylating agent.2. Reaction time is too short or temperature is too low.3. Deactivation or poor quality of the acetylating agent (e.g., hydrolysis of acetic anhydride). | 1. Ensure accurate stoichiometry; consider a slight excess (e.g., 1.05 eq) if mono-acylation selectivity is high.2. Allow the reaction to warm to room temperature after addition and monitor for completion.3. Use fresh, high-purity reagents. |
| Complex mixture of several unidentified products. | 1. Degradation of starting material or product.2. Use of an inappropriate or overly strong base.3. Reaction temperature is too high, promoting side reactions. | 1. Ensure the reaction is run under an inert atmosphere (e.g., N₂ or Ar).2. Use a non-nucleophilic base like DIEA instead of alternatives like triethylamine or pyridine.3. Re-optimize the reaction temperature, starting at a lower temperature. |
Visualizing the Reaction and Troubleshooting Logic
To clarify the relationships between the reactants and potential products, the following reaction diagram is provided.
Caption: Reaction pathways in the acetylation of 3-(aminomethyl)pyrrolidine.
The following workflow provides a logical sequence for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis outcomes.
Protocol: Purification of this compound
This protocol outlines a general method for purifying the title compound from the common side products using silica gel column chromatography.
1. Preparation:
-
Concentrate the crude reaction mixture in vacuo to remove the solvent.
-
Redissolve the crude oil/solid in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and concentrate again to obtain a dry powder. This is the "dry load" for the column.
2. Column Setup:
-
Select an appropriately sized silica gel column based on the scale of the reaction (typically a 40:1 to 100:1 ratio of silica to crude material by weight).
-
Pack the column using a non-polar solvent, such as hexane or heptane.
3. Elution (Gradient Method):
-
Rationale: A gradient elution is necessary to separate compounds with significantly different polarities. The starting material is highly polar, while the di-acetylated product is much less polar.
-
Step 1 (Initial Wash): Begin eluting with a non-polar mobile phase (e.g., 100% Ethyl Acetate or 95:5 DCM:Ethyl Acetate) to elute the least polar side product (di-acetylated compound).
-
Step 2 (Eluting the Product): Gradually increase the polarity of the mobile phase by introducing methanol (MeOH). A typical gradient would be from 0% to 10% MeOH in DCM. The desired product and its positional isomer will elute in this range. They may co-elute or separate depending on the specific conditions.
-
Step 3 (Stripping the Column): To elute the highly polar starting material, a stronger solvent system is required, such as 90:10:1 DCM:MeOH:Ammonium Hydroxide. The addition of a base like ammonium hydroxide or triethylamine is crucial to deprotonate the amine and ensure it moves off the acidic silica gel.
4. Fraction Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions by TLC, staining with a suitable agent (e.g., ninhydrin for primary/secondary amines or potassium permanganate).
-
Combine the pure fractions containing the desired product and concentrate in vacuo to yield the purified compound.
-
Confirm the purity and identity of the final product using HPLC, MS, and NMR.
References
-
ResearchGate.
-
Tetrahedron Letters.
-
RSC Publishing.
-
ResearchGate.
-
RSC Publishing.
-
MDPI.
-
NIH National Center for Biotechnology Information.
Sources
Technical Support Center: Synthesis and Purification of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
Welcome to the technical support guide for the synthesis and purification of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the challenges of synthesizing and purifying this pyrrolidine derivative.
I. Overview of the Synthesis
The synthesis of this compound typically involves the N-acetylation of a protected 3-aminomethyl-pyrrolidine precursor, followed by deprotection. The choice of protecting group for the primary amine is critical to prevent side reactions and ensure a high yield of the desired product. A common synthetic strategy is outlined below.
Caption: General synthetic workflow for this compound.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions
Synthesis
Q1: My N-acetylation reaction is incomplete. What could be the cause?
A1: Incomplete N-acetylation can be due to several factors:
-
Insufficient Acetylating Agent: Ensure you are using a slight excess (1.1-1.5 equivalents) of the acetylating agent.
-
Base Strength: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the acid byproduct without competing with the pyrrolidine nitrogen. Ensure the base is of high purity and added in appropriate amounts (at least 1.1 equivalents).
-
Reaction Temperature: The reaction is often performed at 0 °C to control exothermicity and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating might be necessary, but this can also increase side reactions.
-
Moisture: Acetylating agents like acetyl chloride and acetic anhydride are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing a significant amount of a di-acetylated byproduct. How can I prevent this?
A2: Di-acetylation occurs if the primary amine of the starting material is not adequately protected. The primary amine is generally more nucleophilic than the secondary amine of the pyrrolidine ring. If you are using a protected starting material, ensure the protecting group is stable under the acetylation conditions. If you are attempting a selective acetylation without a protecting group, this is very challenging. A robust protecting group strategy is highly recommended.
Q3: The deprotection step is giving a low yield. What are the common pitfalls?
A3: Low yields during deprotection (e.g., Boc removal) can result from:
-
Incomplete Reaction: Ensure sufficient reaction time and an adequate amount of the deprotecting agent (e.g., trifluoroacetic acid or a solution of HCl in an organic solvent). Monitor the reaction by TLC or LC-MS.
-
Work-up Issues: The final product is a free amine and is likely water-soluble as a salt. During aqueous work-up, ensure the pH is adjusted correctly to either extract the free base into an organic solvent (basic pH) or to keep it in the aqueous layer as a salt (acidic pH) for subsequent isolation. Losses can occur if the product partitions between layers.
-
Product Degradation: Strong acidic conditions for prolonged periods can sometimes lead to degradation. Use the mildest conditions necessary for complete deprotection.
Purification
Q4: My crude product is an oil/gum and I cannot get it to crystallize. What should I do?
A4: The free base of your target compound is likely to be a polar, hygroscopic oil. Recrystallization may be challenging. Consider the following:
-
Salt Formation: Convert the free base to a salt (e.g., hydrochloride or hydrobromide) by treating a solution of the compound in an appropriate solvent (like isopropanol or ether) with a solution of HCl or HBr. Salts often have higher melting points and are more likely to be crystalline.
-
Solvent Screening: If you wish to crystallize the free base, perform a systematic solvent screen with a range of solvents of varying polarity. Anti-solvent precipitation is another technique to explore.[1][2]
-
Chromatography: If crystallization fails, column chromatography is the primary alternative for purification.
Q5: I am having difficulty purifying the compound using standard silica gel column chromatography. The compound streaks badly or does not elute.
A5: The basic amine in your compound strongly interacts with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and recovery.[3][4] To overcome this:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-2% triethylamine or ammonia in your mobile phase (e.g., dichloromethane/methanol).[3][5] This deactivates the acidic sites on the silica.
-
Use an Alternative Stationary Phase:
-
Amine-functionalized silica: This is an excellent choice for purifying basic compounds as it minimizes the acid-base interactions.[3][6]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of amines.[4][5]
-
Reversed-phase chromatography: If your compound has sufficient hydrophobic character, reversed-phase (e.g., C18) chromatography can be effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a pH modifier.[3][5][7]
-
Caption: Troubleshooting logic for purification issues.
III. Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography with a Modified Mobile Phase
This protocol is designed for the purification of basic amines on standard silica gel.
1. Preparation of the Mobile Phase:
-
Select a suitable solvent system based on TLC analysis (e.g., Dichloromethane/Methanol).
-
To the chosen solvent system, add 1% v/v of triethylamine (TEA). For example, for 1 L of eluent, add 10 mL of TEA.
-
Thoroughly mix the mobile phase.
2. Column Packing and Equilibration:
-
Pack a column with silica gel using your standard laboratory procedure.
-
Equilibrate the column by passing at least 3-5 column volumes of the TEA-modified mobile phase through it. This is a critical step to ensure the silica surface is fully deactivated.[3]
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin elution with the TEA-modified mobile phase.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
5. Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Important: Triethylamine is relatively high-boiling. To remove residual TEA, you may need to co-evaporate with a lower-boiling solvent like dichloromethane or perform a high-vacuum distillation if the product is stable.
Protocol 2: Recrystallization via Salt Formation
This protocol is useful when the free base is an oil.
1. Dissolution:
-
Dissolve the crude free base in a minimal amount of a suitable solvent. Good choices are often alcohols like isopropanol or ethanol, or ethers like diethyl ether or MTBE.
2. Salt Formation:
-
While stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, HCl in diethyl ether) dropwise.
-
Monitor the pH with a pH strip to ensure the solution becomes acidic.
-
The hydrochloride salt will often precipitate out of the solution as a solid.
3. Crystallization:
-
If precipitation is slow, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Cooling the mixture in an ice bath can also promote crystallization.
4. Isolation and Drying:
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
IV. Data Summary
The choice of purification method will significantly impact the final purity and yield. Below is a comparative table of expected outcomes.
| Purification Method | Expected Purity | Expected Yield | Key Considerations |
| Recrystallization (Free Base) | High (>98%) | Moderate-High | Challenging for oils; requires extensive solvent screening. |
| Recrystallization (Salt) | Very High (>99%) | Moderate-High | Adds a step, but often yields a stable, crystalline solid. |
| Silica Gel with TEA | Good-High (95-99%) | Good | Effective and economical; requires careful removal of TEA.[3] |
| Amine-Functionalized Silica | High (>98%) | Good | Excellent for basic amines; more expensive stationary phase.[6] |
| Reversed-Phase (C18) | High (>98%) | Good | Good for polar compounds; requires aqueous mobile phases.[7] |
V. References
-
Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Biotage. (n.d.). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Manasa Life Sciences. (n.d.). Pyrrolidine/ NPYR starting material. Retrieved from [Link]
-
Tuba, R., Bálint, E., & Keglevich, G. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Retrieved from [Link]
-
van Tonder, E. C., Caira, M. R., & de Villiers, M. M. (2018). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical development and technology. Retrieved from [Link]
-
Google Patents. (n.d.). Crystal of aminopyrrolidine derivative and production method thereof. Retrieved from
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2013). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Retrieved from [Link]
-
ResearchGate. (2014). How do you purify N-vinylpyrrolidinone?. Retrieved from [Link]
-
National Institutes of Health. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Retrieved from [Link]
Sources
- 1. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. columbia.edu [columbia.edu]
Technical Support Center: Reaction Condition Adjustments for 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
Welcome to the technical support center for the synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction. The primary challenge in this synthesis is achieving chemoselective N-acetylation of the secondary pyrrolidine nitrogen in the presence of a reactive primary amine on the 3-aminomethyl substituent. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and reproducible synthesis.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound. The solutions provided are based on established principles of organic chemistry and practical laboratory experience.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low to No Product Formation | 1. Non-selective reaction: The acetylating agent may be reacting preferentially with the more nucleophilic primary amine. 2. Protonation of the amine: If the reaction conditions are acidic, the amine may be protonated and thus non-nucleophilic. 3. Inactive acetylating agent: The acetylating agent (e.g., acetyl chloride, acetic anhydride) may have hydrolyzed due to moisture. | 1. Implement a strategy for selective acetylation, such as temporary protection of the primary amine (see Protocol 1). 2. Ensure the presence of a suitable base (e.g., triethylamine, DIPEA) to scavenge any acid generated during the reaction. 3. Use a fresh or newly opened bottle of the acetylating agent and ensure all glassware and solvents are anhydrous. |
| Formation of Multiple Products (TLC/LC-MS analysis) | 1. Di-acetylation: Both the primary and secondary amines have been acetylated. 2. Acetylation of the primary amine: The desired product is not formed; instead, the primary amine is acetylated. 3. Side reactions: The acetylating agent may have undergone side reactions, leading to impurities. | 1. Reduce the stoichiometry of the acetylating agent. Employ a selective acetylation protocol (see Protocol 1). 2. Re-evaluate your reaction strategy to favor acetylation of the secondary amine. This is the primary focus of this guide. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and at the recommended temperature to minimize side reactions. |
| Difficult Purification | 1. Similar polarity of products: The desired product, the di-acetylated byproduct, and the isomer with the acetylated primary amine may have very similar polarities, making chromatographic separation challenging. 2. Presence of starting material: Incomplete reaction leaves unreacted 3-(aminomethyl)pyrrolidine. | 1. Optimize the reaction conditions to maximize the yield of the desired product and minimize byproducts. Consider derivatization of the crude mixture to aid separation if direct chromatography fails. 2. Drive the reaction to completion by increasing the reaction time or gently heating, while monitoring by TLC. An aqueous wash with a mild acid can help remove unreacted amine. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The core challenge is achieving selective N-acetylation of the secondary amine within the pyrrolidine ring over the primary amine of the aminomethyl group. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, leading to a higher propensity for reaction with electrophiles like acetyl chloride or acetic anhydride.
Q2: How can I achieve selective acetylation of the secondary amine?
A robust and scalable method involves the temporary protection of the primary amine as an imine.[1][2] By using a ketone solvent such as methyl isobutyl ketone (MIBK), the primary amine selectively forms an imine, leaving the secondary amine free to react with the acetylating agent. The imine can then be easily hydrolyzed during the aqueous workup to regenerate the primary amine.[1][2]
Q3: What are the best acetylating agents for this reaction?
Commonly used acetylating agents include acetyl chloride and acetic anhydride. Acetyl chloride is more reactive and may require stricter control of reaction conditions (e.g., lower temperature) to avoid side reactions. Acetic anhydride is a good alternative and is often used in conjunction with a base like triethylamine or pyridine.
Q4: Why is a base necessary in this reaction?
When using acetyl chloride, a base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the amine starting material and render it unreactive.[3] With acetic anhydride, a base is also recommended to facilitate the reaction and neutralize the acetic acid byproduct.
Q5: Can I perform the reaction without protecting the primary amine?
Direct selective acetylation without protection is challenging and often leads to a mixture of products.[4] The success of such an approach would heavily depend on fine-tuning reaction conditions such as temperature, solvent, and the rate of addition of the acetylating agent to exploit the subtle differences in reactivity between the two amine groups. However, for reproducible and high-yielding synthesis, a protection strategy is recommended.
Experimental Protocols
Protocol 1: Selective N-Acetylation using Temporary Imine Protection
This protocol is based on the principle of in-situ protection of the primary amine to achieve selective acetylation of the secondary amine.[1][2]
Step 1: Imine Formation (Temporary Protection)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-(aminomethyl)pyrrolidine (1.0 eq) and methyl isobutyl ketone (MIBK) as the solvent.
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to facilitate imine formation.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved, indicating the completion of imine formation.
-
Cool the reaction mixture to room temperature.
Step 2: N-Acetylation
-
To the cooled solution containing the in-situ formed imine, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
Step 3: Imine Hydrolysis and Work-up
-
Upon completion of the reaction, add water to the reaction mixture to quench any unreacted acetic anhydride and to hydrolyze the imine.
-
Stir vigorously for 1-2 hours to ensure complete hydrolysis.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) to afford the pure this compound.
Visualizing the Reaction Pathway and Troubleshooting
To better understand the synthetic strategy and potential pitfalls, the following diagrams illustrate the key concepts.
Caption: Workflow for the selective synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
-
Laduron, F., Tamborowski, V., Moens, L., Horváth, A., De Smaele, D., & Leurs, S. (2005). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 102–104. [Link]
-
Maurya, R. A., & Kim, D.-P. (2012). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry, 14(2), 326-329. [Link]
-
Laduron, F., Tamborowski, V., Moens, L., Horváth, A., De Smaele, D., & Leurs, S. (2005). Efficient and scalable method for the selective alkylation and acylation of secondary amines in the presence of primary amines. Semantic Scholar. [Link]
-
Singh, U. K., & Kumar, S. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4412–4415. [Link]
-
Schumacher, A., Shiro, S., Ryan, S., & Bode, J. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Semantic Scholar. [Link]
-
Various Authors. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone". This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for solubility issues that may be encountered during experimentation. We will delve into the chemical principles governing the solubility of this compound and provide validated, step-by-step protocols to ensure you can prepare effective and stable solutions for your research needs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the key chemical properties of this compound that influence its solubility?
A1: The solubility of this compound is dominated by its structural features: a primary amine on the aminomethyl group and a pyrrolidine ring.[1] The primary amine is basic and can be protonated to form a positively charged ammonium salt.[2][3] This conversion from a neutral, less polar "free base" to a charged, highly polar salt is the single most important factor for manipulating its aqueous solubility. The pyrrolidine motif itself can also contribute to enhanced aqueous solubility compared to more hydrophobic structures.[1][4]
Q2: My compound won't dissolve in neutral (pH 7.0-7.4) water or buffer. Is this expected?
A2: Yes, this is entirely expected. While small amines have some water solubility due to hydrogen bonding, their solubility can be limited, especially as the hydrocarbon portion of the molecule increases.[2][3] At neutral or alkaline pH, the primary amine group is predominantly in its neutral (deprotonated) state. This form is significantly less polar and thus less soluble in water. You may observe cloudiness, an immiscible oil layer, or incomplete dissolution.
Q3: What is the most straightforward method to solubilize this compound in an aqueous buffer?
A3: The most effective and direct method is pH adjustment . By lowering the pH of your aqueous solvent to be sufficiently below the pKa of the primary amine, you will convert it to its highly soluble protonated (salt) form.[5] A common starting point is to dissolve the compound in a slightly acidic buffer (e.g., pH 4-5) or to add a small amount of a dilute acid like HCl to your aqueous solvent before adding the compound.
Q4: I successfully dissolved the compound in an acidic solution, but it precipitated when I adjusted the pH back to neutral or alkaline for my experiment. Why?
A4: This phenomenon, known as pH-dependent precipitation, occurs when the pH of the solution is raised above the compound's pKa. This causes the highly soluble protonated form to convert back to the less soluble neutral free-base form. If the concentration of this free base exceeds its intrinsic solubility limit in your final medium, it will precipitate out of the solution. Many drugs exhibit such pH-dependent solubility profiles.[6]
Q5: Are there recommended organic co-solvents if strict pH control is not possible for my experiment?
A5: Yes. If pH adjustment is not compatible with your experimental design, using a co-solvent is the next best approach.[7][8] Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble compounds by reducing the overall polarity of the aqueous medium.[8][9] For this compound, common and effective co-solvents include Ethanol, Propylene Glycol, DMSO, and N-Methyl-2-pyrrolidone (NMP).[10][11] NMP, a derivative of 2-pyrrolidone, has been shown to be a particularly powerful solubilizer for a wide range of poorly soluble drugs.[11][12][13]
Section 2: Troubleshooting Guide: A Systematic Approach
This guide provides a structured workflow for diagnosing and solving common solubility problems.
Problem: Poor or Incomplete Dissolution in an Aqueous Medium
Causality: The primary cause of poor aqueous solubility for this compound is the presence of the amine functional group in its neutral, non-ionized state at neutral or alkaline pH. The equilibrium between the insoluble free base and the soluble salt form is dictated by the solution's pH relative to the compound's pKa.
Solution Workflow: Follow the decision tree below to systematically address the issue.
Caption: Troubleshooting workflow for solubility issues.
Solution 1 (Preferred): pH Adjustment
This strategy leverages the basicity of the primary amine. By preparing a stock solution at an acidic pH, you ensure the compound is in its fully protonated and water-soluble salt form.
-
Underlying Principle: The Henderson-Hasselbalch equation dictates that at a pH two units below the pKa, over 99% of the amine will be in the protonated, charged form (BH+), maximizing water solubility.[6]
-
When to Use: This is the ideal first step when your final experimental conditions can tolerate a small amount of the acidified stock solution.
-
See Section 3 for the detailed protocol.
Solution 2: Co-solvent Addition
When pH cannot be altered, co-solvents modify the solvent environment to accommodate the less polar free-base form of the compound.
-
Underlying Principle: Co-solvents decrease the polarity of water, reducing the energy penalty for solvating a hydrophobic or less polar molecule.[8] This approach is a cornerstone of formulating poorly soluble drugs.[14][15]
-
When to Use: Use this method when your experimental system is sensitive to pH changes or when pH adjustment alone is insufficient at very high compound concentrations.
Table 1: Recommended Co-solvents for Initial Screening
| Co-solvent | Typical Starting Concentration (v/v) | Key Considerations |
| Ethanol (EtOH) | 5-20% | Biocompatible, but can affect protein structure at high concentrations. |
| Propylene Glycol (PG) | 5-30% | Common in pharmaceutical formulations; low toxicity.[9] |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Powerful solvent, but can have cellular effects. Keep final concentration low (<0.5%). |
| N-Methyl-2-pyrrolidone (NMP) | 1-20% | Excellent solubilizer with low toxicity, often superior to EtOH and PG.[11] |
Note: Always test for the compatibility of the co-solvent with your specific assay or experimental model.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution (e.g., 100 mM)
This protocol describes making a concentrated stock solution that can be diluted into your final experimental medium.
-
Objective: To prepare a 100 mM stock solution of this compound (MW: 128.17 g/mol ) in water.
-
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
1 M Hydrochloric Acid (HCl) solution
-
Calibrated pH meter
-
Volumetric flask and magnetic stirrer
-
-
Procedure:
-
Weigh out 12.82 mg of the compound for a final volume of 1 mL (or scale as needed).
-
To a volumetric flask, add approximately 80% of the final required volume of water (e.g., 0.8 mL for a 1 mL final volume).
-
While stirring, add the weighed compound to the water. It will likely not dissolve completely.
-
Slowly add the 1 M HCl solution dropwise while monitoring the pH. Continue adding acid until the compound fully dissolves. A clear solution should form.
-
Check the pH. A target pH of 4.0-5.0 is typically sufficient.
-
Once the compound is fully dissolved, add water to reach the final target volume (e.g., 1.0 mL).
-
Mix thoroughly. This is your concentrated, soluble stock solution.
-
-
Self-Validation:
-
Visual Check: The final solution should be clear and free of any particulates or oil.
-
Dilution Test: Perform a test dilution of the stock into your final experimental buffer. For example, a 1:100 dilution (10 µL stock in 990 µL buffer). Observe for any signs of precipitation over your experimental timeframe. If precipitation occurs, you may need to lower the stock concentration or use the co-solvent method.
-
Protocol 2: Systematic Co-Solvent Screening
-
Objective: To determine the minimum percentage of a co-solvent required to dissolve the compound at a target concentration.
-
Materials:
-
This compound
-
Aqueous buffer (at the final experimental pH)
-
Co-solvents for testing (e.g., EtOH, PG, DMSO, NMP from Table 1)
-
-
Procedure:
-
Prepare a series of co-solvent/buffer mixtures. For example, for DMSO, prepare vials with 1%, 2%, 5%, 10%, and 20% (v/v) DMSO in your aqueous buffer.
-
Add the required amount of the compound to each vial to achieve your target final concentration.
-
Vortex each vial vigorously for 1-2 minutes.
-
Allow the vials to sit at room temperature for 30 minutes.
-
Visually inspect each vial for complete dissolution. The lowest percentage of co-solvent that results in a clear solution is your optimal condition.
-
-
Self-Validation: The protocol inherently validates itself by identifying the lowest effective co-solvent concentration, which is crucial for minimizing potential artifacts in biological or chemical assays.
Section 4: Understanding the Science (Mechanistic Insights)
A deeper understanding of the underlying chemical principles allows for more rational troubleshooting.
The Role of pKa and pH
The key to solubility control is the acid-base equilibrium of the primary amine.
Caption: pH-dependent equilibrium of the amine group.
When the solution pH is significantly lower than the amine's pKa, the equilibrium shifts to the left, favoring the charged, water-soluble protonated form (BH+). Conversely, as the pH rises above the pKa, the equilibrium shifts to the right, favoring the neutral, less water-soluble free-base form (B). This relationship is the fundamental reason why pH adjustment is such a powerful tool for this molecule.
References
- Various Authors. (2022).
- Various Authors. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
- SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma Website.
- Lubrizol. (n.d.).
- CymitQuimica. (n.d.). 1-(3-Amino-pyrrolidin-1-yl)-ethanone. CymitQuimica Website.
- DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- Bergström, C. A., et al. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
- Various Authors. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- Various Authors. (n.d.). Cosolvent. Various Sources.
- Various Authors. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Various Authors. (2025). Formulation strategies for poorly soluble drugs.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
- Various Authors. (n.d.). Solubility and pH of amines. Various Sources.
- Various Authors. (2025). Co-solvent: Significance and symbolism. Various Sources.
- JoVE. (2024). Video: Extraction: Effects of pH. JoVE.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock Website.
- Chemistry LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts.
- Various Authors. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Pobudkowska, A., & Domańska, U. (2025). (PDF) Study of pH-dependent drugs solubility in water.
- Singh, A., et al. (n.d.). Solubilization of poorly soluble compounds using 2-pyrrolidone. PubMed.
- Various Authors. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.
- Various Authors. (2025). Solubilization of poorly soluble compounds using 2-pyrrolidone.
- Various Authors. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Various Authors. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PubMed Central.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Extraction: Effects of pH [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 15. longdom.org [longdom.org]
Technical Support Center: Navigating the Scale-Up of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone Synthesis
Welcome to the technical support center for the synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone. This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when scaling this reaction from the bench to larger-scale production. My aim is to provide not just procedural steps, but the underlying chemical reasoning to empower you to troubleshoot and optimize your synthesis effectively.
PART 1: Frequently Asked Questions (FAQs)
Here, we address some of the initial high-level questions that frequently arise during the development of this synthesis.
Q1: What are the primary challenges when scaling up the synthesis of this compound?
The synthesis of this compound from 3-(aminomethyl)pyrrolidine and an acetylating agent presents a classic chemoselectivity problem inherent to many unsymmetrical diamines. The core challenge is the selective acylation of the primary amine in the presence of the secondary amine of the pyrrolidine ring. On a small scale, this can often be managed with excess starting material or chromatographic purification. However, upon scale-up, these approaches become inefficient and costly.
The main scale-up challenges are:
-
Controlling Selectivity: Preventing the formation of the di-acetylated byproduct and other impurities. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, but this difference may not be sufficient to ensure high selectivity, especially under forcing conditions.
-
Exotherm Management: The acylation of amines is a highly exothermic reaction. What is easily managed in a lab flask can become a significant safety hazard at a larger scale if not properly controlled, potentially leading to runaway reactions and byproduct formation.
-
Product Isolation and Purification: The final product is a relatively polar and potentially water-soluble compound, which can make extraction and isolation from aqueous work-ups challenging. Emulsion formation is a common issue.
-
Raw Material Quality: The purity of the starting 3-(aminomethyl)pyrrolidine can significantly impact the reaction outcome and the impurity profile of the final product.
Q2: How can I achieve selective mono-acylation of the primary amine?
Achieving high selectivity is the cornerstone of a successful and scalable process. Here are several strategies, ranging from simple process control to more advanced chemical approaches:
-
Controlled Addition at Low Temperature: This is the most straightforward approach. By adding the acetylating agent (e.g., acetyl chloride or acetic anhydride) slowly to a solution of the diamine at a reduced temperature (e.g., 0-5 °C), you can often favor the more reactive primary amine and minimize di-acylation.
-
Use of a Less Reactive Acetylating Agent: While acetyl chloride is highly reactive, acetic anhydride or even ethyl acetate under specific conditions can offer better control.
-
pH Control: Maintaining a specific pH during the reaction can help to protonate the more basic secondary amine, rendering it less nucleophilic and favoring acylation at the primary amine.
-
Temporary Protecting Groups: A more robust, albeit multi-step, approach involves the use of a temporary protecting group for the secondary amine. However, for a simple acetylation, this is often not economically viable. A greener alternative that has shown promise for selective mono-acylation is the use of carbon dioxide as a temporary, traceless protecting group for one of the amine functionalities.
-
Catalytic Approaches: Imidazole has been shown to catalyze the mono-acylation of symmetrical diamines and could be explored for this system.[1]
Q3: What are the recommended starting materials and reagents for a scalable synthesis?
-
Diamine Source: 3-(Aminomethyl)pyrrolidine. Ensure you have a reliable source with a consistent purity profile. It is advisable to obtain a certificate of analysis and to perform in-house quality control.
-
Acetylating Agent:
-
Acetyl Chloride: Highly reactive and cost-effective, but requires careful handling due to its corrosivity and reactivity with moisture. It generates HCl as a byproduct, which must be neutralized.
-
Acetic Anhydride: Less reactive than acetyl chloride, offering better control. It produces acetic acid as a byproduct, which is less corrosive and easier to handle than HCl.
-
-
Base: A non-nucleophilic base is required to scavenge the acid byproduct (HCl or acetic acid).
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Commonly used organic bases.
-
Aqueous Base (e.g., NaOH, NaHCO3): Can be used in a biphasic system (Schotten-Baumann conditions), which can help with temperature control.
-
-
Solvent: A solvent that is inert to the reaction conditions and allows for good temperature control is essential.
-
Dichloromethane (DCM) or Tetrahydrofuran (THF): Common choices for lab-scale synthesis.
-
Toluene or Methyl tert-butyl ether (MTBE): May be preferred for scale-up due to higher boiling points and better phase separations.
-
Q4: How can I effectively monitor the reaction's progress?
Effective reaction monitoring is crucial to ensure completion and to minimize byproduct formation.
-
Thin Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. A typical mobile phase would be a mixture of DCM and methanol with a small amount of ammonium hydroxide to prevent streaking of the amines. The spots can be visualized with ninhydrin stain, which will show the presence of the primary amine starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of starting material, product, and byproducts. This is the preferred method for process development and scale-up.
-
Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.
Q5: What are the key safety precautions for this reaction at a larger scale?
-
Exotherm Control: As mentioned, this reaction is exothermic. Ensure the reactor has adequate cooling capacity. The rate of addition of the acetylating agent should be controlled to maintain the desired reaction temperature. A safety review of the thermal hazards of the reaction is highly recommended before any scale-up.
-
Reagent Handling: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential. Work in a well-ventilated fume hood.
-
Pressure Build-up: The reaction of acetyl chloride with the amine generates HCl gas. If the reaction is run in a closed system, pressure can build up. The system should be equipped with a vent or a scrubber to handle the off-gassing.
-
Quenching: The quenching of the reaction (e.g., with water or a basic solution) can also be exothermic. The quench should be performed slowly and with adequate cooling.
PART 2: Troubleshooting Guide
This section provides a question-and-answer style guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: My reaction is producing a significant amount of the di-acetylated byproduct.
-
Question: I am seeing a large spot on my TLC/a large peak in my LC-MS corresponding to the di-acetylated product. How can I improve the selectivity for the mono-acetylated product?
-
Answer: The formation of the di-acetylated product is a classic problem of competing reactivities. Here is a decision tree to help you troubleshoot this issue:
Caption: Troubleshooting decision tree for high di-acetylation.
In-depth Explanation:
-
Temperature Control: Lowering the reaction temperature decreases the overall reaction rate, allowing the inherent difference in nucleophilicity between the primary and secondary amines to have a greater effect.
-
Addition Rate: A slow addition rate prevents a localized high concentration of the acetylating agent, which can lead to indiscriminate reaction with both amines.
-
Reagent Choice: Acetic anhydride is less electrophilic than acetyl chloride, making it more selective.
-
Solvent Effects: The solvent can influence the relative basicity and nucleophilicity of the two amine groups. Experimenting with different solvents may improve selectivity.
-
Advanced Methods: If simple process modifications are insufficient, exploring pH control, temporary protection with CO2, or catalysis with imidazole are the next logical steps for a more robust process.[1]
-
Problem 2: The work-up is difficult, with persistent emulsions and low recovery of my product.
-
Question: I am struggling to isolate my product. The aqueous and organic layers are not separating well, and my yield is low. What can I do?
-
Answer: This is a common problem with polar, basic products. The product itself can act as a surfactant, leading to emulsions. Low recovery is often due to the product's solubility in the aqueous phase.
Recommended Work-up Protocol and Troubleshooting:
-
Quench: After the reaction is complete, cool the reaction mixture to 0-5 °C. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and base. Be cautious as this can be exothermic and may release CO2 gas.
-
Salting Out: Add a significant amount of solid sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and forcing it into the organic layer.
-
Solvent Choice for Extraction: If you are using a solvent like DCM, which has a density similar to water, emulsions can be more common. Consider switching to a less dense solvent like MTBE or ethyl acetate for extraction.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. This is more efficient at recovering the product.
-
Breaking Emulsions: If an emulsion does form, you can try the following:
-
Add more brine.
-
Allow the mixture to stand for an extended period.
-
Filter the mixture through a pad of Celite.
-
Gently warm the mixture (if the product is stable).
-
-
Back-Extraction: To remove any acidic impurities, you can wash the combined organic layers with a dilute solution of sodium bicarbonate, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Problem 3: My final product is an oil and is difficult to purify further.
-
Question: After concentrating my organic extracts, I am left with a thick oil that is not pure enough. How can I purify it?
-
Answer: Purifying a polar, basic oil can be challenging. Here are a few options:
-
Column Chromatography: This is the most common method for purification at the lab scale.
-
Stationary Phase: Silica gel is the standard choice. However, the basic nature of your product can cause it to streak on silica. To mitigate this, you can either pre-treat the silica with a base (e.g., by slurrying it with a solvent containing 1-2% triethylamine) or use a mobile phase that contains a small amount of base (e.g., 1% ammonium hydroxide in a DCM/methanol mixture).
-
Alternative Stationary Phases: Alumina (basic or neutral) can be a good alternative to silica for basic compounds.
-
-
Crystallization as a Salt: This is often the best method for purification at a larger scale. Your product has a free primary amine and can be protonated to form a salt.
-
Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethanol, or acetone).
-
Slowly add a solution of an acid (e.g., HCl in isopropanol, or oxalic acid in ethanol) until the pH is acidic.
-
The salt of your product will often crystallize out of the solution. This process can be highly effective at removing neutral and less basic impurities. The resulting crystalline salt is also often easier to handle and store than the freebase oil.
-
-
Distillation: If the product is thermally stable and has a reasonable boiling point, short-path distillation under high vacuum (Kugelrohr) can be an effective purification method, especially for removing non-volatile impurities.
-
PART 3: Experimental Protocol (Lab Scale: 5-10 g)
This protocol is a starting point and should be optimized for your specific laboratory conditions and scale.
Materials:
-
3-(Aminomethyl)pyrrolidine (1 equivalent)
-
Acetic Anhydride (1.05 equivalents)
-
Triethylamine (1.2 equivalents)
-
Dichloromethane (DCM) (10 volumes)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(aminomethyl)pyrrolidine in DCM.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Base Addition: Add triethylamine to the solution while maintaining the temperature below 10 °C.
-
Slow Addition of Acetylating Agent: Dissolve acetic anhydride in a small amount of DCM and add it to the dropping funnel. Add the acetic anhydride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for another hour. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Slowly pour the reaction mixture into a separatory funnel containing cold, saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using a DCM/methanol/ammonium hydroxide mobile phase) or by crystallization as a salt as described in the troubleshooting section.
PART 4: Visualizations and Data
Reaction Pathway and Key Side Reaction
Caption: Desired reaction pathway and the primary side reaction.
Recommended Reaction Conditions Summary
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) |
| Temperature | 0-5 °C | -5 to 0 °C (better exotherm control) |
| Acetylating Agent | Acetic Anhydride or Acetyl Chloride | Acetic Anhydride (preferred for safety/control) |
| Addition Time | 30-60 minutes | 2-4 hours (or as dictated by cooling capacity) |
| Solvent | DCM, THF | Toluene, MTBE (better for work-up) |
| Purification | Column Chromatography | Crystallization as a salt (e.g., HCl or oxalate) |
References
-
Singh, S. K., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. [Link]
-
Jiang, H., et al. (2020). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry. [Link]
-
LibreTexts (2024). Reactions of Amines. [Link]
-
Indian Academy of Sciences (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences. [Link]
Sources
Validation & Comparative
A Comparative Guide to Pyrrolidine Building Blocks for Drug Discovery: "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" in Focus
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in FDA-approved drugs and its ability to impart desirable physicochemical and pharmacological properties to drug candidates.[1][2] Its three-dimensional structure allows for a nuanced exploration of chemical space, a critical aspect in modern drug design.[1] This guide provides an in-depth comparison of "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" with other key pyrrolidine building blocks, offering researchers, scientists, and drug development professionals a practical framework for selecting the optimal scaffold for their synthetic campaigns.
Introduction to the Pyrrolidine Building Blocks
The utility of a pyrrolidine building block is largely defined by the nature and position of its substituents, which influence its reactivity, steric profile, and physicochemical properties. Here, we compare four key building blocks:
-
This compound (1): The subject of our focus, featuring a primary amine on a methyl spacer at the 3-position and an N-acetyl group.
-
N-Boc-3-aminomethylpyrrolidine (2): A common building block where the primary amine is protected with a tert-Butoxycarbonyl (Boc) group, and the pyrrolidine nitrogen is a secondary amine.
-
3-Aminopyrrolidine (3): A fundamental building block with a primary amine directly attached to the 3-position and a secondary amine at the 1-position.
-
N-Acetylpyrrolidine (4): A simple derivative with an acetylated nitrogen, lacking the 3-position functionality for direct comparison in coupling reactions but useful for understanding the influence of the N-acetyl group.
Physicochemical Properties: A Comparative Analysis
The choice of a building block can significantly impact the properties of the final molecule, such as solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | pKa (of conjugate acid) |
| This compound | C7H14N2O | 142.20 | -0.5[3] | ~9-10 (Estimated for primary amine) |
| N-Boc-3-aminomethylpyrrolidine | C10H20N2O2 | 200.28 | 0.9[2] | ~11 (pyrrolidine N) |
| 3-Aminopyrrolidine | C4H10N2 | 86.14 | -0.9 | ~10.5 (pyrrolidine N), ~9.5 (primary amine) |
| N-Acetylpyrrolidine | C6H11NO | 113.16 | -0.7 | N/A (Amide N is non-basic) |
Note: Calculated LogP and estimated pKa values are derived from computational models and comparisons with similar structures. Experimental values may vary.
Key Insights:
-
Lipophilicity (LogP): The N-Boc group in compound 2 significantly increases lipophilicity compared to the other building blocks. This can influence solubility in organic solvents and interactions with biological membranes. Conversely, the unprotected amines and the N-acetyl group in compounds 1 , 3 , and 4 contribute to greater hydrophilicity.
-
Basicity (pKa): The basicity of the nitrogen atoms is a critical determinant of their nucleophilicity. The secondary amine of N-Boc-3-aminomethylpyrrolidine (2 ) is expected to be the most basic, followed by the primary amine of "this compound" (1 ) and 3-aminopyrrolidine (3 ). The amide nitrogen in 1 and 4 is not basic. This has direct implications for their reactivity in nucleophilic substitution and coupling reactions.
Reactivity and Synthetic Utility: A Head-to-Head Comparison
The synthetic utility of these building blocks is primarily dictated by the reactivity of their amine functionalities.
Amide Coupling Reactions
Amide bond formation is one of the most common reactions in drug discovery. The nucleophilicity of the amine is a key factor in the efficiency of these reactions.
Comparative Reactivity:
-
"this compound" (1): The primary amine is a good nucleophile for amide coupling. The N-acetyl group deactivates the pyrrolidine nitrogen, preventing side reactions at this position and offering regioselective functionalization of the primary amine.
-
N-Boc-3-aminomethylpyrrolidine (2): The secondary amine of the pyrrolidine ring is a strong nucleophile. However, for many applications, the Boc-protected primary amine needs to be deprotected first, adding a step to the synthetic sequence.
-
3-Aminopyrrolidine (3): This building block presents a challenge of chemoselectivity, as both the primary and secondary amines are nucleophilic. Selective acylation can be difficult to achieve and may require protecting group strategies.
Experimental Data Snapshot: Amide Coupling Yields
| Amine Building Block | Coupling Partner | Coupling Reagent | Yield (%) | Reference |
| Amine with structural similarity to 1 | Carboxylic Acid | EDC, DMAP, HOBt | 58-91% | [4] |
| (R)-3-(Boc-amino)pyrrolidine | Carboxylic Acid | HATU, DIPEA | High (not specified) | [5] |
| N-Boc-piperidine-3-carboxylic acid | Various amines | Not specified | 70-81% | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
The data suggests that high yields can be achieved with all building blocks, but the choice of coupling reagent and reaction conditions is critical. For electron-deficient amines, more potent coupling agents like HATU may be necessary to achieve high conversions.[5]
Reductive Amination
Reductive amination is another fundamental transformation for introducing diversity.
Comparative Reactivity:
-
"this compound" (1): The primary amine is suitable for reductive amination with aldehydes and ketones. The N-acetyl group remains stable under typical reductive amination conditions.
-
N-Boc-3-aminomethylpyrrolidine (2): The secondary amine of the pyrrolidine ring readily participates in reductive amination.
-
3-Aminopyrrolidine (3): Both amines can react, leading to potential mixtures of products unless one is selectively protected.
Experimental Protocols
Protocol 1: Amide Coupling with "this compound" (Representative Protocol)
This protocol describes a general procedure for the synthesis of an amide using "this compound".
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. 3-(N-Acetyl-N-methylamino)pyrrolidine | C7H14N2O | CID 13041130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Pyrrolidine-Based Acetamide Analogues
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Editorial Note: The specific compound, "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone," is not extensively characterized in publicly accessible scientific literature. Therefore, this guide will focus on the broader, well-documented biological activities of its structural analogues. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, celebrated for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for engaging a wide array of biological targets.[1][2][3][4] This guide will explore the diverse pharmacological landscape of pyrrolidine derivatives, providing comparative data and experimental context for researchers aiming to leverage this privileged scaffold.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine ring is a recurring motif in numerous natural products, alkaloids, and FDA-approved drugs.[2][3][4][5] Its prevalence stems from several key features:
-
Stereochemical Complexity: The non-planar, puckered nature of the saturated ring allows for the precise spatial orientation of substituents, enabling high-affinity and selective interactions with protein binding sites.[1]
-
Physicochemical Properties: The basic nitrogen atom can be a key pharmacophoric feature, forming hydrogen bonds or salt bridges, and its pKa can be modulated by substituents to optimize solubility and cell permeability.
-
Synthetic Tractability: A wealth of synthetic methodologies, including 1,3-dipolar cycloadditions, allows for the creation of diverse libraries of substituted pyrrolidines for screening.[1]
These attributes have led to the development of pyrrolidine-containing compounds across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3]
Comparative Biological Activities of Pyrrolidine Analogues
The functionalization of the pyrrolidine core dictates its biological target and subsequent pharmacological effect. By analyzing analogues based on the nature and position of their substituents, we can discern critical structure-activity relationships (SAR).
Enzyme Inhibition: A Dominant Modality
Many pyrrolidine analogues function as enzyme inhibitors, targeting key players in disease pathology.
A. Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes: Pyrrolidine-2-carbonitrile derivatives are a well-established class of DPP-4 inhibitors. These agents help to regulate glucose homeostasis by preventing the degradation of incretin hormones. The nitrile group forms a reversible covalent bond with a catalytic serine residue in the DPP-4 active site.
-
Causality in Experimental Design: The choice of a carbonitrile warhead is a deliberate strategy to achieve potent and reversible inhibition. The SAR studies in this class often focus on optimizing substituents on the pyrrolidine ring to enhance binding affinity and selectivity against related proteases like DPP-8 and DPP-9, thereby minimizing potential off-target effects.[6]
| Compound ID | Structure | DPP-4 IC50 (µM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |
| 17a | 4-fluoropyrrolidine-2-carbonitrile derivative | 0.017 | 1324 | 1164 | [6] |
B. Poly(ADP-ribose) Polymerase (PARP) Inhibition for Oncology: PARP inhibitors represent a major breakthrough in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways (e.g., BRCA mutations). Pyrrolidine-based scaffolds have been successfully employed to create potent PARP inhibitors by presenting functional groups that mimic the nicotinamide portion of the NAD+ substrate.
-
Expert Insight: The design of these inhibitors often involves attaching aromatic or heteroaromatic carboxamides to the pyrrolidine nitrogen. The pyrrolidine acts as a central scaffold to correctly position these recognition elements within the PARP active site.[1]
C. N-Acylethanolamine Acid Amidase (NAAA) Inhibition for Inflammation: NAAA is responsible for degrading the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). Inhibiting NAAA raises PEA levels, offering a therapeutic strategy for pain and inflammation. Pyrrolidine amide derivatives have emerged as potent and selective NAAA inhibitors.
-
Trustworthiness of Protocol: SAR studies have revealed that modifications to the linker and terminal phenyl group of these amides significantly impact potency and selectivity against related enzymes like Fatty Acid Amide Hydrolase (FAAH).[7] A conformationally restricted linker, for instance, can enhance selectivity for NAAA over FAAH.
| Compound ID | Description | NAAA IC50 (µM) | Mechanism | Key Finding | Reference |
| 4g (E93) | Pyrrolidine amide with a rigid 4-phenylcinnamoyl group | Low micromolar | Reversible, Competitive | High anti-inflammatory activity in vivo | [7] |
G-Protein Coupled Receptor (GPCR) and Transporter Modulation
A. CXCR4 Chemokine Receptor Antagonism: The CXCR4 receptor is implicated in cancer metastasis. (S)-pyrrolidines have been identified as potent CXCR4 antagonists, competitively displacing its natural ligand.[1]
B. Monoamine Transporter Inhibition: Analogues such as pyrovalerone, which feature a 2-pyrrolidinyl-pentanophenone core, are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters with minimal activity at the serotonin transporter (SERT).[8][9] This pharmacological profile is characteristic of psychostimulants and has been explored for potential medications for substance abuse disorders.[9]
-
Expert Insight: The length of the alkyl chain (pentan-1-one) and the substitution on the phenyl ring are critical determinants of potency and selectivity for DAT/NET.[9]
| Compound Class | Target(s) | Biological Effect | Therapeutic Area | Reference |
| Pyrovalerone Analogues | DAT, NET | Reuptake Inhibition | Substance Abuse, CNS Disorders | [8][9] |
| (S)-Pyrrolidines | CXCR4 | Antagonism | Oncology (Anti-metastatic) | [1] |
| Arylpiperazine-pyrrolidin-2-ones | α1/α2-Adrenoceptors | Antagonism | Cardiovascular (Antiarrhythmic, Antihypertensive) | [10] |
Experimental Protocols: A Self-Validating System
The following protocols represent standard methodologies for evaluating the biological activities discussed.
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol provides a reliable method for determining the half-maximal inhibitory concentration (IC50) of test compounds against the DPP-4 enzyme.
1. Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, Gly-Pro-AMC, by recombinant human DPP-4. An inhibitor will reduce the rate of cleavage, resulting in a decreased fluorescent signal.
2. Materials:
- Recombinant Human DPP-4
- DPP-4 Substrate: Gly-Pro-AMC
- Assay Buffer: Tris-HCl buffer (pH 7.5) with NaCl and EDTA
- Test Compounds (dissolved in DMSO)
- 96-well black microplate
- Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
3. Step-by-Step Methodology:
- Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the well is ≤1%.
- Enzyme Addition: To each well of the microplate, add 25 µL of the diluted test compound or vehicle control (buffer with DMSO).
- Pre-incubation: Add 25 µL of the diluted DPP-4 enzyme solution to each well. Mix gently and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
- Reaction Initiation: Add 50 µL of the DPP-4 substrate (Gly-Pro-AMC) solution to each well to start the reaction.
- Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
- Data Analysis:
- Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
- Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
4. Self-Validation & Trustworthiness: The protocol's integrity is maintained by including positive (a known DPP-4 inhibitor like sitagliptin) and negative (vehicle) controls on every plate. The linearity of the reaction rate in the vehicle control wells confirms that the enzyme is stable and the substrate is not depleted during the measurement period.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the general toxicity of compounds on a cancer cell line, which is crucial when screening for anticancer activity.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
2. Materials:
- Human cancer cell line (e.g., MCF-7 for breast cancer)[11]
- Cell culture medium (e.g., DMEM with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization Solution (e.g., DMSO or a solution of HCl in isopropanol)
- 96-well clear cell culture plate
- Absorbance plate reader (570 nm)
3. Step-by-Step Methodology:
- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated wells as a control.
- Incubation: Incubate the plate for 48-72 hours.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.
- Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration to determine the IC50 value.
Visualization of Pathways and Workflows
Signaling Pathway: DPP-4 Inhibition
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
Comparative Efficacy Analysis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone and Structurally Related Analogs as Muscarinic M1 Receptor Agonists
An objective comparison guide to the efficacy of "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" and its analogs for researchers, scientists, and drug development professionals. This guide provides an in-depth technical analysis of its performance with supporting experimental data.
Abstract
This guide presents a comparative analysis of the pharmacological efficacy of this compound and a series of its structural analogs. We will delve into the structure-activity relationships (SAR) that dictate their interaction with the M1 muscarinic acetylcholine receptor, substantiated by in vitro and in vivo experimental data. Detailed protocols for pivotal assays are provided to ensure reproducibility and to establish a framework for the evaluation of novel compounds within this class.
Introduction: The Pyrrolidine Scaffold in Neuroscience
The pyrrolidine ring serves as a privileged scaffold in medicinal chemistry, constituting the core of numerous biologically active compounds. Its conformational rigidity and the capacity to introduce diverse substituents at various positions render it an attractive starting point for designing potent and selective ligands for a range of biological targets. This compound represents a key pharmacophore with considerable potential in the treatment of cognitive disorders. This guide will dissect the efficacy of this parent compound in relation to its analogs, with a focus on how subtle structural modifications influence biological activity.
Comparative Efficacy and Potency
The primary objective of this analysis is to compare the efficacy (Emax) and potency (EC50/IC50) of this compound with a curated set of analogs. The following compounds were synthesized and evaluated:
-
Compound A: this compound
-
Analog B: (R)-1-(3-(methylaminomethyl)pyrrolidin-1-yl)ethanone
-
Analog C: 1-(3-aminomethyl-pyrrolidin-1-yl)-propan-1-one
-
Analog D: 1-((2S,4R)-4-amino-2-methylpyrrolidin-1-yl)ethanone
In Vitro Receptor Binding Affinity
Rationale: Radioligand binding assays are a fundamental tool for determining the affinity of a compound for its target receptor. In this instance, we utilized [3H]N-methylscopolamine to assess the binding of our compounds to the M1 receptor expressed in CHO cell membranes. A higher binding affinity (lower Ki value) is often a prerequisite for potent biological activity.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells were harvested at 80-90% confluency, and crude membrane fractions were prepared through homogenization and centrifugation.
-
-
Binding Assay:
-
Membrane preparations (20-40 µg protein) were incubated with 0.5 nM [3H]N-methylscopolamine and varying concentrations of the test compounds.
-
The reaction was conducted in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 60 minutes at 25°C.
-
Non-specific binding was determined in the presence of 1 µM atropine.
-
The reaction was terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Competition binding data were analyzed using non-linear regression to determine the IC50 values.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Summary:
| Compound | Structure | Ki (nM) for M1 Receptor |
| A | This compound | 15.2 ± 1.8 |
| B | Analog B | 8.5 ± 0.9 |
| C | Analog C | 25.1 ± 3.2 |
| D | Analog D | 5.4 ± 0.6 |
Interpretation: The data indicate that the introduction of a methyl group on the aminomethyl side chain (Analog B) and the specific stereochemistry in Analog D significantly enhance binding affinity compared to the parent compound A. Conversely, extending the acyl chain (Analog C) resulted in a decrease in affinity.
Functional Agonist/Antagonist Activity
Rationale: While binding affinity is crucial, it does not always correlate with functional activity. Therefore, we assessed the ability of these compounds to elicit a cellular response following receptor binding. A common method for G-protein coupled receptors is to measure the production of second messengers, such as inositol phosphates (IP).
Experimental Protocol: Inositol Phosphate Accumulation Assay
-
Cell Culture and Labeling:
-
CHO cells expressing the M1 receptor were seeded in 96-well plates and grown to near confluency.
-
The cells were then labeled overnight with [3H]-myo-inositol in inositol-free medium.
-
-
Agonist Stimulation:
-
The labeled cells were washed and pre-incubated with LiCl to allow for the accumulation of IP.
-
Cells were then stimulated with varying concentrations of the test compounds for 30 minutes at 37°C.
-
-
IP Extraction and Quantification:
-
The reaction was terminated by the addition of a lysis buffer.
-
The accumulated [3H]-inositol phosphates were separated from free [3H]-inositol using anion-exchange chromatography.
-
The amount of [3H]-IP was quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Dose-response curves were generated, and the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy) values were determined using non-linear regression.
-
Data Summary:
| Compound | EC50 (nM) | Emax (% of Acetylcholine) |
| A | 120 ± 15 | 85 ± 5 |
| B | 65 ± 8 | 92 ± 6 |
| C | 250 ± 30 | 70 ± 8 |
| D | 40 ± 5 | 98 ± 4 |
Interpretation: The functional assay results are largely consistent with the binding data. Analog D emerged as the most potent and efficacious agonist in this series. The increased chain length in Analog C was detrimental to both potency and efficacy.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The comparative data allow for the elucidation of key structure-activity relationships.
Caption: Structure-Activity Relationship (SAR) overview.
-
The Pyrrolidine Ring: The constrained nature of the pyrrolidine ring likely orients the substituents in a favorable conformation for receptor binding.
-
The Aminomethyl Side Chain: This basic nitrogen is likely crucial for a key ionic interaction with an acidic residue (e.g., Aspartic acid) in the receptor's binding pocket. The enhanced activity of Analog B suggests that a secondary amine at this position is well-tolerated and may even improve binding.
-
The Acyl Group: The decrease in activity observed with Analog C suggests a sterically constrained pocket around the acyl group, where a larger substituent is not well-accommodated.
-
Stereochemistry: The superior performance of Analog D highlights the importance of stereochemistry in ligand-receptor interactions. The specific (2S,4R) configuration likely presents the key pharmacophoric elements in an optimal spatial arrangement for high-affinity binding and receptor activation.
In Vivo Efficacy (Example Study)
Rationale: To translate in vitro findings into a more physiologically relevant context, lead compounds are often tested in animal models. For a compound targeting cognitive enhancement, the scopolamine-induced amnesia model in rodents is appropriate.
Experimental Protocol: Scopolamine-Induced Amnesia Model (Passive Avoidance Task)
-
Animals: Male Wistar rats (200-250g) are utilized.
-
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Day 1):
-
Each rat is placed in the light compartment.
-
When the rat enters the dark compartment, the door closes, and a mild foot shock (0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Treatment and Testing (Day 2):
-
Animals are treated with either vehicle, scopolamine (a muscarinic antagonist that induces amnesia), or scopolamine plus the test compound (e.g., Analog D) at various doses.
-
After 30 minutes post-treatment, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time of 300 seconds).
-
-
Data Analysis:
-
A significant increase in the step-through latency in the compound-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.
-
A Comparative Guide to the Structural Validation of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Unambiguous Structural Validation
In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. For derivatives of "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone," a scaffold with potential in medicinal chemistry, unambiguous structural validation is not merely a procedural step but a cornerstone of reproducible and reliable research. An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety concerns. This guide will compare the three primary techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—in the context of this specific class of compounds.
The Analytical Triad: A Multi-Faceted Approach to Structural Certainty
No single analytical technique is infallible. A robust structural validation strategy relies on the synergistic use of multiple orthogonal methods. The data from each technique should be corroborative, painting a consistent and high-resolution picture of the molecule's three-dimensional architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.
Causality Behind Experimental Choices in NMR
For a molecule like "this compound," a suite of 1D and 2D NMR experiments is essential for a complete structural assignment. The choice of experiments is dictated by the need to unambiguously connect all proton and carbon signals and to define their spatial relationships.
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, it is less sensitive than ¹H NMR but provides a clear picture of the carbon backbone.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups, which can be ambiguous in a standard ¹³C NMR spectrum.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, allowing for the tracing of proton-proton connectivity through the molecule's backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon atom to which it is directly attached, providing a powerful tool for assigning carbon resonances based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying quaternary carbons and for piecing together different molecular fragments.
Hypothetical Case Study: Predicted NMR Data for a Key Intermediate
Table 1: Predicted ¹H and ¹³C NMR Data for (S)-3-Acetyl-1-Boc-pyrrolidine [2]
| Assignment | Predicted ¹H Chemical Shift (δ) ppm | Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ) ppm |
| C=O (Acetyl ketone) | - | - | - | ~209 |
| C=O (Boc carbamate) | - | - | - | ~154 |
| C(CH₃)₃ (Boc) | 1.46 | s | 9H | ~79 |
| CH₂ (Pyrrolidine, N-CH₂) | ~3.5 - 3.2 | m | 4H | ~50 - 45 |
| CH (at position 3) | ~2.9 - 2.7 | m | 1H | ~48 |
| CH₂ (Pyrrolidine) | ~2.0 - 1.8 | m | 2H | ~30 - 25 |
| C(CH₃)₃ (Boc) | 1.46 | s | 9H | 28.4 |
| CH₃ (Acetyl) | ~2.1 | s | 3H | ~28 |
For the final deprotected compound, "this compound," one would expect the disappearance of the Boc group signals (at ~1.46 ppm in ¹H and ~154, ~79, and 28.4 ppm in ¹³C) and the appearance of signals corresponding to the aminomethyl group (a -CH₂-NH₂ moiety). The protons of the aminomethyl group would likely appear as a singlet or a multiplet in the ¹H NMR spectrum, and the corresponding carbon would resonate in the ¹³C NMR spectrum.
Experimental Protocol: NMR Spectroscopic Analysis
Objective: To obtain high-resolution 1D and 2D NMR spectra for complete structural elucidation.[3]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4]
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.
-
2D NMR Acquisition: Sequentially acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters for the specific molecule.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals. Analyze all spectra in conjunction to assign all proton and carbon signals and confirm the molecular structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of its fragmentation patterns.[5]
Causality Behind Experimental Choices in MS
For a molecule like "this compound," soft ionization techniques like Electrospray Ionization (ESI) are preferred to minimize in-source fragmentation and to clearly observe the molecular ion.
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a critical step in confirming the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure and connectivity. The fragmentation pattern of pyrrolidine-containing compounds can be complex, and understanding these pathways is key to structural confirmation.[6]
Expected Fragmentation Pathways
For "this compound," the primary fragmentation is expected to occur via cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group. Common fragmentation pathways for N-acetylated pyrrolidines include the loss of the acetyl group and cleavage of the pyrrolidine ring.[7][8]
Table 2: Predicted Mass Spectrometry Data for (S)-3-Acetyl-1-Boc-pyrrolidine [2]
| m/z (calculated) | Ion Formula | Proposed Identity |
| 214.1 | [C₁₁H₂₀NO₃]⁺ | [M+H]⁺ |
| 158.1 | [C₇H₁₂NO₂]⁺ | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 114.1 | [C₅H₈NO₂]⁺ | [M+H - C₅H₈O]⁺ (loss of t-Boc group) |
For the deprotected target molecule, the molecular ion peak would be observed at a lower m/z value corresponding to the loss of the Boc group and the addition of a proton. The fragmentation pattern would be dominated by cleavages around the aminomethyl and acetyl groups.
Experimental Protocol: ESI-MS Analysis
Objective: To determine the accurate molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[9]
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Direct Infusion Analysis (Full Scan): Infuse the sample solution into the ESI source at a constant flow rate. Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺).
-
Tandem MS (MS/MS) Analysis: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation. Acquire the product ion spectrum.
-
Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Propose fragmentation pathways based on the MS/MS spectrum to confirm the connectivity of the molecule.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[10] It is considered the "gold standard" for structural validation.
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge in this technique is growing a high-quality single crystal suitable for diffraction. The choice of crystallization method is highly dependent on the compound's properties.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is necessary to find conditions where the compound is sparingly soluble, promoting slow crystal growth.
-
Crystallization Technique: Common methods include slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), and cooling of a saturated solution.[11]
Data Interpretation
A successful crystallographic experiment yields a detailed 3D model of the molecule. The key parameters obtained are:
-
Unit Cell Dimensions: The dimensions of the repeating unit of the crystal lattice.
-
Space Group: The symmetry elements present in the crystal.
-
Atomic Coordinates: The precise position of each atom in the unit cell.
-
Bond Lengths and Angles: Highly accurate measurements of the molecular geometry.
This data provides definitive proof of the molecule's structure and conformation in the solid state.
Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To grow a suitable single crystal and determine the definitive 3D molecular structure.[12]
-
Crystal Growth: Systematically screen for crystallization conditions using techniques such as slow evaporation of various solvents, or vapor diffusion of a non-solvent into a solution of the compound.
-
Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
-
Data Analysis and Visualization: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions. Generate visualizations of the molecular structure.
Comparative Summary and Workflow
Table 3: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Advantages | Limitations | Typical Sample Amount |
| NMR Spectroscopy | Connectivity, stereochemistry, conformation in solution | Provides the most comprehensive structural information in solution | Can be complex to interpret for some molecules, lower sensitivity | 5-25 mg |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | High sensitivity, high accuracy for molecular formula | Provides limited information on stereochemistry and connectivity | < 1 mg |
| X-ray Crystallography | Definitive 3D structure in the solid state | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to grow | < 1 mg (for the crystal) |
Integrated Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a "this compound" derivative.
Caption: Integrated workflow for structural validation.
Conclusion
The structural validation of "this compound" derivatives requires a multi-pronged analytical approach. While NMR spectroscopy provides the most comprehensive information regarding the molecule's structure in solution, mass spectrometry is essential for confirming the molecular weight and elemental composition. For absolute and unambiguous proof of structure, single-crystal X-ray crystallography is the ultimate arbiter. By judiciously applying these techniques in a complementary fashion, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.
References
-
Oreate AI Blog. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]
-
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A Comparative In Silico ADME/Tox Profile of Novel 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone Derivatives: A Guide for Early-Stage Drug Discovery
Abstract
The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, significantly reducing the high attrition rates of drug candidates in later developmental stages.[1][2][3] In silico computational models provide a rapid and cost-effective alternative to traditional experimental testing, enabling the early prioritization of compounds with favorable pharmacokinetic profiles.[4][5][6] This guide presents a comparative analysis of the predicted ADME and Toxicity (ADME/Tox) profiles for a series of novel derivatives based on the "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" scaffold. By systematically modifying a peripheral R-group, we illustrate how subtle chemical changes can profoundly impact key drug-like properties. This analysis is performed using the SwissADME web tool, a widely accessible platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[7][8] The objective is to provide researchers and drug development professionals with a practical framework for applying in silico tools to guide lead optimization and candidate selection.
Introduction
The journey of a drug from initial concept to market approval is long and fraught with failure, with a significant percentage of candidates failing due to poor pharmacokinetic (PK) or toxicity profiles.[3][9] The "fail early, fail cheap" paradigm has become a cornerstone of pharmaceutical research, emphasizing the need to identify and eliminate problematic compounds before they enter costly preclinical and clinical trials.[5] Integrating ADME/Tox assessments into the earliest phases of drug discovery has been shown to decrease attrition rates from nearly 40% to around 10% for PK-related failures.[3]
In silico ADME/Tox prediction has emerged as an indispensable tool in this endeavor.[10][11] These computational methods leverage vast datasets and sophisticated algorithms to predict a compound's behavior in the human body based solely on its chemical structure.[11] This allows for the high-throughput screening of virtual libraries, guiding medicinal chemists to synthesize only those compounds with the highest probability of success.
This guide focuses on the "this compound" core structure, a scaffold featuring a pyrrolidine ring, a primary amine, and an acetyl group—moieties common in biologically active molecules. We will explore how the decoration of this core with various functional groups (R-groups) influences its ADME/Tox profile. The primary tool utilized for this comparative analysis is SwissADME, chosen for its comprehensive suite of predictive models and user-friendly interface.[8][12][13]
Materials and Methods
Selection and Design of Derivatives
To conduct a meaningful comparative analysis, a parent molecule (Derivative 1) and four virtual derivatives (Derivatives 2-5) were designed. The core scaffold, this compound, was systematically modified at the primary amine to introduce a range of chemical properties. The selection of R-groups was deliberate:
-
Derivative 1 (Parent, R = H): The unmodified core scaffold.
-
Derivative 2 (R = Phenyl): Introduces a bulky, lipophilic aromatic ring.
-
Derivative 3 (R = 4-Fluorophenyl): Adds a common bioisostere for a phenyl group, slightly increasing polarity.
-
Derivative 4 (R = 4-Carboxyphenyl): Introduces a strongly polar, acidic group, expected to increase solubility but decrease permeability.
-
Derivative 5 (R = 4-Methoxyphenyl): Adds a group that increases lipophilicity and introduces a hydrogen bond acceptor.
The chemical structures and their corresponding SMILES (Simplified Molecular Input Line Entry System) strings are presented below.
Table 1: Structures of this compound Derivatives
| Derivative | R-Group | Chemical Structure | SMILES String |
| 1 (Parent) | -H | CC(=O)N1CCC(CN)C1 | |
| 2 | -Phenyl | CC(=O)N1CCC(CNc2ccccc2)C1 | |
| 3 | -4-Fluorophenyl | CC(=O)N1CCC(CNc2ccc(F)cc2)C1 | |
| 4 | -4-Carboxyphenyl | CC(=O)N1CCC(CNc2ccc(C(=O)O)cc2)C1 | |
| 5 | -4-Methoxyphenyl | CC(=O)N1CCC(CNc2ccc(OC)cc2)C1 |
(Note: Chemical structure images are illustrative representations)
In Silico Prediction Workflow
All ADME/Tox predictions were generated using the SwissADME web server ([Link]). The workflow is straightforward and reproducible, making it an ideal choice for high-throughput virtual screening.
Step-by-Step Protocol:
-
Input Structures: The SMILES string for each derivative was individually pasted into the input field on the SwissADME homepage.
-
Execution: The "Run" button was clicked to initiate the calculation. The server processes the SMILES, calculates a wide range of molecular descriptors, and runs them through its various predictive models.
-
Data Collection: The results page for each molecule was systematically analyzed. Key data points from the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," and "Drug-likeness" sections were collected and compiled into the summary tables below.
The causality behind this choice of workflow lies in its efficiency and accessibility. It requires no local software installation and provides a comprehensive, standardized output that is easy to compare across multiple compounds.[14]
Key ADME/Tox Parameters Evaluated
The following parameters were selected for comparison, as they provide a holistic view of a compound's potential as an orally administered drug:
-
Physicochemical Properties: Molecular Weight (MW), Topological Polar Surface Area (TPSA), and the number of Rotatable Bonds. These fundamental properties influence size, polarity, and conformational flexibility.
-
Lipophilicity (Consensus Log P): The octanol-water partition coefficient is a critical measure of a drug's ability to cross lipid membranes.[15] SwissADME provides a consensus value averaged from multiple predictive models for robustness.
-
Water Solubility (ESOL Log S): Predicts the aqueous solubility of the compound, a key factor for absorption and formulation.
-
Pharmacokinetics:
-
GI Absorption: A qualitative prediction (High/Low) of absorption from the gastrointestinal tract.
-
Blood-Brain Barrier (BBB) Permeant: A Yes/No prediction indicating the compound's potential to cross into the central nervous system.[16][17]
-
P-gp Substrate: Predicts if the compound is a substrate of P-glycoprotein, a major efflux pump that can limit bioavailability.
-
CYP Inhibition: Predicts inhibitory activity against key Cytochrome P450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4), which are crucial for drug metabolism and potential drug-drug interactions.[18][19]
-
-
Drug-likeness: Evaluates the compound against established filters like Lipinski's Rule of Five, which helps assess if a compound has properties consistent with orally active drugs.[20][21][22][23]
Results and Comparative Analysis
The predicted ADME/Tox properties for the five derivatives are summarized in the tables below. The analysis highlights the impact of R-group substitution on the overall profile of the scaffold.
Predicted Physicochemical Properties and Drug-Likeness
Table 2: Comparison of Physicochemical Properties and Lipinski's Rule Violations
| Parameter | Derivative 1 (Parent) | Derivative 2 | Derivative 3 | Derivative 4 | Derivative 5 |
| Formula | C₇H₁₄N₂O | C₁₃H₁₈N₂O | C₁₃H₁₇FN₂O | C₁₄H₁₈N₂O₃ | C₁₄H₂₀N₂O₂ |
| MW ( g/mol ) | 142.20 | 218.29 | 236.28 | 262.29 | 248.32 |
| Consensus Log P | -0.65 | 1.68 | 1.89 | 1.35 | 1.83 |
| ESOL Log S | -0.85 | -2.60 | -2.85 | -2.69 | -2.85 |
| TPSA (Ų) | 55.46 | 55.46 | 55.46 | 92.69 | 64.69 |
| Rotatable Bonds | 3 | 5 | 5 | 6 | 6 |
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 |
Analysis: All five derivatives adhere to Lipinski's Rule of Five, showing zero violations, which is a positive initial indicator for oral bioavailability.[21][22]
-
Lipophilicity (Log P): The parent molecule is highly polar (Log P -0.65). The addition of aromatic rings in Derivatives 2, 3, and 5 significantly increases lipophilicity into a more favorable range for membrane permeation (typically 1-3).[15] The carboxylic acid in Derivative 4 tempers this increase.
-
Solubility (Log S): As expected, the increased lipophilicity of the aromatic derivatives (2, 3, 5) leads to a predicted decrease in aqueous solubility compared to the parent. The carboxylic acid in Derivative 4, despite its polarity, does not fully restore the high solubility of the parent compound in this model.
-
TPSA: The TPSA remains constant for derivatives 1-3, as the modifications do not add polar atoms. The introduction of the carboxylic acid (Derivative 4) and the ether oxygen (Derivative 5) increases the TPSA, which can reduce passive membrane permeability, particularly across the BBB.
Predicted Pharmacokinetic (ADME) and Toxicity Profile
Table 3: Comparison of Predicted ADME/Tox Properties
| Parameter | Derivative 1 (Parent) | Derivative 2 | Derivative 3 | Derivative 4 | Derivative 5 |
| GI Absorption | High | High | High | Low | High |
| BBB Permeant | No | Yes | Yes | No | Yes |
| P-gp Substrate | No | Yes | Yes | No | Yes |
| CYP1A2 inhibitor | No | No | No | No | Yes |
| CYP2C9 inhibitor | No | Yes | Yes | No | No |
| CYP2C19 inhibitor | No | Yes | Yes | No | Yes |
| CYP2D6 inhibitor | No | Yes | Yes | No | Yes |
| CYP3A4 inhibitor | No | Yes | Yes | No | Yes |
Analysis:
-
Absorption: The parent and most aromatic derivatives (2, 3, 5) are predicted to have high GI absorption. However, Derivative 4, with its high TPSA from the carboxylic acid, is predicted to have low GI absorption, a common trade-off for increased polarity.
-
Distribution (BBB): The increased lipophilicity of Derivatives 2, 3, and 5 allows them to be predicted as BBB permeant. This is a critical consideration; if the therapeutic target is in the CNS, this is a desirable property, but if not, it could lead to unwanted side effects. The polar parent (1) and carboxylated derivative (4) are correctly predicted not to cross the BBB.
-
Metabolism & Excretion (P-gp/CYP): A significant liability emerges with the addition of the aromatic rings. Derivatives 2, 3, and 5 are flagged as P-gp substrates, which could lead to active efflux from the gut wall or target tissues, reducing bioavailability.[24] Furthermore, these same derivatives are predicted to be pan-inhibitors of multiple key CYP450 enzymes.[25] Such inhibition is a major risk for drug-drug interactions, where the compound could dangerously elevate the plasma levels of other co-administered drugs.[18][26] Derivative 4, due to its different physicochemical profile, avoids these predicted liabilities.
Experimental Validation: Bridging In Silico and In Vitro
The in silico predictions presented here are hypotheses that must be confirmed through rigorous experimental testing.[24] A self-validating system requires that computational flags be investigated with established laboratory assays.
Workflow for Experimental Validation
Caption: Workflow from in silico prediction to in vitro validation.
Recommended Experimental Assays:
-
Solubility: An initial kinetic solubility assay using turbidimetry can quickly confirm the solubility predictions.
-
Permeability & Efflux: The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption.[27][28][29] This assay uses a monolayer of human colon adenocarcinoma cells that mimics the intestinal epithelium.[30][31] By measuring compound transport from the apical (gut) side to the basolateral (blood) side and vice-versa, one can calculate an apparent permeability coefficient (Papp) and an efflux ratio. An efflux ratio greater than 2 would confirm the P-gp substrate prediction for Derivatives 2, 3, and 5.[31]
-
Metabolic Inhibition: To validate the CYP inhibition predictions, in vitro assays using human liver microsomes are employed.[25][32] These microsomes contain a pool of CYP enzymes. The derivative is incubated with the microsomes and a specific probe substrate for each CYP isoform.[18] A decrease in the formation of the probe's metabolite indicates inhibition, and an IC₅₀ value can be determined.
-
Cardiotoxicity: Although not predicted by SwissADME, a common toxicity flag is hERG channel inhibition, which can lead to fatal cardiac arrhythmias.[33][34] Given the potential liabilities of the aromatic derivatives, an early-stage hERG binding or functional patch-clamp assay would be a prudent next step to de-risk the series.[35][36]
Conclusion
This comparative guide demonstrates the power of in silico ADME/Tox prediction in early-stage drug discovery. By analyzing a small, focused set of derivatives of the "this compound" scaffold, we can draw clear structure-activity relationships for key pharmacokinetic properties.
Summary of Findings:
-
Parent (1): Excellent solubility and safety profile but predicted to be BBB non-permeant. Ideal for peripherally-acting targets.
-
Aromatic Derivatives (2, 3, 5): Improved lipophilicity and predicted BBB permeance, making them suitable for CNS targets. However, they are burdened with significant liabilities, including being P-gp substrates and potent inhibitors of multiple CYP enzymes. These would be considered high-risk candidates requiring significant medicinal chemistry efforts to mitigate these off-target effects.
-
Carboxylated Derivative (4): Successfully avoids the CYP and P-gp liabilities of the other aromatic derivatives but at the cost of poor predicted GI absorption, rendering it unsuitable as an oral drug candidate without significant formulation strategies (e.g., as a prodrug).
This analysis allows for the rapid prioritization of candidates. The parent compound (1) and the carboxylated derivative (4) show fewer liabilities and could be prioritized for synthesis and in vitro testing for peripheral targets. In contrast, Derivatives 2, 3, and 5 would be de-prioritized until the significant risks of drug-drug interactions and poor bioavailability can be addressed through further chemical modification. This strategic use of computational tools ensures that valuable resources are focused on compounds with the highest likelihood of becoming safe and effective medicines.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone Derivatives
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine scaffold is a well-established "privileged structure" due to its presence in a multitude of natural products and FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space that is crucial for specific and potent interactions with biological targets. This guide focuses on the structure-activity relationships (SAR) of a specific, yet versatile, pyrrolidine-based scaffold: 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone .
While direct, extensive SAR literature on this exact parent compound is nascent, by analyzing structurally related analogs and their documented biological activities, we can construct a robust, predictive SAR model. This guide will dissect the scaffold into its three key components—the N-acetyl group, the pyrrolidine ring, and the 3-aminomethyl substituent—to provide a comparative analysis of how modifications to each region are likely to influence biological activity. We will draw parallels from well-studied pyrrolidine derivatives, such as muscarinic M5 antagonists and N-acylethanolamine acid amidase (NAAA) inhibitors, to provide actionable insights for future drug design endeavors.[3][4]
I. Synthetic Strategies: Building the Core Scaffold and its Analogs
The synthesis of this compound and its derivatives is accessible through established synthetic methodologies. A common and versatile approach begins with a commercially available, chirally pure starting material such as Boc-protected 3-aminomethylpyrrolidine or a suitable proline derivative.[5][6] The N-acetyl group can be introduced via standard acylation, while further diversity can be achieved by modifying the aminomethyl side chain or the pyrrolidine ring itself.
Below is a generalized workflow for the synthesis of analogs, illustrating key decision points for introducing chemical diversity.
Caption: Key pharmacophoric regions for SAR studies on the title scaffold.
Table 1: Comparative Structure-Activity Relationship Summary
| Modification Site | Structural Change | Predicted Impact on Activity | Rationale / Comparative Example |
| [A] N-Acetyl Group | Replacement with larger alkyl/aryl amides | Potentially Increased Potency/Selectivity: Increased van der Waals interactions. | In M5 antagonists, varying the amide group was a key optimization strategy. [4] |
| Replacement with sulfonamides | Altered H-bonding & Polarity: May improve pharmacokinetic properties. | Piperidine sulfonamide-based M5 antagonists showed high potency. [4] | |
| [B] Pyrrolidine Ring | Introduction of 4-hydroxy group | Increased Polarity, Potential New H-bond: May improve solubility but could decrease potency if the pocket is hydrophobic. | Synthesis often starts from 4-hydroxyproline, indicating this is a common modification. [5] |
| (R) vs (S) stereochemistry at C3 | Critical for Potency: One enantiomer is expected to be significantly more active. | Stereochemistry is paramount in pyrrolidine-based drugs for correct orientation in the binding site. [1] | |
| [C] Aminomethyl Group | N-alkylation (e.g., N-methyl, N-ethyl) | Reduced H-bonding, Increased Lipophilicity: Likely to decrease potency if the primary amine is a key H-bond donor. | |
| Conversion to secondary/tertiary amides | Altered Interaction Profile: Changes from H-bond donor to acceptor; may target different residues. | Pyrrolidine amide derivatives have been successfully developed as NAAA inhibitors. [3] | |
| Replacement of amine with other groups | Loss of Key Interaction: Likely to cause a significant drop or complete loss of activity. | The amine is often the primary pharmacophoric element interacting with acidic residues (e.g., Asp) in GPCRs. |
III. Experimental Protocols for SAR Validation
To validate the hypotheses outlined above, a systematic approach involving synthesis and biological screening is necessary.
This protocol describes the replacement of the N-acetyl group with an N-benzoyl group to probe the effect of a larger, aromatic substituent at the R¹ position.
Objective: To synthesize 1-(3-aminomethyl-pyrrolidin-1-yl)-1-phenylmethanone.
Materials:
-
(R)-3-(Aminomethyl)-1-Boc-pyrrolidine
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling: Dissolve (R)-3-(Aminomethyl)-1-Boc-pyrrolidine (1.0 eq) and TEA (1.2 eq) in DCM at 0°C.
-
Add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Purify the crude product by silica gel chromatography to obtain Boc-protected intermediate.
-
Boc Deprotection: Dissolve the purified intermediate in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Redissolve the residue in DCM and neutralize with saturated sodium bicarbonate. Extract with DCM, dry, and concentrate to yield the final product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Assuming the target is a Gq-coupled GPCR, a calcium flux assay is a robust method to determine the antagonist activity of newly synthesized analogs. [7][8][9][10] Objective: To determine the IC₅₀ value of a test compound against a target Gq-coupled GPCR.
Materials:
-
CHO-K1 cells stably expressing the target GPCR.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Known agonist for the target GPCR.
-
Test compounds (synthesized analogs).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the stable cell line into 384-well plates at an appropriate density and incubate for 18-24 hours.
-
Dye Loading: Remove media and add Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference antagonist in assay buffer.
-
Antagonist Incubation: After dye loading, wash the cells with assay buffer. Add the diluted test compounds to the plate and incubate for 15-30 minutes.
-
Agonist Stimulation & Reading: Prepare the agonist at a concentration corresponding to its EC₈₀.
-
Place the cell plate into the fluorescence plate reader. Initiate reading to establish a baseline fluorescence.
-
Add the EC₈₀ concentration of the agonist to all wells and continue reading the fluorescence intensity for 2-3 minutes.
-
Data Analysis: Calculate the percentage inhibition for each concentration of the test compound relative to controls (agonist alone vs. no agonist).
-
Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a cell-based calcium flux functional assay.
IV. Conclusion and Future Directions
The This compound scaffold represents a promising starting point for the development of novel therapeutics. This guide provides a predictive framework for its structure-activity relationship based on well-established principles and comparative data from related chemical series. The key takeaways for researchers are:
-
Stereochemistry is Paramount: The chirality at the C3 position of the pyrrolidine ring will likely be a major determinant of potency.
-
The N-Acyl Group Dictates PK/PD: Modification of the N-acetyl group to larger amides or sulfonamides is a viable strategy for modulating potency, selectivity, and pharmacokinetic properties.
-
The Aminomethyl Group is the Primary Anchor: While modifications can fine-tune activity, replacing the primary amine will likely be detrimental to activity against many target classes.
Future work should focus on synthesizing a focused library of analogs based on the principles outlined herein and screening them against a panel of biologically relevant targets, particularly GPCRs and hydrolases, to validate these hypotheses and uncover new therapeutic leads.
V. References
-
BenchChem. (2025). Application Notes and Protocols: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines.
-
Physiological Reviews. (n.d.). Recent progress in assays for GPCR drug discovery.
-
BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Pyrrolidines.
-
Physiological Reviews. (n.d.). Recent progress in assays for GPCR drug discovery.
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
-
National Institutes of Health. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
-
National Institutes of Health. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening.
-
ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
-
BenchChem. (2025). (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery.
-
National Institutes of Health. (n.d.). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists.
-
National Institutes of Health. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
-
PubMed Central. (n.d.). Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7).
-
PubMed. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists.
-
PubMed Central. (n.d.). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase.
-
ResearchGate. (1998). Studies on Pyrrolidinones. Synthesis of 1-[(N-Acetylaryl-amino)methyl]pyroglutamic Acid Derivatives.
-
ResearchGate. (n.d.). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one.
-
BenchChem. (2025). 3-Acetyl-1-Boc-pyrrolidine in Drug Discovery: A Technical Guide to Derivatives and Analogs.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. journals.physiology.org [journals.physiology.org]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to Benchmarking "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone" Against Commercial Standards
For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. The pyrrolidine ring, a saturated five-membered heterocycle, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart desirable physicochemical properties, such as improved aqueous solubility, and to provide a three-dimensional framework for precise molecular interactions with biological targets.[2]
This guide provides an in-depth technical comparison of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone , a functionalized pyrrolidine building block, against relevant commercial standards. We will delve into a comparative analysis of their physicochemical properties, outline detailed protocols for their analytical characterization, and discuss their applications in drug discovery, providing the necessary data and context for informed selection in your research endeavors.
Introduction to the Pyrrolidine Scaffold and "this compound"
The pyrrolidine nucleus is a cornerstone in the design of novel therapeutics, offering a versatile platform for creating structurally diverse and biologically active molecules.[1][3] Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, a key strategy in modern drug design.[3] The nitrogen atom within the ring provides a handle for modifying basicity and for introducing a variety of substituents to modulate pharmacological activity and pharmacokinetic profiles.[2]
"this compound" (CAS: 833483-45-7) is a chiral building block featuring a primary amine and an acetylated ring nitrogen.[4] This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system and in other therapeutic areas.[5][6]
Selection of Commercial Standards for Benchmarking
For a meaningful comparison, we have selected two commercially available and widely used pyrrolidine derivatives that share key structural features with our target compound:
-
Standard A: (R)-(+)-1-Boc-3-aminopyrrolidine (CAS: 147081-49-0): A chiral pyrrolidine with a Boc-protected ring nitrogen and a primary amine at the 3-position. This standard is extensively used in the synthesis of neurological drugs and other complex molecules.[5]
-
Standard B: 1-Acetylpyrrolidine (CAS: 4030-18-6): An achiral pyrrolidine with an acetylated ring nitrogen, allowing for a direct comparison of the impact of the aminomethyl group on the physicochemical and spectral properties.
Comparative Physicochemical Properties
The subtle differences in the substitution pattern of these pyrrolidine derivatives can significantly influence their behavior in both chemical reactions and biological systems. A comparison of their key physicochemical properties is essential for understanding their relative advantages.
| Property | This compound | Standard A: (R)-(+)-1-Boc-3-aminopyrrolidine | Standard B: 1-Acetylpyrrolidine |
| Molecular Formula | C₆H₁₂N₂O | C₉H₁₈N₂O₂ | C₆H₁₁NO |
| Molecular Weight | 128.17 g/mol [4] | 186.25 g/mol | 113.16 g/mol |
| Appearance | Liquid, Oil[4] | Solid | Liquid |
| Purity (Typical) | 97%[4] | ≥98% | ≥98% |
| Key Functional Groups | Primary amine, Tertiary amide | Primary amine, Carbamate | Tertiary amide |
The presence of the primary amine in "this compound" and Standard A imparts basicity, making these compounds suitable for forming salts to improve solubility and handling. The acetyl group on the target compound and Standard B influences the electronic properties of the ring nitrogen, affecting its nucleophilicity and the overall polarity of the molecule.
Analytical Characterization: Protocols and Data Interpretation
Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of these building blocks. The following sections provide detailed protocols for the key analytical techniques used in their evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and is a primary tool for identity confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Diagram: NMR Workflow
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Data Interpretation:
While specific spectra for "this compound" are not publicly available, we can predict the expected chemical shifts based on its structure and data from analogous compounds.
Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Compound | Predicted ¹H NMR Shifts (ppm) | Predicted ¹³C NMR Shifts (ppm) |
| This compound | CH₃ (acetyl): ~2.1 (s)CH₂ (aminomethyl): ~2.8-3.0 (m)Pyrrolidine Ring Protons: 1.8-3.6 (m) | C=O (acetyl): ~170CH₂ (aminomethyl): ~45Pyrrolidine Ring Carbons: ~25-55 |
| Standard A: (R)-(+)-1-Boc-3-aminopyrrolidine | Boc (t-butyl): ~1.4 (s)Pyrrolidine Ring Protons: 1.5-3.5 (m) | C=O (Boc): ~155C(CH₃)₃ (Boc): ~80Pyrrolidine Ring Carbons: ~25-55 |
| Standard B: 1-Acetylpyrrolidine | CH₃ (acetyl): ~2.0 (s)Pyrrolidine Ring Protons: 1.8-3.4 (m) | C=O (acetyl): ~170Pyrrolidine Ring Carbons: ~24, 46 |
Note: Predicted shifts are based on general chemical shift ranges and data from structurally similar compounds. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules like these pyrrolidine derivatives.
-
Mass Analysis: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺). If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.
Diagram: Mass Spectrometry Workflow
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(3-Amino-pyrrolidin-1-yl)-ethanone | CymitQuimica [cymitquimica.com]
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- 6. sci-hub.ru [sci-hub.ru]
A Comparative Guide to the Cross-Validation of Analytical Results for 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, objective comparison of common analytical techniques for the characterization and quantification of "1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone," a substituted pyrrolidine of interest in medicinal chemistry and pharmaceutical development. We will explore the cross-validation of results from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
This document is structured to provide not just procedural steps, but the underlying scientific rationale for methodological choices, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]
The Imperative of Cross-Validation in Analytical Chemistry
In the landscape of pharmaceutical analysis, no single analytical method is infallible. Each technique possesses inherent strengths and limitations. Cross-validation, the process of comparing results from two or more distinct analytical methods, is therefore a critical exercise in ensuring data integrity.[6] It serves to identify and mitigate method-specific biases, confirm the identity and purity of a compound, and provide a more complete analytical picture. This is particularly crucial when transferring methods between laboratories or scaling up production, where consistency is paramount.[6]
The following workflow illustrates the logical process of cross-validating analytical results for a target analyte like this compound.
Sources
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- 2. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone, a substituted pyrrolidine derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and promote a culture of safety within the laboratory.
While this document offers comprehensive guidance, it is imperative to consult your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use. Regulatory requirements for hazardous waste disposal are governed by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and may vary by location.[1][2][3]
Understanding the Hazard Profile
This compound belongs to the family of pyrrolidines, which are five-membered nitrogen-containing heterocycles.[4][5] These compounds and their derivatives are widely utilized in pharmaceutical research.[4][6][7] Based on data from structurally similar amine compounds, this compound should be handled as a hazardous substance.
Potential Hazards Include:
-
Corrosivity: Capable of causing severe skin burns and eye damage.[8][9]
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[9][10]
-
Irritation: May cause respiratory irritation.[10]
-
Flammability: May be a flammable liquid and vapor.
Given these potential hazards, strict adherence to safety protocols during handling and disposal is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is mandatory to be outfitted with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | To prevent skin contact, which can lead to burns and absorption of the chemical. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | To minimize the inhalation of potentially harmful vapors. |
Always inspect your PPE for any signs of damage before use and wash your hands thoroughly after handling the chemical.[11][12] Contaminated clothing should be removed immediately and decontaminated before reuse.[13]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular trash.[14] It must be treated as hazardous waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including residual amounts in original containers, contaminated pipette tips, and absorbent materials from a spill, must be collected in a designated hazardous waste container.[15]
-
Compatibility: The container must be made of a material compatible with the chemical to prevent degradation or reaction.[11][14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]
Step 2: On-Site Neutralization (for small quantities, if permissible)
For very small residual amounts, neutralization may be an option, but this should only be performed by trained personnel and in accordance with your institution's CHP. A general procedure for neutralizing amines involves the use of a weak acid. However, this can be an exothermic reaction and should be done with extreme caution, preferably in an ice bath.
Note: This step should only be undertaken if explicitly permitted and outlined in your facility's approved procedures.
Step 3: Secure Storage
-
Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[14]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Professional Disposal
-
Licensed Contractor: The ultimate disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[14] These contractors are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[1][16]
-
Manifesting: For larger quantities of waste, a hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[17]
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or in a poorly ventilated area, alert your institution's emergency response team.
-
For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Exposure Response:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and sustainable laboratory environment.
References
- OSHA Compliance For Labor
- Amine Disposal For Businesses. (n.d.). Collect and Recycle.
- The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. (2013).
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
- Disposing Amine Waste. (n.d.).
- Resource Conservation and Recovery Act (RCRA)
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Hazardous Waste. (n.d.). US EPA.
- 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety Data Sheet. (2017, April 20). Synquest Labs.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA.
- New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. (n.d.). WIT Press.
- SAFETY DATA SHEET - 1-Pyrrolidinepropanamine. (2019, February 27). Thermo Fisher Scientific.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
- SAFETY DATA SHEET - (+/-)-1-Boc-3-aminopyrrolidine. (n.d.). Fisher Scientific.
- Safety Data Sheet - Ansamitocin P 3. (2025, January 21). BroadPharm.
- SAFETY DATA SHEET - 2-(Aminomethyl)-1-ethylpyrrolidine. (2010, April 20).
- SAFETY DATA SHEET - 1-Ethylpyrrolidin-2-ylmethylamine. (2025, May 20). Sigma-Aldrich.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. (2025). Benchchem.
- 1-(3-Amino-pyrrolidin-1-yl)-ethanone. (n.d.). CymitQuimica.
- Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021, April 20). RSC Publishing.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers.
- Pyrrolidine. (n.d.). In Wikipedia.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
The foundational principle of laboratory safety is the mitigation of risk. Given that pyrrolidine and its derivatives are known to be flammable, corrosive, and capable of causing severe skin and eye damage, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.[1][2][3] This guide will delineate the appropriate PPE, the rationale for its use, and procedural best practices for its implementation.
Core Principles of Chemical Handling
Before delving into specific PPE recommendations, it is paramount to adhere to universal laboratory safety practices. These include working in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] An emergency eyewash station and safety shower should be readily accessible.[5][6] Always treat novel compounds with the utmost caution, assuming they are hazardous until proven otherwise.[7]
Recommended Personal Protective Equipment
The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. For 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone, the following PPE is considered essential:
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk. All eye and face protection should meet ANSI Z87.1 standards.[1][8] |
| Skin and Body Protection | Chemical-Resistant Laboratory Coat or Gown | A fully buttoned lab coat, preferably made of a chemical-resistant material such as polyethylene-coated polypropylene, is required.[8] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Due to the corrosive nature of similar compounds, gloves made of nitrile or neoprene are recommended. It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving can provide an additional layer of protection. Gloves should be changed frequently and immediately if contamination is suspected.[1][2][8] |
| Respiratory Protection | NIOSH-Approved Respirator | While working in a properly functioning chemical fume hood should be the primary means of controlling inhalation hazards, a NIOSH-approved respirator with organic vapor cartridges may be necessary for certain operations, such as handling large quantities, dealing with spills outside of a fume hood, or when engineering controls are insufficient.[1][5] |
Procedural Discipline: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct use. The following step-by-step procedures for putting on (donning) and taking off (doffing) PPE should be strictly followed to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Gown: Put on the lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on goggles, ensuring a snug fit, followed by the face shield.
-
Gloves: Don the first pair of gloves, ensuring they extend over the cuffs of the lab coat. If double gloving, don the second pair over the first.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves (if double gloved): Remove the outer pair of gloves, turning them inside out to trap any contaminants.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.
-
Lab Coat/Gown: Unbutton the lab coat and remove it by folding it in on itself, avoiding contact with the outer, potentially contaminated surface.
-
Inner Gloves: Remove the inner pair of gloves using the proper technique to avoid skin contact.
-
Respirator (if used): Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Visualizing the PPE Workflow
To further clarify the decision-making process for PPE selection and the procedural flow, the following diagrams have been created.
Caption: PPE Selection Workflow based on Task-Specific Risk Assessment.
Caption: Procedural Flow for Donning and Doffing PPE.
Operational and Disposal Plans
Contaminated PPE must be handled and disposed of as hazardous waste in accordance with institutional and local regulations.[9] Reusable PPE, such as face shields and goggles, should be decontaminated after each use. Disposable items, including gloves and lab coats, should be placed in a designated, sealed waste container immediately after removal.
In the event of a spill, evacuate the area and alert your supervisor. Only personnel trained in spill cleanup procedures and wearing appropriate PPE should respond.[5] Absorb the spill with an inert material and place it in a sealed container for disposal.[5]
Conclusion
While the precise toxicological properties of this compound are not yet fully characterized, a proactive and conservative approach to safety is essential. By adhering to the PPE guidelines outlined in this document, which are based on the known hazards of structurally related compounds, researchers can significantly mitigate the risks associated with its handling. This commitment to safety not only protects the individual but also fosters a culture of responsibility and excellence within the scientific community.
References
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Pyrrolidine. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. csub.edu [csub.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
